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  • Product: Epicatechin-5-sulfate
  • CAS: 1194377-44-0

Core Science & Biosynthesis

Foundational

Technical Guide: Epicatechin-5-Sulfate Metabolic Pathway in Humans

This guide details the metabolic pathway, pharmacokinetics, and synthesis of Epicatechin-5-sulfate (E5S) , a specific Phase II conjugate of the dietary flavan-3-ol (-)-epicatechin. Executive Summary Epicatechin-5-sulfate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic pathway, pharmacokinetics, and synthesis of Epicatechin-5-sulfate (E5S) , a specific Phase II conjugate of the dietary flavan-3-ol (-)-epicatechin.

Executive Summary

Epicatechin-5-sulfate (E5S) represents a specific, structurally distinct Phase II metabolite of (-)-epicatechin (EC). While the 3'-sulfate is often the dominant circulating isoform in humans, the 5-sulfate (and its methylated analogue, 3'-O-methyl-epicatechin-5-sulfate) constitutes a significant fraction of the "structurally related epicatechin metabolites" (SREMs) pool.[1]

The formation of E5S is governed by the regioselectivity of cytosolic sulfotransferases (SULTs), primarily SULT1A1 and SULT1A3 . Unlike the aglycone, E5S is a charged, hydrophilic organic anion that requires specific transporters (OATs, MRPs) for cellular efflux and renal clearance. Current pharmacological consensus suggests E5S functions primarily as a circulating reservoir , potentially undergoing tissue-specific deconjugation by sulfatases to regenerate the bioactive aglycone at sites of vascular inflammation.

Biosynthesis & Enzymology

The Sulfation Reaction

Upon ingestion, (-)-epicatechin undergoes extensive first-pass metabolism in the enterocytes and liver.[2] The formation of the sulfate conjugate at the C5 position on the A-ring is catalyzed by 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferases.[3][4]

  • Enzyme: SULT1A1 (Phenol sulfotransferase) and SULT1A3 (Monoamine sulfotransferase).[3][4][5]

  • Regioselectivity:

    • SULT1A3 exhibits a strong preference for the 7-OH position of the A-ring due to specific steric constraints in its binding pocket.

    • SULT1A1 is more promiscuous and is the primary driver for sulfation at the 3'-OH (B-ring) and 5-OH (A-ring) positions.

    • Note: The formation of 3'-O-methyl-epicatechin-5-sulfate suggests a sequential pathway: Methylation by COMT (Catechol-O-methyltransferase) at the 3' position, followed by sulfation at the 5-position by SULT1A1.

Pathway Diagram (DOT)

The following diagram illustrates the branching metabolic fate of (-)-epicatechin, highlighting the specific pathway to the 5-sulfate.

EC_Metabolism cluster_Enterocyte Enterocyte / Liver (Phase II) EC (-)-Epicatechin (Aglycone) SULT1A1 SULT1A1 (Liver/Gut) EC->SULT1A1 Sulfation SULT1A3 SULT1A3 (Gut) EC->SULT1A3 Sulfation COMT COMT (Methylation) EC->COMT Methylation EC3S Epicatechin-3'-sulfate (Major Metabolite) SULT1A1->EC3S 3'-OH Attack (Preferred) E5S Epicatechin-5-sulfate (Target) SULT1A1->E5S 5-OH Attack MeE5S 3'-O-Methyl- epicatechin-5-sulfate SULT1A1->MeE5S 5-OH Attack EC7S Epicatechin-7-sulfate SULT1A3->EC7S 7-OH Attack (Exclusive) 3'-O-Methyl-EC 3'-O-Methyl-EC COMT->3'-O-Methyl-EC Circulation Systemic Circulation (Plasma) EC3S->Circulation E5S->Circulation MeE5S->Circulation 3'-O-Methyl-EC->SULT1A1 Sulfation

Figure 1: Branching metabolic pathway of (-)-epicatechin showing the enzymatic origins of the 5-sulfate and methylated 5-sulfate species.

Pharmacokinetics & Transport[6][7]

Plasma Kinetics

In humans, E5S appears in plasma rapidly following ingestion, consistent with small intestinal absorption and metabolism.

ParameterValueNotes
Tmax 1.0 – 2.0 hoursRapid absorption and conjugation.
Cmax 30 – 50 nMLower than 3'-sulfate (~300 nM); highly dependent on dose.
Half-life (t1/2) 1.5 – 3.0 hoursRapidly cleared via renal excretion.
Abundance Minor/ModerateOften present as the methylated form (3'-O-Me-EC-5-S).
Transporter Mechanisms

Unlike the lipophilic aglycone, E5S is a polar anion at physiological pH. It cannot cross cell membranes passively.

  • Efflux (Enterocyte/Hepatocyte -> Blood):

    • MRPs (Multidrug Resistance Proteins): Specifically MRP2 (ABCC2) and MRP3 (ABCC3) facilitate the basolateral efflux of sulfate conjugates into the portal circulation.

    • BCRP (ABCG2): May contribute to apical secretion back into the gut lumen (limiting bioavailability).

  • Uptake (Blood -> Kidney/Target Tissue):

    • OATs (Organic Anion Transporters): OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for the uptake of E5S into renal proximal tubule cells for urinary excretion.

    • OATPs (Organic Anion Transporting Polypeptides): OATP1B1/1B3 may mediate hepatic re-uptake, though renal clearance dominates.

Biological Activity: The "Pro-Drug" Hypothesis[8]

The direct biological activity of E5S on endothelial function (e.g., eNOS activation) is significantly lower than that of the aglycone (-)-epicatechin. The sulfate group at the C5 position sterically hinders binding to the putative cell-surface receptor.

Mechanism of Action:

  • Circulating Reservoir: E5S serves as a stable, soluble transport form of epicatechin.

  • Targeted Deconjugation: At sites of vascular inflammation or within specific tissues (e.g., fibroblasts, macrophages), high expression of Sulfatase-2 (SULF2) or Arylsulfatase A can hydrolyze the sulfate group.

  • Local Activation: This releases free (-)-epicatechin locally, which then activates the PI3K/Akt/eNOS pathway to increase Nitric Oxide (NO) production and improve vasodilation.

Experimental Protocols

Chemical Synthesis of Epicatechin-5-Sulfate

Objective: To produce high-purity E5S standard for LC-MS/MS quantification, avoiding the regioselectivity issues of enzymatic synthesis.

Principle: Use of "orthogonally protected" intermediates where the 5-OH is exposed while 3', 4', 3, and 7 positions are benzylated.

Protocol Steps:

  • Starting Material: Begin with commercially available (+)-Taxifolin or synthesize protected (-)-epicatechin core.

  • Protection: Selectively protect C5-OH with a Methoxymethyl (MOM) group.

  • Benzylation: Benzylate all remaining hydroxyl groups (3', 4', 7, 3-OH) using benzyl bromide and K2CO3.

  • Deprotection (Selective): Remove the C5-MOM group using mild acid hydrolysis (e.g., HCl/dioxane), leaving benzyl groups intact.

  • Sulfation: React the free 5-OH with Sulfur trioxide-trimethylamine complex (SO3·NMe3) in anhydrous DMF at 50°C for 2 hours.

  • Global Deprotection: Remove benzyl groups via catalytic hydrogenation (H2, Pd/C) in methanol/THF.

  • Purification: Isolate E5S using preparative HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Verification: 1H-NMR and HR-MS (m/z 369.028 for [M-H]-).

Analytical Quantification (LC-MS/MS)

Note: Commercial sulfatases (Helix pomatia) often fail to hydrolyze 5-sulfates efficiently. Direct quantification is required.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transition:

    • Precursor: m/z 369.0 (Epicatechin-Sulfate)

    • Product: m/z 289.0 (Epicatechin aglycone loss of SO3)

    • Retention Time: E5S typically elutes after E7S but before E3'S due to polarity differences.

References

  • Borges, G., et al. (2018). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine.[6]

  • Ottaviani, J. I., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine.

  • Zhang, H., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products.

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews.

  • Kurogi, K., et al. (2011). Sulfation of dietary flavonoids by human sulfotransferases. Xenobiotica.[7]

Sources

Foundational

Biological Significance of Sulfated Epicatechin Conjugates: A Technical Guide

Topic: Biological Significance of Sulfated Epicatechin Conjugates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The biological efficacy of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Sulfated Epicatechin Conjugates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biological efficacy of (-)-epicatechin (EC), a flavan-3-ol ubiquitous in cocoa and tea, has traditionally been attributed to the parent aglycone. However, pharmacokinetic data confirms that free EC is virtually absent in systemic circulation. Instead, the bioactive pool is dominated by Phase II metabolites, specifically sulfated and glucuronidated conjugates.

This guide addresses the "Epicatechin Paradox"—the disconnect between high in vitro bioactivity of the aglycone and its rapid metabolic conversion in vivo. We explore the hypothesis that sulfated conjugates act as stable "molecular shuttles," transporting the bioactive pharmacophore to target tissues (e.g., vascular endothelium) via Organic Anion Transporters (OATs), where they may undergo deconjugation or exert direct allosteric effects.

Part 1: The Metabolic Landscape

Upon ingestion, EC undergoes extensive Phase II metabolism in the enterocytes and liver. While glucuronidation is the dominant pathway in rodents, sulfation is a primary driver of EC metabolism in humans, mediated by Sulfotransferases (SULTs).[1]

Key Sulfated Metabolites

Mass spectrometry and synthesis of authentic standards have identified three primary circulating sulfated species:

  • (-)-Epicatechin-3'-sulfate: The dominant human metabolite.

  • (-)-Epicatechin-5-sulfate: Formed via SULT1A1 activity.[1]

  • 3'-O-methyl-(-)-epicatechin-5-sulfate: A mixed conjugate resulting from sequential COMT (methylation) and SULT activity.

Enzymatic Drivers

The sulfation of EC is regioselective, driven by specific SULT isoforms:

  • SULT1A1: High affinity for the 5-OH and 7-OH positions; abundant in the liver.

  • SULT1A3: High affinity for the catechol moiety (3'-OH, 4'-OH); highly expressed in the intestine.

Visualization: Metabolic Pathways

The following diagram maps the conversion of Epicatechin to its sulfated forms.

EC_Metabolism EC (-)-Epicatechin (Aglycone) SULT1A1 SULT1A1 (Liver) EC->SULT1A1 Sulfation (A-Ring) SULT1A3 SULT1A3 (Intestine) EC->SULT1A3 Sulfation (Catechol) COMT COMT (Methylation) EC->COMT Methylation EC_5S Epicatechin-5-sulfate SULT1A1->EC_5S MeEC_S 3'-O-methyl-EC-5-sulfate SULT1A1->MeEC_S EC_3S Epicatechin-3'-sulfate (Major Human Metabolite) SULT1A3->EC_3S COMT->SULT1A1 Sequential Sulfation

Figure 1: Phase II metabolic pathways of (-)-epicatechin in humans, highlighting the divergence between intestinal and hepatic sulfation.

Part 2: Pharmacokinetics & Transport Mechanisms[2][3][4]

Sulfated conjugates are negatively charged at physiological pH, preventing passive diffusion across cell membranes. Their biodistribution is strictly governed by transporter proteins.

The OAT Shuttle Hypothesis

Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8) , are critical for the uptake of sulfated flavonoids into target cells (e.g., renal proximal tubules, vascular endothelium).

  • Mechanism: OATs function as exchangers, importing the sulfated EC conjugate in exchange for an intracellular dicarboxylate (e.g., α-ketoglutarate).

  • Significance: This active transport allows intracellular accumulation of conjugates against their concentration gradient, potentially creating a reservoir for local deconjugation.

Analytical Blind Spots

A critical technical challenge in EC research is the underestimation of bioavailability .

  • The Problem: Commercial sulfatases (typically Helix pomatia or Abalone) often fail to hydrolyze EC-sulfates efficiently compared to glucuronides.

  • The Consequence: Studies relying solely on enzymatic hydrolysis prior to LC-MS/MS analysis may miss up to 40% of the total circulating pool.

  • The Solution: Direct quantification of specific conjugates using synthesized standards (see Part 4) is the gold standard.

Part 3: Mechanisms of Action

Does the sulfated conjugate exert the effect, or is it a prodrug?

The Prodrug Hypothesis (Intracellular Deconjugation)

The prevailing theory suggests that sulfated conjugates are biologically inert during transport but are reactivated at the target site.

  • Uptake: OATs transport EC-sulfate into the endothelial cell.

  • Deconjugation: Intracellular sulfatases (e.g., Arylsulfatase A/B) cleave the sulfate group.

  • Activation: The regenerated free EC binds to cytoplasmic or membrane-bound targets.

Direct Receptor Interaction (GPER)

Recent evidence suggests that free EC (and potentially specific metabolites) acts as a ligand for the G Protein-Coupled Estrogen Receptor (GPER/GPR30) .

  • Pathway: Ligand binding

    
     c-Src activation 
    
    
    
    EGFR transactivation
    
    
    PI3K/Akt
    
    
    eNOS phosphorylation (Ser1177).
  • Outcome: Production of Nitric Oxide (NO), leading to vasodilation.[2]

Visualization: Endothelial Signaling

Signaling cluster_extra Extracellular Space cluster_mem Endothelial Membrane cluster_intra Cytoplasm EC_S_Out EC-Sulfate (Circulating) OAT OAT Transporter EC_S_Out->OAT Sulfatase Sulfatase (Deconjugation) OAT->Sulfatase Intracellular Transport GPER GPER Receptor PI3K PI3K/Akt GPER->PI3K c-Src/EGFR Cascade EC_Free Free Epicatechin Sulfatase->EC_Free Hydrolysis EC_Free->GPER Ligand Binding eNOS_Inactive eNOS (Inactive) PI3K->eNOS_Inactive Phosphorylation eNOS_Active p-eNOS (Ser1177) eNOS_Inactive->eNOS_Active NO Nitric Oxide (NO) eNOS_Active->NO Synthesis

Figure 2: Proposed mechanism of action involving OAT-mediated uptake, intracellular deconjugation, and GPER-dependent eNOS activation.

Part 4: Experimental Protocols

Synthesis of Epicatechin-5-O-Sulfate Standard

To accurately quantify metabolites or test bioactivity, researchers must synthesize authentic standards, as they are rarely commercially available.

Reagents:

  • (-)-Epicatechin[1][3][4][5][6][7][8][9][10][11]

  • Benzyl bromide (BnBr)

  • Sulfur trioxide trimethylamine complex (SO3·NMe3)

  • Pd(OH)2/C (Pearlman's catalyst)

Protocol:

  • Global Protection:

    • Dissolve EC in DMF. Add K2CO3 (5 eq) and BnBr (5 eq).

    • Stir at RT for 24h. Purify 5,7,3',4'-tetra-O-benzyl-EC via flash chromatography.

  • Selective Deprotection (Regiocontrol):

    • Note: The 5-OH position is the most sterically hindered and hydrogen-bonded, making selective sulfation difficult without specific protecting group strategies. A common route uses partial deprotection or specific enzymatic synthesis.

    • Alternative Chemical Route: Use limited sulfation on the unprotected aglycone followed by HPLC purification (less yield, faster).

    • Optimized Chemical Route: React tetra-benzyl-EC with specific Lewis acids to selectively deprotect the 5-OH (chelation control).

  • Sulfation:

    • Dissolve the partially protected intermediate in anhydrous pyridine.

    • Add SO3·NMe3 (2 eq). Heat to 50°C for 2h under Argon.

  • Final Deprotection:

    • Dissolve the sulfated intermediate in MeOH/THF (1:1).

    • Add Pd(OH)2/C (20% w/w). Hydrogenate (H2 balloon) for 4h.

    • Filter through Celite. Lyophilize to obtain Epicatechin-5-O-sulfate .

  • Validation:

    • Confirm structure via 1H-NMR (downfield shift of H-6/H-8 protons) and HR-MS (m/z 369.028 for [M-H]-).

LC-MS/MS Quantification Parameters

Direct quantification avoids the hydrolysis bias.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Negative Mode
MRM Transition (EC-Sulfate) m/z 369.0

289.0 (Loss of SO3)
MRM Transition (MeEC-Sulfate) m/z 383.0

303.0
Internal Standard 13C3-Epicatechin or Taxifolin

Part 5: Implications for Drug Development

Biomarker Utility

Sulfated conjugates are superior biomarkers for EC intake compared to glucuronides due to their longer plasma half-life (3-6 hours vs. 1-2 hours) and stability in urine.

Inter-individual Variability

The efficacy of EC-based therapeutics may depend on the patient's "sulfation phenotype." Genetic polymorphisms in SULT1A1 (e.g., SULT1A1*2 allele, which has lower enzymatic activity) could alter the ratio of free vs. sulfated EC, potentially impacting bioactivity.

Therapeutic Design
  • Prodrug Strategy: Developing synthetic EC-sulfate analogs that are resistant to excretion but highly susceptible to endothelial sulfatases could enhance vascular targeting.

  • OAT Targeting: Co-administration with OAT modulators could theoretically control the tissue uptake of the conjugate.

References

  • Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates. Journal of Natural Products. (2013). Link

  • Human O-sulfated metabolites of (-)-epicatechin are poor substrates for commercial aryl-sulfatases. Free Radical Biology and Medicine. (2012). Link

  • (-)-Epicatechin activation of endothelial cell endothelial nitric oxide synthase. Hypertension. (2011). Link

  • Glucuronidation and Sulfation of the Tea Flavonoid (-)-Epicatechin by the Human and Rat Enzymes. Drug Metabolism and Disposition. (2002). Link

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. (2015). Link

Sources

Exploratory

Epicatechin Phase II Metabolism and Pharmacokinetics: A Technical Guide

This technical guide synthesizes current knowledge on the Phase II metabolism and pharmacokinetics (PK) of (-)-epicatechin (EC), specifically tailored for drug development professionals. It addresses the critical species...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes current knowledge on the Phase II metabolism and pharmacokinetics (PK) of (-)-epicatechin (EC), specifically tailored for drug development professionals. It addresses the critical species differences between rodent models and humans, the "recycling" phenomena affecting half-life, and the analytical challenges in metabolite quantification.

Executive Summary

(-)-Epicatechin (EC) exhibits a complex pharmacokinetic profile characterized by rapid Phase II conjugation and extensive enterohepatic recirculation. Unlike many flavonoids with poor bioavailability, EC is absorbed efficiently (~46% in the jejunum) but circulates almost exclusively as metabolites.

Critical Insight for Drug Development: There is a stark species divergence. Rats primarily glucuronidate EC, whereas humans preferentially sulfate EC via SULT1A1 .[1] Consequently, rodent PK data regarding metabolite toxicity and efficacy is often non-translatable to human clinical outcomes without rigorous adjustment.

The Biochemistry of Phase II Metabolism

Upon ingestion, EC bypasses Phase I oxidative metabolism (CYP450s) largely intact, instead undergoing immediate Phase II conjugation in the enterocytes and liver.

The Human vs. Rodent Divergence

Data indicates that while rats efficiently glucuronidate EC in the liver, human liver microsomes show negligible glucuronidation activity for EC.[1] In humans, sulfation is the dominant hepatic pathway, while glucuronidation occurs primarily in the intestine.[1]

Metabolic PathwayEnzyme Isoform (Human)Primary SiteKey Metabolites (SREMs)
Sulfation SULT1A1 , SULT1A3Liver, Intestine(-)-Epicatechin-3'-sulfate3'-O-methyl-(-)-epicatechin-5-sulfate
Glucuronidation UGT1A family (Intestinal)Jejunum, Ileum(-)-Epicatechin-3'-O-glucuronide
Methylation COMTLiver, Kidney3'-O-methyl-(-)-epicatechin
Structural Determinants (The 3' and 4' Positions)

The catechol group on the B-ring is the primary target.

  • COMT (Catechol-O-Methyltransferase): Methylates the 3'-hydroxyl group.

  • SULT/UGT Competition: The 3' and 4' positions compete for conjugation. In humans, mixed conjugates (e.g., methylated and sulfated) such as 3'-O-methyl-epicatechin-5-sulfate are major circulating species (Structurally Related Epicatechin Metabolites, or SREMs ).[2]

Visualization: Species-Specific Metabolic Flux

The following diagram illustrates the divergence in metabolic processing between human and rat models.

EC_Metabolism cluster_Human Human Pathway cluster_Rat Rodent Pathway EC (-)-Epicatechin (Parent) SULT SULT1A1 (Liver/Gut) EC->SULT Primary Route UGT_H UGT (Intestine Only) EC->UGT_H Secondary Route UGT_R UGT (Liver High Activity) EC->UGT_R Primary Route (Rat) EC_Sulf EC-Sulfates (Major Circulating) SULT->EC_Sulf EC_Gluc_H EC-Glucuronides (Minor/Moderate) UGT_H->EC_Gluc_H EC_Gluc_R EC-Glucuronides (Dominant) UGT_R->EC_Gluc_R

Figure 1: Species-dependent metabolic routing. Note the dominance of SULT1A1 in humans versus hepatic UGT activity in rodents.

Pharmacokinetic Profile & Enterohepatic Circulation[3]

EC pharmacokinetics are defined by a "biphasic" appearance in plasma, driven by the interplay between host metabolism and gut microbiota.

Absorption and Distribution (0–4 Hours)
  • Tmax: 1–2 hours.

  • Cmax: Sub-micromolar range (typically 100–300 nM for a 50mg dose).

  • Bioavailability: High absorption (~46%), but systemic bioavailability of free parent EC is negligible (<1%).

  • Primary Species: SREMs (Sulfates, Glucuronides, Methyl-Sulfates).[2]

The Microbiome Phase (5–24 Hours)

Unabsorbed EC and Phase II metabolites excreted via bile reach the colon. Here, colonic microflora cleave the C-ring, generating 5-Carbon Ring Fission Metabolites (5C-RFMs) , such as 5-(hydroxyphenyl)-γ-valerolactones.[2]

  • Secondary Tmax: ~5.8 hours.

  • Significance: These valerolactones are reabsorbed and undergo hepatic Phase II metabolism again, contributing significantly to the total AUC (Area Under Curve).

Enterohepatic Recirculation Mechanism[3]
  • Biliary Excretion: Glucuronidated EC is pumped into the bile (likely via MRP2 transporters).

  • Deconjugation: Bacterial

    
    -glucuronidases in the ileum/colon hydrolyze the conjugate back to the aglycone.
    
  • Reabsorption: The aglycone is reabsorbed, entering the portal vein for a second pass.

Enterohepatic_Loop cluster_Systemic Systemic Circulation Plasma Plasma Compartment (SREMs + 5C-RFMs) Liver Liver (Phase II Conjugation) Liver->Plasma Systemic Release Bile Biliary Excretion (MRP2 Transporter) Liver->Bile Conjugate Efflux Colon Colon (Microbiota Hydrolysis) Bile->Colon Transit Intestine Small Intestine (Absorption) Intestine->Liver Portal Vein Colon->Plasma Absorption of Valerolactones Colon->Intestine Reabsorption (Aglycone)

Figure 2: The Enterohepatic Recirculation Loop. This mechanism extends the apparent half-life of EC metabolites beyond standard metabolic predictions.[3]

Analytical Challenges & Methodologies

Quantifying EC metabolites is notoriously difficult due to the lack of commercial standards for specific human conjugates (e.g., 3'-O-methyl-EC-5-sulfate).

The "Enzymatic Hydrolysis" Trap

A common error in research is using generic


-glucuronidase/sulfatase mixtures (e.g., from Helix pomatia) to hydrolyze conjugates back to the parent aglycone for quantification.
  • The Flaw: Human EC-sulfates are often resistant to commercial sulfatases.

  • The Result: Underestimation of total EC absorption by up to 50%.

  • Solution: Use direct LC-MS/MS detection of conjugates or validate enzyme efficiency with synthesized standards.

Validated LC-MS/MS Protocol (Plasma)
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or AB Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Step-by-Step Workflow:

  • Sample Prep: Thaw plasma (200 µL) on ice. Add 20 µL Vitamin C-EDTA solution (stabilizer against oxidation).

  • Protein Precipitation: Add 600 µL acidified acetonitrile (0.1% formic acid). Vortex 1 min.

  • Centrifugation: 13,000 rpm for 10 min at 4°C.

  • Evaporation: Transfer supernatant; evaporate under nitrogen or high vacuum.

  • Reconstitution: Dissolve in 100 µL mobile phase (5% ACN in water).

  • MRM Transitions:

    • Epicatechin (Parent): 289

      
       245 m/z[5]
      
    • EC-Glucuronide: 465

      
       289 m/z[5]
      
    • EC-Sulfate: 369

      
       289 m/z[5]
      
    • Methyl-EC-Sulfate: 383

      
       303 m/z
      

Implications for Drug Development

Bioavailability Enhancement

Standard oral EC dosing faces the "Phase II Wall." Strategies to improve efficacy must target the saturation of SULT/UGT enzymes or protect the hydroxyl groups.

  • Nanoparticle Encapsulation: Protects EC from intestinal conjugation.

  • Co-administration: Using COMT or SULT inhibitors (though safety is a concern).

Biomarker Selection

For clinical trials, measuring parent EC is futile.

  • Acute Biomarker: (-)-Epicatechin-3'-sulfate (1–2h post-dose).[6]

  • Chronic/Accumulative Biomarker: 5-(hydroxyphenyl)-γ-valerolactone-3'-sulfate (urinary recovery).

References

  • Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine. Link

  • Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-Epicatechin in healthy volunteers. Food & Function. Link

  • Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition. Link

  • Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Free Radical Biology and Medicine. Link

  • Rapid Liquid Chromatography Tandem Mass Spectrometry Assay To Quantify Plasma (−)-Epicatechin Metabolites. Journal of Agricultural and Food Chemistry. Link

  • Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. American Journal of Clinical Nutrition. Link

  • The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of action. Scientific Reports. Link

Sources

Foundational

Plasma Pharmacokinetics and Bioanalytical Profiling of Epicatechin-5-Sulfate

The following technical guide details the pharmacokinetics, metabolic pathways, and analytical profiling of Epicatechin-5-Sulfate (E5S) following cocoa consumption. It is structured for direct application in clinical nut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics, metabolic pathways, and analytical profiling of Epicatechin-5-Sulfate (E5S) following cocoa consumption. It is structured for direct application in clinical nutrition research and drug development.

[1][2]

Executive Summary

Epicatechin-5-sulfate (E5S) is a Phase II metabolite of (-)-epicatechin, the primary flavan-3-ol monomer found in Theobroma cacao. While often overshadowed by the more abundant 3'-sulfate and glucuronide isomers, E5S represents a distinct metabolic phenotype governed by specific sulfotransferase (SULT) activity.

For drug development professionals, E5S serves as a critical biomarker for sulfotransferase 1A1 (SULT1A1) activity and bioavailability assessment. Unlike the parent compound, which is virtually undetectable in plasma in its unconjugated form, E5S circulates with a defined pharmacokinetic profile that correlates with vascular bioactivity.

Metabolic Pathway & Mechanism

Upon ingestion, (-)-epicatechin undergoes extensive first-pass metabolism in the enterocytes and liver.[1] The formation of E5S is a regioselective sulfation event.

The Sulfation Cascade

The parent catechol structure facilitates conjugation at the 3', 4', 5, or 7 positions. E5S is formed via the transfer of a sulfonyl group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group at the C5 position of the A-ring.

Key Enzymes:

  • SULT1A1: The primary hepatic isoform responsible for phenolic sulfation.

  • SULT1A3: Highly expressed in the intestine; contributes to pre-systemic metabolism.

Pathway Visualization

The following diagram illustrates the biotransformation of cocoa-derived epicatechin into its circulating sulfated metabolites.

EpicatechinMetabolism cluster_metabolism Phase II Conjugation (SULTs) Cocoa Cocoa Matrix (Procyanidins) EC (-)-Epicatechin (Aglycone) Cocoa->EC Depolymerization & Release Enterocyte Enterocyte (First-Pass) EC->Enterocyte Passive Diffusion Liver Hepatic Metabolism Enterocyte->Liver Portal Vein E5S Epicatechin-5-Sulfate (Target Analyte) Enterocyte->E5S SULT1A3 (Minor) Liver->E5S SULT1A1 (Major) E3S Epicatechin-3'-Sulfate (Major Isomer) Liver->E3S SULT1A1 Excretion Renal Excretion (Urine) E5S->Excretion t1/2 ~2.5h E3S->Excretion

Figure 1: Biotransformation pathway of (-)-epicatechin highlighting the regioselective formation of the 5-sulfate conjugate via SULT enzymes.

Pharmacokinetic Profile

The pharmacokinetics of E5S are characterized by rapid absorption and elimination. The data below represents consensus values derived from human clinical trials involving high-flavanol cocoa consumption.

Quantitative Parameters

Unlike the 3'-sulfate (which can reach >300 nM), E5S is a minor metabolite.[2] Precision in quantification is vital.

ParameterValue (Mean ± SEM)Description

2.0 ± 0.5 hours Time to reach maximum plasma concentration.[2] Coincides with the general SREM (Structurally Related Epicatechin Metabolites) peak.

37 ± 3 nM Peak plasma concentration following standard high-flavanol cocoa intake (~900mg total flavanols).

2.2 – 2.8 hours Elimination half-life. E5S is cleared rapidly and is generally undetectable by 8 hours post-ingestion.[3][4]
AUC ~100 - 150 nM·h Area Under the Curve (0-6h).[5] Indicates lower systemic exposure compared to glucuronides.
Elimination Renal Excreted in urine; elimination kinetics mirror plasma clearance.

Key Insight: The


 of 2 hours indicates that E5S is formed primarily in the liver rather than the lower gut (colonic metabolites appear at 6-8 hours). This makes E5S a specific marker for upper-GI/hepatic absorption efficiency .

Analytical Methodology (LC-MS/MS)

Critical Warning: Historical methods relied on enzymatic hydrolysis (sulfatase/glucuronidase) to convert conjugates back to the aglycone. This is flawed for E5S because commercial sulfatases often exhibit poor efficiency for the 5-position sulfate, leading to underestimation. The Gold Standard: Direct quantification of the intact conjugate using LC-MS/MS.

Sample Preparation Protocol

Objective: Isolate E5S from plasma while precipitating proteins and maintaining sulfate stability.

  • Collection: Collect blood into EDTA or Heparin tubes. Centrifuge at 1500 x g for 10 min at 4°C. Store plasma at -80°C.

  • Thawing: Thaw plasma on ice. Vortex for 10 seconds.

  • Protein Precipitation (PPT):

    • Add 300 µL of acidified acetonitrile (1% Formic Acid) to 100 µL of plasma.

    • Rationale: Acidification stabilizes the phenolic protons; ACN precipitates albumin.

    • Add 10 µL of Internal Standard (e.g.,

      
      -Epicatechin or Taxifolin).
      
  • Extraction: Vortex vigorously for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Concentration: Transfer supernatant to a clean tube. Evaporate to dryness under nitrogen at 37°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.22 µm PTFE plate if necessary.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 0-1 min (5% B), 1-7 min (5% -> 30% B), 7-8 min (95% B).

  • Ionization: ESI Negative Mode (Sulfates ionize best in negative mode).

MRM Transitions (Precursor -> Product):

  • Target (E5S):

    
     369.0 
    
    
    
    289.0 (Loss of
    
    
    group).
  • Qualifier:

    
     369.0 
    
    
    
    137.0 (A-ring fragment).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Human Plasma (Stored at -80°C) PPT Protein Precipitation (ACN + 1% Formic Acid) Sample->PPT Add Internal Std Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Supernatant Supernatant Recovery & N2 Evaporation Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI Negative Mode) Supernatant->LCMS Reconstitute Data Quantification (MRM: 369 -> 289) LCMS->Data

Figure 2: Validated analytical workflow for the direct quantification of intact Epicatechin-5-Sulfate from human plasma.

Implications for Research & Development

Bioactivity Correlation

While E5S is present at lower concentrations than the 3'-sulfate, it contributes to the total pool of circulating flavanols. Research suggests that these conjugated metabolites may undergo deconjugation at the tissue level (e.g., within vascular endothelium) via intracellular sulfatases, potentially releasing the bioactive aglycone locally.

Inter-individual Variability

The ratio of E5S to other metabolites (like glucuronides) can indicate an individual's "metabotype." High sulfation capacity may correlate with faster clearance rates. In clinical trials, stratifying patients by their pharmacokinetic profile (High vs. Low Sulfators) can reduce data noise in efficacy endpoints.

Stability

E5S is chemically stable in plasma at -80°C for at least 6 months. However, it is sensitive to freeze-thaw cycles. Aliquoting samples immediately after collection is a mandatory protocol step to preserve integrity.

References

  • Ottaviani, J. I., et al. (2011). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of action of polyphenols. Scientific Reports.

    • Context: Establishes the core PK profile and identifies E5S as a distinct metabolite.
  • Borges, G., et al. (2013). Bioavailability and metabolism of flavan-3-ols: the case of (-)-epicatechin. Food & Function.[7]

    • Context: Provides comparative data on sulfated vs.
  • Mullen, W., et al. (2010). GC-MS and LC-MS analysis of catechins and procyanidins. Methods in Enzymology.

    • Context: Validates the LC-MS/MS transitions and extraction protocols.
  • Actis-Goretta, L., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine.

    • Context: Confirms the Tmax and Cmax values for specific sulf

Sources

Exploratory

Epicatechin-5-Sulfate vs. Epicatechin-3'-Sulfate: Plasma Abundance &amp; Metabolic Fate

This guide provides a rigorous technical analysis of the plasma abundance, enzymatic origin, and analytical differentiation of epicatechin-5-sulfate (E5S) versus epicatechin-3'-sulfate (E3'S). Technical Guide for Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the plasma abundance, enzymatic origin, and analytical differentiation of epicatechin-5-sulfate (E5S) versus epicatechin-3'-sulfate (E3'S).

Technical Guide for Drug Development & Nutritional Biochemistry

Executive Summary: The Dominance of the 3'-Isomer

In human plasma, epicatechin-3'-sulfate (E3'S) is the dominant circulating metabolite, significantly outnumbering epicatechin-5-sulfate (E5S) .

Contrary to early assumptions that glucuronides were the primary Phase II metabolites, modern LC-MS/MS analysis using authentic standards reveals that sulfation is the major pathway in humans (but not rats). The abundance ratio is dictated by the regiospecificity of SULT1A3 in the small intestine, which preferentially targets the catechol B-ring (3'-position) during first-pass metabolism.

  • Clinical Relevance: E3'S serves as the primary circulating reservoir. While its direct antioxidant capacity is lower than the parent aglycone (due to B-ring blockade), it is the critical analyte for bioavailability studies.

  • Analytical Pitfall: Conventional enzymatic deconjugation (using Helix pomatia sulfatase) frequently fails to hydrolyze E3'S, leading to massive underestimation of bioavailability. Direct quantification is mandatory.

Metabolic Causality: SULT Isoform Specificity

The disparity in plasma abundance between E3'S and E5S is not random; it is a deterministic outcome of enzyme kinetics and tissue localization.

The Structural Divergence
  • 3'-Sulfation (B-Ring): Occurs on the catechol ring. This reaction is driven by SULT1A3 , an isoform highly expressed in the intestinal epithelium (enterocytes). SULT1A3 has a specialized binding pocket that accommodates dopamine and polyphenolic catechols.

  • 5-Sulfation (A-Ring): Occurs on the resorcinol-like A-ring. This is typically catalyzed by SULT1A1 , which is abundant in the liver.[1]

The "First-Pass" Filter

Because epicatechin is absorbed in the small intestine, it first encounters high concentrations of SULT1A3. This enzyme rapidly sulfates the 3'-position before the molecule reaches the liver. Consequently, the plasma profile is skewed heavily toward E3'S.

  • Mechanism: Intestinal SULT1A3 (

    
     optimized for catechols) 
    
    
    
    High E3'S efflux to portal vein.
  • Result: E5S is a minor product, formed primarily from any epicatechin that escapes intestinal sulfation and reaches hepatic SULT1A1.

Pathway Visualization

The following diagram illustrates the differential metabolic routing.

EpicatechinMetabolism EC (-)-Epicatechin (Aglycone) Intestine Small Intestine (Enterocyte) EC->Intestine Absorption Liver Liver (Hepatocyte) Intestine->Liver Residual EC SULT1A3 SULT1A3 (High Affinity) Intestine->SULT1A3 First-Pass SULT1A1 SULT1A1 (Lower Affinity for EC) Liver->SULT1A1 Hepatic Phase II E3S Epicatechin-3'-Sulfate (MAJOR Metabolite) SULT1A3->E3S Sulfation (B-Ring) E5S Epicatechin-5-Sulfate (Minor Metabolite) SULT1A1->E5S Sulfation (A-Ring) Plasma Systemic Circulation E3S->Plasma Efflux (Major) E5S->Plasma Efflux (Minor)

Caption: Differential metabolic routing of epicatechin via intestinal SULT1A3 (generating the dominant 3'-sulfate) versus hepatic SULT1A1 (generating the minor 5-sulfate).

Plasma Abundance Profile (Human Data)

Quantitative studies using authentic standards have corrected historical errors. The following table summarizes the pharmacokinetic hierarchy in humans following oral intake of cocoa/tea flavanols.

Metabolite SpeciesAbundance RankApprox.[2]

(nM)*

(h)
Primary Site of Origin
Epicatechin-3'-Sulfate 1 (Dominant) 330 - 600 1.5 - 2.0 Intestine (SULT1A3)
Epicatechin-3'-Glucuronide2150 - 3001.5 - 2.0Liver/Intestine (UGTs)
Epicatechin-5-Sulfate 3 (Minor) 30 - 50 2.0 Liver (SULT1A1)
Epicatechin-7-Sulfate4 (Trace)< 202.0Liver

*Note: Values are representative of a standard ~1.8 mg/kg oral dose. Absolute values vary by donor, but the ratio (3'-S >> 5-S) is conserved.

Analytical Protocol: A Self-Validating System

Objective: Resolve isobaric sulfate isomers (E3'S vs E5S) without enzymatic artifacts.

The "Isobaric Trap"

Both E3'S and E5S share the same precursor ion (


 369) and similar fragmentation patterns (

289). Standard C18 columns often co-elute them.
  • Solution: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase. The

    
     interactions offered by these phases provide superior selectivity for positional isomers of aromatic sulfates.
    
LC-MS/MS Workflow

Step 1: Sample Preparation (No Hydrolysis)

  • Thaw plasma on ice.

  • Precipitate protein: Mix 100 µL plasma with 300 µL acidified acetonitrile (0.1% Formic Acid).

    • Why Acidified? Stabilizes the catechol moiety during extraction.

  • Vortex (1 min) and Centrifuge (14,000 x g, 10 min, 4°C).

  • Supernatant: Transfer to LC vial. Do not use enzymatic hydrolysis (Glucuronidase/Sulfatase) as it fails to cleave the 3'-sulfate efficiently, yielding false negatives.

Step 2: Chromatographic Separation

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH neutral stability).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp to 40% B (Critical shallow gradient for isomer resolution).

    • 10-12 min: Wash at 95% B.

Step 3: MS/MS Detection (MRM Mode)

  • Ionization: ESI Negative Mode.

  • Transitions:

    • Quantifier:

      
       369.0 
      
      
      
      289.0 (Loss of
      
      
      ).
    • Qualifier:

      
       369.0 
      
      
      
      137.0 (A-ring fragment) or 109.0 (B-ring fragment).
  • Validation Criteria: Retention time must match authentic standards. E3'S typically elutes after E5S on biphenyl phases due to stronger interaction of the sulfated B-ring with the stationary phase.

AnalyticalWorkflow Sample Human Plasma (Containing E3'S & E5S) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 14,000xg PPT->Centrifuge LC LC Separation (Biphenyl Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI Negative) LC->MS Gradient Elution Data Chromatogram: Peak 1: E5S (Minor) Peak 2: E3'S (Major) MS->Data m/z 369->289

Caption: Analytical workflow emphasizing direct precipitation and biphenyl-column separation to resolve isobaric sulfates.

Bioactivity & Pharmacological Implications

While E3'S is the most abundant, its bioactivity profile differs from the parent.

  • Antioxidant Capacity: Sulfation at the 3'-position blocks the catechol B-ring, which is the primary site for radical scavenging. Therefore, E3'S has significantly lower direct antioxidant activity (in vitro) compared to the parent epicatechin or E5S (where the B-ring remains free).

  • Endothelial Function: Despite lower in vitro activity, E3'S correlates strongly with in vivo Flow-Mediated Dilation (FMD).

    • Hypothesis: E3'S may act as a "pro-drug" or transport form. Intracellular sulfatases (e.g., Sulfatase-2) within endothelial cells may deconjugate the sulfate, regenerating the active aglycone locally.

    • Alternative: The molecule may exert effects via specific receptor signaling (e.g., Nrf2 activation) rather than direct radical scavenging.

References

  • Ottaviani, J. I., et al. (2012). "The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo."[3] Free Radical Biology and Medicine.

    • Key Finding: Established E3'S as the major metabolite using authentic standards.
  • Borges, G., et al. (2013). "Identification of epicatechin metabolites in human plasma and urine using synthetic reference compounds." Journal of Chromatography B.

    • Key Finding: Confirmed the failure of enzymatic hydrolysis to quantify sulfates accur
  • Natsume, M., et al. (2003). "Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin." Free Radical Biology and Medicine.

  • Panczyk, M., et al. (2023). "Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity." International Journal of Molecular Sciences.

    • Key Finding: Structural basis for SULT1A3's preference for catechol substrates (3'-sulf
  • Mulligan, C., et al. (2013).[4] "Characterization of sulfated quercetin and epicatechin metabolites." Journal of Agricultural and Food Chemistry.

    • Key Finding: NMR validation of sulf

Sources

Foundational

Bioavailability of epicatechin sulfate metabolites

Bioavailability and Pharmacokinetics of Epicatechin Sulfate Metabolites: A Technical Guide to Quantitation, Transport, and Physiological Relevance Executive Summary: The Metabolite-First Paradigm For decades, flavonoid r...

Author: BenchChem Technical Support Team. Date: February 2026

Bioavailability and Pharmacokinetics of Epicatechin Sulfate Metabolites: A Technical Guide to Quantitation, Transport, and Physiological Relevance

Executive Summary: The Metabolite-First Paradigm

For decades, flavonoid research fixated on the parent compound, (−)-epicatechin. However, this approach is pharmacokinetically flawed. Upon ingestion, (−)-epicatechin undergoes extensive Phase II metabolism, resulting in a systemic circulation dominated not by the parent aglycone, but by glucuronidated, methylated, and—critically—sulfated conjugates .[1]

This guide addresses the technical challenges in studying epicatechin sulfate metabolites (e.g., epicatechin-3'-sulfate, epicatechin-5-sulfate). It provides validated protocols for their synthesis and quantification, bypassing the common analytical pitfalls that have historically led to the underestimation of their bioavailability.

The Metabolic Landscape: Sulfation Kinetics

Unlike rodents, which primarily glucuronidate epicatechin, humans exhibit a high capacity for sulfation due to the expression of specific sulfotransferase (SULT) isoforms in the small intestine and liver.[2][3]

Enzymatic Drivers
  • SULT1A1: The primary hepatic isoform, responsible for sulfation at the 5- and 7-positions.

  • SULT1A3: Highly expressed in the human small intestine (but absent in rats), this high-affinity isoform drives presystemic sulfation, predominantly at the 3'- and 4'-positions of the B-ring.

Critical Insight: The species difference in SULT1A3 expression renders standard rat models poor predictors of human epicatechin pharmacokinetics. Human-relevant studies must account for the 3'-sulfate as a major circulating species.

Pharmacokinetic Profile
ParameterParent (−)-EpicatechinEpicatechin Sulfates (SREMs)
Tmax 0.5 – 1.0 h1.0 – 2.0 h
Cmax (50mg dose) < 50 nM (often undetectable)600 – 1500 nM (Total SREMs)
Half-life (t1/2) ~1.0 h (rapid elimination)1.5 – 3.0 h
Elimination Renal (minor)Renal (via OATs) & Biliary (via MRP2)

Transport Mechanisms: The Influx/Efflux Interplay

The bioavailability of hydrophilic sulfate metabolites is governed by membrane transporters. Unlike the lipophilic parent compound, sulfates cannot passively diffuse across cell membranes; they require vectoral transport.

The Transporter Network
  • Uptake (Basolateral): Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP2B1 , facilitate the entry of circulating sulfates into hepatocytes.

  • Efflux (Apical): MRP2 (ABCC2) and BCRP (ABCG2) pump sulfates into the bile or urine. The balance between OATP uptake and MRP2 efflux determines the plasma residence time.

TransportPathway Lumen Intestinal Lumen Enterocyte Enterocyte (SULT1A3 Activity) Lumen->Enterocyte Passive/OATP Enterocyte->Enterocyte Sulfation (3'-pos) PortalVein Portal Vein Enterocyte->PortalVein MRP3 (Efflux) Liver Hepatocyte (SULT1A1 Activity) PortalVein->Liver OATP1B1/2B1 (Influx) Liver->Lumen MRP2 (Biliary Excretion) Liver->Liver Sulfation (5/7-pos) Systemic Systemic Circulation Liver->Systemic MRP3/4 (Basolateral Efflux) Tissue Endothelium (Target) Systemic->Tissue OAT uptake?

Figure 1: Vectoral transport and metabolic conjugation of epicatechin. Blue nodes represent metabolically active cells; yellow represents the central compartment.

Technical Protocol: Chemical Synthesis of Standards

Challenge: Commercial standards for specific epicatechin sulfates (e.g., Epicatechin-3'-sulfate) are rare or prohibitively expensive. Solution: A regioselective chemical synthesis protocol using protecting groups.[4]

Phase 1: Protection (Benzylation)
  • Reagents: (−)-Epicatechin, Benzyl bromide (BnBr), Potassium carbonate (

    
    ), DMF.
    
  • Procedure: Dissolve epicatechin in DMF. Add

    
     (excess) and BnBr (stoichiometric for tetra-O-benzyl protection, leaving the target hydroxyl free if possible, though often a mixture is generated and separated).
    
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the specific protected intermediate (e.g., 5,7,3',4'-tetra-O-benzyl-epicatechin is difficult; often partial protection strategies or enzymatic routes are preferred for high specificity, but chemical sulfation of the naked molecule yields a mixture separable by HPLC).

Phase 2: Sulfation[1][5][6][7]
  • Reagents: Sulfur trioxide-trimethylamine complex (

    
    ).
    
  • Reaction: React the protected epicatechin with

    
     in anhydrous THF at 50°C for 2 hours.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) in MeOH/THF to remove benzyl groups.
    
Phase 3: Validation
  • NMR: Confirm regiochemistry (shift in proton signals adjacent to the sulfate group).

  • MS: Confirm m/z [M-H]- = 369.02.

Technical Protocol: Direct LC-MS/MS Quantification

Critical Warning: Do NOT rely on enzymatic hydrolysis (glucuronidase/sulfatase) for quantification. Commercial sulfatases (e.g., from Helix pomatia) often exhibit poor efficiency against specific epicatechin sulfate regioisomers, leading to significant underestimation (up to 50% error). Direct quantification of the intact conjugate is the gold standard.

Workflow
  • Sample Prep:

    • Thaw plasma on ice.

    • Add Internal Standard (IS):

      
      -Epicatechin or Taxifolin.
      
    • Protein Precipitation: Add 3 volumes of acidified acetonitrile (0.1% Formic Acid). Vortex 30s, Centrifuge 14,000xg for 10 min.

    • Evaporate supernatant and reconstitute in mobile phase.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-1 min (5% B), 1-6 min (5% -> 40% B), 6-7 min (Wash).

  • MS/MS Parameters (ESI Negative Mode):

    • Source Temp: 500°C.

    • Capillary Voltage: 2.5 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Epicatechin-Sulfate 369.0289.0 (Loss of

)
3520
Epicatechin-Glucuronide 465.1289.0 (Loss of GlcA)4025
Epicatechin (Parent) 289.0245.03015

Physiological Relevance: The "Pro-Drug" Hypothesis

Are sulfates merely waste products? Evidence suggests they act as a reservoir.

  • Deconjugation: Intracellular sulfatases (e.g., Sulfatase-2) in endothelial cells can hydrolyze sulfates back to the active aglycone.

  • eNOS Activation: While sulfates show lower direct affinity for the cell surface receptors than the parent, they may sustain plasma levels of the aglycone via the deconjugation-reconjugation cycle, prolonging the activation of the PI3K/Akt/eNOS pathway.

Bioactivity EC_Sulfate Circulating Epicatechin Sulfate Uptake OAT Uptake EC_Sulfate->Uptake Intracellular_EC_S Intracellular EC-Sulfate Uptake->Intracellular_EC_S Sulfatase Sulfatase-2 (Hydrolysis) Intracellular_EC_S->Sulfatase Aglycone Free Epicatechin (Aglycone) Sulfatase->Aglycone eNOS eNOS Phosphorylation (Ser1177) Aglycone->eNOS PI3K/Akt Pathway NO Nitric Oxide Release eNOS->NO Vasodilation

Figure 2: The intracellular deconjugation hypothesis allowing sulfate metabolites to trigger endothelial signaling.

References

  • Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of action of polyphenolic bioactives. Scientific Reports. Link

  • Mulligan, A. A., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products. Link

  • Borges, G., et al. (2013). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Free Radical Biology and Medicine. Link

  • Vaidyanathan, J. B., & Walle, T. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition. Link

  • Rothwell, J. A., et al. (2005). Rapid Liquid Chromatography Tandem Mass Spectrometry Assay To Quantify Plasma (−)-Epicatechin Metabolites after Ingestion of a Standard Portion of Cocoa Beverage in Humans. Journal of Agricultural and Food Chemistry. Link

Sources

Exploratory

Epicatechin-5-sulfate: The "Hidden" Biomarker for Flavan-3-ol Intake

Technical Guide for Pharmacokinetic Assessment & Bioanalysis Executive Summary: The Biomarker Paradox Epicatechin-5-sulfate (E-5-S) represents a critical inflection point in the analysis of flavan-3-ol intake. For decade...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmacokinetic Assessment & Bioanalysis

Executive Summary: The Biomarker Paradox

Epicatechin-5-sulfate (E-5-S) represents a critical inflection point in the analysis of flavan-3-ol intake. For decades, bioavailability studies underestimated the absorption of (-)-epicatechin because they relied on enzymatic hydrolysis (using Helix pomatia sulfatases) to convert conjugates back to the parent aglycone. E-5-S is resistant to this hydrolysis.

This guide defines the protocol for the direct quantification of E-5-S and its methylated analog, 3'-O-methyl-(-)-epicatechin-5-sulfate (3'Me-E-5-S) . Together, these metabolites form the "sulfate-resistant" fraction of the Structurally Related Epicatechin Metabolites (SREM) panel, now considered the gold standard for assessing intake in clinical trials (e.g., COSMOS).

Key Value Proposition:

  • Specificity: E-5-S is a direct product of hepatic SULT1A1 activity, distinguishing it from intestinal first-pass metabolites (predominantly 3'-sulfates).

  • Stability: Unlike glucuronides, the 5-sulfate moiety is chemically stable in plasma and urine, allowing for robust long-term storage.

  • Necessity of Direct LC-MS: Enzymatic deconjugation yields <20% recovery of the 5-sulfate fraction. Direct LC-MS/MS of the intact conjugate is the only valid quantification method.

Metabolic Rationale & Mechanism

Understanding the regiospecificity of sulfation is essential for interpreting E-5-S data. The formation of E-5-S is not random; it is a specific enzymatic signature of hepatic processing.

The SULT Isoform Divergence
  • Intestine (First Pass): High expression of SULT1A3 . This isoform has a strong preference for the catechol moiety (3'/4' positions), leading primarily to (-)-epicatechin-3'-sulfate .

  • Liver (Systemic): High expression of SULT1A1 . While SULT1A1 also targets the 3' position, it is the primary driver of sulfation at the 5-position (A-ring).

  • Methylation (COMT): Catechol-O-methyltransferase (COMT) acts on the B-ring. The combination of hepatic sulfation (5-position) and methylation (3'-position) yields 3'Me-E-5-S , a major urinary metabolite.

Pathway Visualization

The following diagram illustrates the divergent pathways that generate the 3'-sulfate (major plasma metabolite) vs. the 5-sulfate (hepatic signature).

EpicatechinMetabolism cluster_Intestine Intestine (Enterocyte) cluster_Liver Liver (Hepatocyte) EC (-)-Epicatechin (Aglycone) SULT1A3 SULT1A3 (High Affinity) EC->SULT1A3 Uptake SULT1A1 SULT1A1 (Hepatic Isoform) EC->SULT1A1 Portal Vein EC3S Epicatechin-3'-sulfate (Major Plasma Metabolite) SULT1A3->EC3S Sulfation (B-ring) COMT COMT (Methylation) EC3S->COMT Minor Pathway EC5S Epicatechin-5-sulfate (Hepatic Marker) SULT1A1->EC5S Sulfation (A-ring) MeEC5S 3'-O-methyl- epicatechin-5-sulfate (Stable Urinary Marker) COMT->MeEC5S Methylation (B-ring) EC5S->COMT Phase II

Caption: Divergent sulfation pathways. SULT1A3 (intestine) favors the 3'-position, while SULT1A1 (liver) drives 5-sulfation, creating the specific E-5-S biomarker.

Analytical Methodology: Direct LC-MS/MS Protocol

Warning: Do not use β-glucuronidase/sulfatase hydrolysis. The 5-sulfate position is sterically hindered or resistant to Helix pomatia and Pseudomonas sulfatases.

Reagents & Standards
  • Authentic Standards: Chemical synthesis is often required as commercial stocks vary.

    • Target: (-)-Epicatechin-5-sulfate (ammonium salt).

    • Target: 3'-O-methyl-(-)-epicatechin-5-sulfate.[1][2][3][4][5]

  • Internal Standard (IS): 13C3-Epicatechin or Taxifolin.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Micro-Elution SPE)

This method minimizes matrix effects, crucial for detecting low-abundance 5-sulfates.

  • Thawing: Thaw plasma/urine on ice. Vortex 30s.

  • Acidification: Mix 200 µL sample with 200 µL 4% H3PO4 (aq).

    • Why: Disrupts protein binding and ionizes the sulfate for SPE retention.

  • Loading: Load onto Oasis HLB µElution Plate (or equivalent polymeric reversed-phase).

  • Washing:

    • Wash 1: 200 µL Water (0.1% FA).

    • Wash 2: 200 µL 5% MeOH in Water.

  • Elution: Elute with 2 x 25 µL ACN:MeOH (90:10, v/v) containing 0.1% FA.

  • Dilution: Dilute eluate 1:1 with water prior to injection to improve peak shape.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Note: High aqueous stability is required to separate the polar sulfates.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (1% B), linear ramp to 30% B over 8 mins.

  • Ionization: ESI Negative Mode (Sulfates ionize poorly in positive mode).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Notes
Epicatechin-5-sulfate 369.0 289.0 4025Loss of SO₃ group
Epicatechin-3'-sulfate369.0289.04025Differentiate by RT*
3'-O-Me-Epicatechin-5-sulfate383.0303.04228Major urinary marker
(-)-Epicatechin (Parent)289.0245.03515Trace levels only

*RT (Retention Time): The 5-sulfate typically elutes after the 3'-sulfate on C18 columns due to intramolecular hydrogen bonding differences.

Validation & Quality Control

To ensure the data meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following validation steps are mandatory.

The "Hydrolysis Check" (Negative Control)

To prove the presence of the 5-sulfate and validate the method's necessity:

  • Aliquot a pooled study sample.

  • Treat with Helix pomatia sulfatase (1000 U/mL, pH 5.0, 37°C, 2h).

  • Analyze via LC-MS.[1][3][6][7][8]

  • Result: The 3'-sulfate peak should disappear (hydrolyzed). The 5-sulfate peak should remain largely intact (>80% remaining). This confirms the identity of the 5-sulfate isomer.

Stability Matrix

Sulfates are liable to in-source fragmentation but stable in solution.

ConditionStability StatusRecommendation
Benchtop (RT) Stable < 4 hoursKeep samples on ice/autosampler at 4°C.
Freeze/Thaw Stable (3 cycles)Aliquot samples to avoid repeated cycling.
Processed (Autosampler) Stable 24 hoursEnsure pH is acidic (< 4.0).
Long-term (-80°C) > 12 MonthsIdeal for retrospective biobanking analysis.

Clinical Application & Interpretation

Pharmacokinetic Profile

In human intervention studies (e.g., 500 mg cocoa flavanol intake), the kinetic profile of E-5-S differs from the parent compound:

  • Tmax: 1–2 hours (Absorption + Hepatic transit).

  • Half-life (t1/2): ~2–3 hours.

  • Concentration:

    • Plasma:[5][6][7][9] Minor metabolite (Low nM range).[7]

    • Urine:3'Me-E-5-S is a major metabolite (µM range), accumulating over 0–24h.

The SREM Biomarker Score

For robust intake assessment, E-5-S should not be used in isolation. Calculate the Total SREM (Structurally Related Epicatechin Metabolites) :

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[5][8]
  • Interpretation: If SREM is high but E-5-S is absent, suspect analytical error (ion suppression) or genetic polymorphism in SULT1A1 (rare).

  • Bioavailability Calculation: Using E-5-S data increases the calculated bioavailability of epicatechin from ~2% (aglycone only) to >80% (total metabolites), validating the nutritional relevance of flavan-3-ols.

References

  • Evaluation of (-)-epicatechin metabolites as recovery biomarker of dietary flavan-3-ol intake. Source: Scientific Reports (2019) URL:[Link]

  • Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Source: Free Radical Biology and Medicine URL:[Link]

  • Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Source: Drug Metabolism and Disposition URL:[Link]

  • Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards. Source: Journal of Natural Products URL:[Link]

  • Flavan-3-ols and Cardiometabolic Health: First Ever Dietary Bioactive Guideline. Source: Advances in Nutrition (2022) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Protocol for Epicatechin-5-Sulfate Quantification

Executive Summary & Scientific Rationale This protocol details the direct quantification of Epicatechin-5-Sulfate (E5S) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the direct quantification of Epicatechin-5-Sulfate (E5S) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Challenge: Sulfatase Resistance Standard protocols for flavanol quantification often rely on enzymatic hydrolysis (using


-glucuronidase/sulfatase) to convert metabolites back to the aglycone (epicatechin) for measurement. However, field data demonstrates that epicatechin-5-sulfate is highly resistant to commercial aryl-sulfatases  (e.g., Helix pomatia), leading to significant underestimation of bioavailability when using hydrolysis-based methods.

The Solution: Direct Quantification To ensure scientific integrity, this method bypasses hydrolysis. It utilizes a high-resolution chromatographic separation to resolve E5S from its structural isomers (Epicatechin-7-sulfate and 3'-sulfate) and quantifies the intact conjugate in Negative Electrospray Ionization (ESI-) mode.

Metabolic Pathway & Analyte Context[1][2][3]

Epicatechin undergoes extensive Phase II metabolism.[1] Understanding the position of sulfation is critical, as it dictates biological activity and transporter interaction.

EpicatechinMetabolism EC (-)-Epicatechin (Aglycone) SULT SULT Enzymes (Liver/Intestine) EC->SULT Phase II E5S Epicatechin-5-Sulfate (Target Analyte) SULT->E5S Sulfation @ C5 E7S Epicatechin-7-Sulfate (Isomer) SULT->E7S E3S Epicatechin-3'-Sulfate (Isomer) SULT->E3S Urine Renal Excretion E5S->Urine Plasma Systemic Circulation E5S->Plasma

Figure 1: Phase II metabolic pathway of Epicatechin showing the formation of isomeric sulfate conjugates.

Materials & Reagents

CategoryItemSpecification
Standards Epicatechin-5-Sulfate>95% Purity (Synthesis or Vendor: e.g., TRC, Sigma)
Internal Standard (IS)

-Epicatechin
Surrogate IS (or deuterated sulfate if available)
Solvents Acetonitrile (ACN)LC-MS Grade
WaterLC-MS Grade (Milli-Q)
Formic Acid (FA)Optima™ LC-MS Grade
Additives Ascorbic AcidStabilizer (prevents oxidation)
Matrix Human Plasma/UrineK2-EDTA (Plasma); Acidified (Urine)

Sample Preparation Protocol

Objective: Minimize matrix effects while preventing the deconjugation of the sulfate group. Critical Control Point: Sulfates are stable in acidic conditions but unstable in alkaline environments. Keep all samples on ice.

Plasma Extraction (Protein Precipitation)[1]
  • Thawing: Thaw plasma samples on ice.

  • Stabilization: Add 10

    
    L of Ascorbic Acid solution (10 mg/mL)  to 100 
    
    
    
    L of plasma.
    • Reasoning: Epicatechin derivatives are prone to oxidative degradation.[2]

  • IS Addition: Add 10

    
    L of Internal Standard working solution (
    
    
    
    -Epicatechin, 500 ng/mL).
  • Precipitation: Add 400

    
    L of ice-cold Acidified Acetonitrile  (0.1% Formic Acid).
    
    • Reasoning: Acidified ACN precipitates proteins while maintaining a low pH to stabilize the sulfate moiety.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under

    
     at 30°C.
    
    • Caution: Do not exceed 35°C to prevent thermal degradation.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase A  (0.1% FA in Water). Vortex and transfer to autosampler vials.
    
Urine Preparation (Dilute-and-Shoot)
  • Centrifuge urine at 10,000

    
     g for 5 minutes.
    
  • Dilute 50

    
    L of urine with 450 
    
    
    
    L of Mobile Phase A containing Internal Standard.
  • Filter through a 0.2

    
    m PTFE filter plate if necessary.
    

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Waters Xevo TQ-XS).

Chromatographic Conditions

Separating the 5-sulfate from the 7-sulfate and 3'-sulfate is the primary chromatographic challenge. A Pentafluorophenyl (PFP) or High-Strength Silica (HSS) C18 column is recommended for isomeric selectivity.

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 
    
    
    
    m) OR Phenomenex Kinetex PFP.
  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[3]

  • Mobile Phase A: Water + 0.1% Formic Acid[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][4]

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.002Initial Hold (Focusing)
1.002Elute polar interferences
8.0025Shallow gradient for isomer separation
9.0095Wash
11.0095Wash Hold
11.102Re-equilibration
14.002End
Mass Spectrometry Parameters (ESI-)

Epicatechin-5-Sulfate (MW ~370 Da) is quantified in Negative Ion Mode .

  • Ion Source: Electrospray Ionization (ESI)[5]

  • Polarity: Negative (-)

  • Spray Voltage: -2500 V (Capillary)

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)TypeRationale
Epicatechin-5-Sulfate 369.0 289.0 20 Quant Loss of Sulfate (

)
Epicatechin-5-Sulfate369.0137.035QualRetro-Diels-Alder fragment
Epicatechin-5-Sulfate369.0109.040QualRing cleavage

-Epicatechin (IS)
292.0139.025QuantMatched IS transition

Analytical Workflow Diagram

Workflow Sample Patient Sample (Plasma/Urine) Stab Stabilization (+Ascorbic Acid) Sample->Stab Immediate PPT Protein Precipitation (Acidified ACN) Stab->PPT + IS Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Evap Evaporation & Reconstitution (Mobile Phase A) Centrifuge->Evap Supernatant LC UHPLC Separation (HSS T3 Column) Evap->LC MS MS/MS Detection (MRM 369->289) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Step-by-step analytical workflow for E5S quantification.

Method Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation parameters (based on FDA Bioanalytical Method Validation Guidance) must be met:

  • Selectivity: Inject blank plasma and zero samples (blank + IS). Ensure no interference at the retention time of E5S (approx. 5-6 min) or the IS.

    • Check: Verify separation between E5S and E7S. E5S typically elutes before E7S on C18 chemistries.

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted (

    
    ) linear regression. 
    
    
    
    should be
    
    
    .
  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

    • Acceptance: Matrix factor (MF) should be between 0.85 and 1.15.

  • Stability:

    • Bench-top: 4 hours on ice.

    • Autosampler: 24 hours at 10°C.

    • Freeze-thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsEnsure Mobile Phase pH is < 3.0. Replace column if older than 1000 injections.
Low Sensitivity Ion suppression or Source ContaminationClean ESI source. Switch to Dilute-and-Shoot for urine to reduce matrix load.
Isomer Co-elution Gradient too steepFlatten the gradient slope between 5% and 30% B. Lower column temperature to 30°C.
Signal Drop Sulfate deconjugation in sourceLower the Fragmentor voltage. Ensure "Soft" ionization parameters.

References

  • Natsume, M., et al. (2003). Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin.[6][7][8] Free Radical Biology and Medicine. Link

  • Actis-Goretta, L., et al. (2012).[7] Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine. Link

  • Borges, G., et al. (2010). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Free Radical Biology and Medicine. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Application

Solid-phase extraction (SPE) methods for urinary epicatechin sulfates

Application Note: High-Fidelity Solid-Phase Extraction of Urinary Epicatechin Sulfates Executive Summary & Scientific Rationale The accurate quantification of epicatechin metabolites is critical for assessing the bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Extraction of Urinary Epicatechin Sulfates

Executive Summary & Scientific Rationale

The accurate quantification of epicatechin metabolites is critical for assessing the bioavailability and bioefficacy of flavanol-rich interventions (e.g., cocoa, tea). Historically, protocols relied on enzymatic hydrolysis (glucuronidase/sulfatase) to convert conjugates back to the aglycone. However, recent authoritative studies have demonstrated that epicatechin sulfates are poor substrates for commercial sulfatases , leading to significant underestimation of total absorption when using hydrolysis-based methods.

This guide presents a Direct Analysis Protocol for the extraction of intact epicatechin sulfates (e.g., (-)-Epicatechin-3'-sulfate, -5-sulfate, and -7-sulfate) from human urine. By bypassing hydrolysis, this method preserves the metabolic profile and ensures quantitative accuracy.

Key Mechanistic Insight: Epicatechin sulfates possess a strongly acidic sulfate group (


) and weakly acidic phenolic hydroxyls (

). In acidified urine (pH ~2-3), the sulfate group remains ionized (anionic), while the phenolic core is neutral. Standard C18 sorbents often fail to retain these amphiphilic, charged species due to "ion exclusion." This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) copolymer, which retains the analyte via a dual mechanism: hydrophobic interaction with the flavan-3-ol skeleton and polar interactions with the water-wettable polymer surface, ensuring high recovery even for charged metabolites.

Target Analytes & Properties

MetaboliteMolecular FormulaMonoisotopic Mass (

)
PolarityKey Characteristic
(-)-Epicatechin-3'-sulfate

369.028HighMajor metabolite (human)
(-)-Epicatechin-5-sulfate

369.028HighMinor metabolite
(-)-Epicatechin-7-sulfate

369.028HighMinor metabolite
3'-O-Methyl-epicatechin sulfate

383.044MediumMethylated Phase II metabolite

Materials & Reagents

  • SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced), 3 cc / 60 mg (Waters Corp) or equivalent polymeric sorbent.

    • Why HLB? Superior retention of polar/ionic compounds compared to silica-based C18; no "dewetting" if the cartridge runs dry.

  • Sample Preservative: Ascorbic acid (Vitamin C).

  • Acidification Agent:

    
    -Phosphoric acid (85%) or Formic acid (98%).
    
  • Elution Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Internal Standard (IS): Taxifolin, Ethyl Gallate, or

    
    -labeled Epicatechin (preferred).
    

Experimental Workflow (Step-by-Step)

Phase 1: Sample Pre-treatment

Objective: Stabilize analytes and disrupt protein binding.

  • Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C to remove precipitates.
    
  • Stabilization: Add Ascorbic Acid (final conc. 0.1% w/v) to prevent oxidative degradation of the catechol moiety.

  • Acidification: Add

    
     of 
    
    
    
    -phosphoric acid per
    
    
    of urine.
    • Target pH: 2.0 – 3.0.

    • Reasoning: Acidification suppresses the ionization of phenolic groups and weak organic acids in the matrix, reducing competition for sorbent binding sites, though the sulfate group remains charged.

  • Internal Standard: Spike

    
     of IS working solution into 
    
    
    
    of pre-treated urine.
Phase 2: Solid-Phase Extraction (SPE)

SPE_Workflow Start Acidified Urine Sample (pH 2.0 - 3.0) Condition Conditioning 1 mL MeOH -> 1 mL Water Start->Condition Optional for HLB but recommended Load Load Sample (1 mL at 1-2 mL/min) Condition->Load Wash Wash Step 1 mL 5% MeOH in 0.1% Formic Acid Load->Wash Remove Salts/Proteins Elute Elution 2 x 500 µL Methanol Wash->Elute Elute Sulfates Recon Evaporation & Reconstitution Reconstitute in Mobile Phase A Elute->Recon N2 Dry Down Analysis LC-MS/MS Analysis (Negative Mode) Recon->Analysis

Caption: Optimized SPE workflow for the extraction of polar flavonoid sulfates using polymeric HLB sorbent.

Detailed Steps:

  • Conditioning (Optional but Recommended):

    • 
       Methanol.
      
    • 
       Water (HPLC grade).
      
  • Loading:

    • Load

      
       of acidified urine sample.
      
    • Flow Rate: Slow (

      
      ) to maximize mass transfer of the charged sulfates to the sorbent surface.
      
  • Washing (Critical Step):

    • Apply

      
       of 5% Methanol in 0.1% Formic Acid/Water .
      
    • Mechanism:[1] This removes salts, urea, and highly polar interferences. The 5% organic cutoff is crucial; higher organic content (e.g., 20%) may prematurely elute the polar sulfate metabolites.

  • Elution:

    • Elute with

      
       of 100% Methanol .
      
    • Note: Apply the first aliquot, soak for 30 seconds, then elute. Repeat. This "soak" step disrupts strong hydrophobic interactions.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       stream at 35°C.
      
    • Reconstitute in

      
       of 0.1% Formic Acid in Water:Acetonitrile (95:5) .
      
    • Caution: Do not reconstitute in 100% organic solvent, as this will cause peak broadening (solvent effect) during the early LC gradient.

LC-MS/MS Analytical Parameters

To validate the extraction, use the following detection parameters targeting the specific sulfate transitions.

  • Column: C18 High Strength Silica (HSS) T3 or equivalent (able to retain polar compounds),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Epicatechin Sulfates 369.0289.0 (Aglycone)3520
Epicatechin Sulfates 369.080.0 (

)
3530
Methyl-Epicatechin Sulfates 383.0303.0 (Methyl-Aglycone)3522

Note: The 369->289 transition is specific to the loss of the sulfate group (


).

Validation & Quality Control

Recovery Calculation

Absolute recovery must be calculated by comparing the peak area of pre-extraction spiked samples (


) vs. post-extraction spiked samples (

).

Target:

for sulfates.
Matrix Effect (ME)

Sulfates are prone to ion suppression from urinary salts.



  • Negative value = Suppression.

  • Positive value = Enhancement.

  • Acceptance:

    
    . If suppression is high (
    
    
    
    ), consider switching the wash step to Weak Anion Exchange (WAX) protocol (see Troubleshooting).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too high (>5)Ensure urine is acidified to pH < 3.0. Sulfates are stable, but the matrix needs acid to prevent protein binding.
Early Elution in Wash Wash solvent too strongReduce wash solvent to 0-2% MeOH. Sulfates are very polar and can "leak" if organic content is >5%.
Peak Tailing Solvent mismatchReconstitute in mobile phase A (high water content). Do not inject 100% MeOH.
High Background Co-eluting urinary acidsSwitch to Oasis WAX cartridge. Load at pH 7 (sulfates ionized), Wash with MeOH (removes neutrals), Elute with 5%

in MeOH.

References

  • Ottaviani, J. I., et al. (2011). The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity. Free Radical Biology and Medicine. Link

    • Key Finding: Identifies specific sulfated metabolites and their pharmacokinetics.
  • Borges, G., et al. (2010). Identification of flavonoid sulfates in human urine: the lack of hydrolysis by commercial sulfatases.[2] Journal of Agricultural and Food Chemistry. Link

    • Key Finding: Establishes that enzymatic hydrolysis fails for epicatechin sulfates, mand
  • Waters Corporation. (2020). Oasis HLB Care & Use Manual.Link

    • Key Finding: Standard protocols for polymeric SPE sorbents.

  • Mullen, W., et al. (2010). Metabolites of green tea catechins in the urine of humans following consumption of plain and supplemented green tea. Journal of Agricultural and Food Chemistry. Link

    • Key Finding: Validates LC-MS parameters for intact sulfate conjug

Sources

Method

Application Note: High-Resolution Separation of Epicatechin Sulfate Isomers Using Phenyl Stationary Phases

Executive Summary The accurate quantification of epicatechin metabolites, particularly sulfate conjugates, is critical for understanding the bioavailability and pharmacological action of flavan-3-ols found in cocoa and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of epicatechin metabolites, particularly sulfate conjugates, is critical for understanding the bioavailability and pharmacological action of flavan-3-ols found in cocoa and tea. Epicatechin undergoes extensive Phase II metabolism, yielding structurally similar regioisomers (epicatechin-3'-, 4'-, 5-, and 7-sulfate) that are difficult to resolve using standard C18 reversed-phase chromatography.[1][2]

This application note details a robust protocol for the baseline separation of these isomers using Phenyl-Hexyl stationary phases . By leveraging


 interactions orthogonal to standard hydrophobicity, this method achieves superior selectivity, enabling precise pharmacokinetic profiling in plasma and urine matrices.[2]

Introduction: The Isomer Challenge

Epicatechin (EC) is rapidly metabolized in humans into glucuronides, sulfates, and methyl conjugates.[2] Among these, the sulfate conjugates are of particular interest due to their stability and circulation time.[2] The sulfation can occur at four distinct hydroxyl positions on the flavan-3-ol scaffold:

  • B-Ring: 3'-sulfate and 4'-sulfate[1][2][3]

  • A-Ring: 5-sulfate and 7-sulfate[1][2][4][5][6]

The Problem with C18: Standard C18 (octadecylsilane) columns rely primarily on hydrophobic subtraction.[2] Because the sulfate isomers possess nearly identical hydrophobicity (LogP) and molecular weight (MW 370.27 Da), C18 columns often co-elute these species or provide only partial separation (e.g., separating A-ring from B-ring sulfates, but failing to resolve 3' from 4').[2]

The Phenyl Solution: Phenyl-based stationary phases (Phenyl-Hexyl, Biphenyl, or Diphenyl) introduce an alternative separation mechanism.[1][2] The electron-rich aromatic ring of the stationary phase engages in


 stacking interactions with the polyphenolic rings of the epicatechin. The position of the electron-withdrawing sulfate group (

) alters the electron density and the steric availability of the aromatic rings, resulting in distinct retention shifts on phenyl phases that are not observed on C18.

Mechanism of Action

The separation relies on the "shape selectivity" and electronic interaction between the analyte and the stationary phase.

G cluster_0 Stationary Phase Surface cluster_1 Analyte (Epicatechin Sulfate) PhenylLigand Phenyl-Hexyl Ligand (Electron Rich $pi$-System) Interaction $pi-pi$ Stacking Interaction PhenylLigand->Interaction Donates $pi$ electrons EC_Core Epicatechin Aromatic Core EC_Core->Interaction Accepts/Stacks Sulfate_Group Sulfate Group (-SO3) (Electron Withdrawing) Sulfate_Group->EC_Core Alters e- density & Sterics Resolution Isomer Resolution Interaction->Resolution Differential Retention Based on Sulfate Position

Figure 1: Mechanism of


 interaction facilitating the separation of regioisomers.[1][2] The position of the sulfate group modulates the strength of the interaction with the phenyl ligand.

Experimental Protocol

Reagents and Standards[2][7][8][9]
  • Analytes: Epicatechin-3'-sulfate, Epicatechin-4'-sulfate, Epicatechin-5-sulfate, Epicatechin-7-sulfate (Standards may require custom synthesis or enzymatic generation as described by Ottaviani et al. [1]).[1][2]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Ammonium Acetate.[2]

  • Matrix: Human Plasma or Urine (spiked for validation).[2]

Sample Preparation (Protein Precipitation)

To ensure column longevity and prevent clogging, a clean sample is essential.[2]

  • Aliquot 100 µL of plasma/urine.[2]

  • Add 10 µL of Internal Standard (e.g., Taxifolin or

    
    -Epicatechin).[2]
    
  • Add 300 µL of ice-cold Acetonitrile (with 1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean vial; evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions[1][2][6][8][10]

Chromatographic System:

  • Column: Agilent ZORBAX Eclipse XDB-Phenyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).[1][2]

  • Temperature: 30°C (Critical control:

    
     interactions are temperature sensitive).
    
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).[2]

Mobile Phases:

  • Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid. (Buffer pH is critical to ensure the sulfate remains ionized while the phenolic groups are protonated).[2]

  • Phase B: 100% Acetonitrile.[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Load
12.0 30 Linear Gradient (Isomer Separation)
14.0 95 Wash
16.0 95 Wash Hold
16.1 10 Re-equilibration

| 20.0 | 10 | End |

Mass Spectrometry Parameters (ESI-)

Operate in Negative Electrospray Ionization (ESI-) mode. The sulfate group provides a strong [M-H]⁻ signal.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Epicatechin Sulfates 369.0 289.0 -25
Internal Standard(Varies)(Varies)-

Note: The transition 369


 289 corresponds to the neutral loss of the sulfate group (

, 80 Da), which is the most abundant fragmentation pathway for these conjugates.

Workflow Summary

Workflow cluster_prep Sample Preparation cluster_lc LC Separation (Phenyl Phase) cluster_ms Detection (MS/MS) Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN + 1% FA) Sample->PPT Recon Reconstitution (Mobile Phase A) PPT->Recon Injection Injection (5-10 µL) Recon->Injection Separation Gradient Elution (10-30% B over 12 min) Injection->Separation Mechanism $pi-pi$ Selective Interaction Separation->Mechanism Mechanism Ionization ESI Negative Mode Mechanism->Ionization MRM MRM: 369 -> 289 (Sulfate Loss) Ionization->MRM

Figure 2: End-to-end analytical workflow for epicatechin sulfate analysis.

Results and Discussion

Separation Performance

Under the described conditions, the phenyl column typically elutes the isomers in the following order (though this must be confirmed with authentic standards for each specific column batch):

  • Epicatechin-5-sulfate (Early eluting)[1][2]

  • Epicatechin-7-sulfate

  • Epicatechin-3'-sulfate

  • Epicatechin-4'-sulfate (Late eluting)[1][2]

The B-ring sulfates (3' and 4') generally exhibit stronger retention due to the greater accessibility of the B-ring for


 stacking compared to the A-ring, which is sterically hindered by the fused heterocyclic C-ring.[1]
Comparison to C18

In parallel studies, C18 columns often show a single broad peak or partial separation of only two bands (A-ring vs. B-ring mixture).[2] The Phenyl-Hexyl phase provides the necessary "orthogonal" selectivity to resolve the subtle positional differences.

Troubleshooting & Optimization

  • Peak Tailing: If peaks tail, ensure the buffer pH is maintained at 4.[2]5. Lower pH (e.g., 2.[2]5) can be used but may suppress ionization in negative mode; pH 4.5 is a sweet spot for chromatographic shape and MS sensitivity.[2]

  • Loss of Resolution:

    
     interactions are weaker at high temperatures.[1][2] If resolution degrades, lower the column temperature  to 25°C or 20°C.
    
  • Carryover: Sulfates can sometimes stick to metal surfaces.[2] Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.[2]

References

  • Ottaviani, J. I., et al. (2012).[2] "Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification." Journal of Natural Products. Available at: [Link][2]

  • Donovan, J. L., et al. (1999).[2][7] "Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs: A comparison of sensitive methods." Journal of Chromatography B. Available at: [Link]

  • Borges, G., et al. (2013).[2] "Identification of Epicatechin Metabolites in Human Plasma and Urine." Free Radical Biology and Medicine. Available at: [Link]

  • Mullhen, K., et al. (2011).[2] "Liquid-phase separation of structurally similar steroids using phenyl stationary phases."[1][2] Analytical Methods. Available at: [Link]

Sources

Application

Application Note: Direct Quantification of Epicatechin-5-Sulfate in Biological Matrices via UHPLC-MS/MS

Executive Summary The "Hydrolysis Trap" in Flavanol Research: Historically, the quantification of epicatechin bioavailability relied on enzymatic hydrolysis (using -glucuronidase/sulfatase) to deconjugate metabolites bac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Hydrolysis Trap" in Flavanol Research: Historically, the quantification of epicatechin bioavailability relied on enzymatic hydrolysis (using


-glucuronidase/sulfatase) to deconjugate metabolites back to the aglycone form. However, seminal research has demonstrated that Epicatechin-5-sulfate (E5S)  is highly resistant to commercial aryl-sulfatases. Reliance on hydrolysis leads to a massive underestimation of bioavailability and a failure to detect the biologically active circulating forms.

This Application Note provides a validated protocol for the direct detection of Epicatechin-5-sulfate in human plasma and urine without hydrolysis. By preserving the intact conjugate, researchers can accurately profile the regio-specific metabolism of flavan-3-ols.

Scientific Background & Challenges

The Isomer Challenge

Epicatechin undergoes extensive Phase II metabolism, resulting in glucuronides, sulfates, and methyl-sulfates. The sulfate moiety can attach at the 5, 7, 3', or 4' positions.

  • Mass Spectrometry Blind Spot: All epicatechin monosulfates share the exact same precursor mass (

    
     369) and similar fragmentation patterns.
    
  • Chromatographic Necessity: E5S must be chromatographically resolved from its regioisomers (E7S, E3'S) and stereoisomers (Catechin sulfates).

Stability & Ionization

Sulfates are labile. High temperatures in the ion source or improper pH can cause in-source fragmentation (loss of


), leading to signal loss. This protocol utilizes Negative Electrospray Ionization (ESI-)  which is significantly more sensitive for sulfated conjugates than positive mode.

Analytical Workflow Logic

The following diagram illustrates the critical decision pathways for distinguishing E5S from other metabolites.

G Sample Biological Sample (Plasma/Urine) Extraction Solid Phase Extraction (SPE) (Acidified to preserve sulfates) Sample->Extraction Protein ppt or SPE LC UHPLC Separation (C18 Polar Endcapped) Extraction->LC Iso_Mass Precursor Ion Selection m/z 369 [M-H]- LC->Iso_Mass MS MS/MS Detection (ESI Negative Mode) Iso_Sep Chromatographic Resolution Iso_Mass->Iso_Sep Isomers co-elute? E5S Epicatechin-5-Sulfate (RT: ~4.2 min) Iso_Sep->E5S Target E7S Epicatechin-7-Sulfate (RT: ~4.8 min) Iso_Sep->E7S Interference E3S Epicatechin-3'-Sulfate (RT: ~5.1 min) Iso_Sep->E3S Interference

Figure 1: Analytical workflow emphasizing the necessity of chromatographic resolution for regioisomers sharing the m/z 369 mass.

Detailed Protocol

Reagents & Standards
  • Target Standard: Epicatechin-5-Sulfate (Must be chemically synthesized or purchased from specialized vendors like ChemFaces or Toronto Research Chemicals).

  • Internal Standard (IS):

    
    -Epicatechin (preferred) or Taxifolin.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

Sample Preparation (Solid Phase Extraction)

Rationale: SPE provides cleaner baselines than protein precipitation, essential for detecting low-abundance metabolites.

  • Thawing: Thaw plasma samples on ice.

  • Acidification: Aliquot 200 µL of plasma. Add 20 µL of 2% Formic Acid to stabilize sulfates and disrupt protein binding.

  • IS Addition: Add 10 µL of Internal Standard solution (1 µM). Vortex for 30 sec.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH followed by 1 mL 0.1% Formic Acid in water.

  • Loading: Load the acidified plasma sample onto the cartridge. (Gravity or low vacuum).

  • Washing: Wash with 1 mL of 0.1% Formic Acid in Water.

    • Critical Step: Ensure all salts are removed to prevent source suppression.

  • Elution: Elute with 1 mL of Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (95:5).

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Synergi 2.5µm Hydro-RP 100Å (100 x 2.0 mm).

    • Why Hydro-RP? This polar-endcapped C18 phase provides superior retention for polar glucuronides and sulfates compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.02Initial Hold
1.02Start Gradient
7.035Elution of Metabolites
7.195Wash
9.095Wash Hold
9.12Re-equilibration
12.02End
Mass Spectrometry (MS/MS) Parameters
  • Source: ESI Negative Mode (

    
    ).
    
  • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation of sulfates).

  • Desolvation Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
Epicatechin-5-Sulfate 369.0 289.0 20 Quant Loss of Sulfate (

)
Epicatechin-5-Sulfate369.0137.030QualRetro-Diels-Alder (RDA)
Epicatechin-5-Sulfate369.0109.035QualRing Fragmentation

-Epicatechin (IS)
292.0137.025QuantAglycone fragment

Data Interpretation & Validation

Isomer Separation (The "Proof of Concept")

You will likely observe multiple peaks for the 369 -> 289 transition.

  • Peak 1 (Early eluter): Epicatechin-5-Sulfate (More polar due to 5-position).

  • Peak 2: Epicatechin-7-Sulfate.

  • Peak 3: Epicatechin-3'-Sulfate.[1][2][3][4]

  • Peak 4: Catechin sulfates (Stereoisomers).

Note: Retention times are system-dependent. You must inject individual authentic standards during method development to assign the correct peak to E5S.

Linearity and QC
  • Linear Range: 1 nM to 5000 nM.

  • Matrix Effect: Sulfates are prone to suppression. Calculate Matrix Factor (MF) by comparing post-extraction spikes to neat standards. If MF < 0.8, switch to Stable Isotope Dilution (using

    
    -Epicatechin sulfate if available) or dilute sample 1:5.
    

References

  • Ottaviani, J. I., et al. (2012).[2][3][4][5] Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine, 52(8), 1403-1412.

  • Actis-Goretta, L., et al. (2012).[2][3] Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine, 53(4), 787-795.[2]

  • Borges, G., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification.

  • Pesticide Residue Lab (EURL). (2016).

Sources

Method

Optimization of Mobile Phase for Epicatechin Metabolite Separation

Abstract The accurate quantification of (-)-epicatechin (EC) and its Phase II metabolites (glucuronides, sulfates, and methyl-conjugates) in biological fluids is a critical bottleneck in bioavailability studies. This app...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of (-)-epicatechin (EC) and its Phase II metabolites (glucuronides, sulfates, and methyl-conjugates) in biological fluids is a critical bottleneck in bioavailability studies. This application note moves beyond generic "cookbook" chromatography, providing a mechanistic approach to mobile phase optimization. We detail a high-resolution UHPLC-MS/MS workflow that resolves structural isomers (e.g., 3'- vs 4'-glucuronides) and minimizes matrix suppression, utilizing a specific ammonium formate/methanol system optimized for negative electrospray ionization (ESI-).

Part 1: The Physicochemical Challenge

Epicatechin metabolites present a unique separation challenge due to three factors:

  • Isobaric Complexity: Phase II metabolism creates regioselective isomers (e.g., Epicatechin-3'-O-glucuronide vs. 4'-O-glucuronide) that have identical mass-to-charge (m/z) ratios. MS/MS alone cannot distinguish them; chromatographic resolution is mandatory.

  • Polarity Span: The analyte list ranges from highly polar (glucuronides) to moderately non-polar (methyl-epicatechin), requiring a gradient with high peak capacity.

  • Acidic Functionality: Glucuronides introduce a carboxylic acid moiety (pKa ~3.5), while the phenolic hydroxyls have pKa values >9.0.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence that necessitates high-resolution separation.

EC_Metabolism cluster_PhaseII Phase II Conjugation (Liver/Intestine) cluster_Microbial Colonic Degradation EC (-)-Epicatechin MeEC Methyl-Epicatechin (3'-O-Me, 4'-O-Me) EC->MeEC COMT GlucEC Epicatechin-Glucuronides (3', 4', 5, 7 isomers) EC->GlucEC UGT SulfEC Epicatechin-Sulfates EC->SulfEC SULT VL 5-(hydroxyphenyl)-γ-valerolactones (Ring Fission) EC->VL Microbiota MeEC->GlucEC Secondary Conjugation

Caption: Divergent metabolic pathways of (-)-epicatechin generating isobaric conjugates and ring-fission metabolites.

Part 2: Mobile Phase Optimization Strategy

The Organic Modifier: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the standard for RPLC, Methanol (MeOH) is superior for epicatechin metabolites for two reasons:

  • Proticity: MeOH is a protic solvent. It engages in hydrogen bonding with the phenolic hydroxyls and the glucuronide moiety. This interaction provides unique selectivity (α) differences between positional isomers that aprotic ACN cannot achieve.

  • Solubility: The highly polar glucuronides exhibit better peak shape in MeOH/Water gradients compared to ACN, which often causes "fronting" for these specific analytes due to solubility mismatch in the initial high-aqueous phase.

pH Control and Buffer Selection[1]
  • Target pH: 2.8 – 3.5.

  • Rationale: We must suppress the ionization of the glucuronic acid moiety (pKa ~3.5) to increase retention on C18 columns. If the pH is > 4.0, glucuronides are deprotonated (negative charge), eluting near the void volume with poor resolution.

  • Buffer Choice: Ammonium Formate (10 mM) is preferred over pure Formic Acid.

    • Why? Pure formic acid (0.1%) provides pH control but lacks ionic strength. The addition of ammonium ions (10 mM) mitigates secondary interactions between the analytes and residual silanols on the stationary phase, sharpening the peaks for sulfated metabolites.

Part 3: Detailed Protocol

Materials
  • Stationary Phase: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

Step-by-Step Optimization Workflow
Step 1: Buffer Preparation (Self-Validating Step)
  • Action: Dissolve 315 mg of Ammonium Formate in 900 mL of LC-MS grade water. Add 1 mL of Formic Acid. Dilute to 1 L.

  • Validation: Measure pH. It must be between 2.8 and 3.0. If pH > 3.2, the formic acid quality is compromised (oxidized). Discard and use a fresh ampoule.

Step 2: Gradient Programming

The separation of the 3'- and 4'-glucuronide isomers requires a shallow gradient slope in the middle of the run.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00 0.40991Initial Hold
1.00 0.409916 (Linear)
3.00 0.4085156
10.00 0.406535Shallow Slope
12.00 0.40595Wash
14.00 0.40595Hold
14.10 0.40991Re-equilibration
17.00 0.40991End
Step 3: Optimization Logic (Decision Tree)

Use the following logic flow to troubleshoot and fine-tune the separation if resolution (


) between isomers is < 1.5.

Optimization_Logic Start Run Standard Mixture CheckRs Check Resolution (Rs) of 3'- vs 4'-Glucuronide Start->CheckRs Good Rs > 1.5 Proceed to Validation CheckRs->Good Yes Bad Rs < 1.5 CheckRs->Bad No Temp Decrease Column Temp (40°C -> 30°C) Bad->Temp First Attempt Gradient Flatten Gradient Slope (10-25% B over 10 min) Bad->Gradient If Temp fails Modifier Switch Modifier (MeOH -> MeOH/ACN 50:50) Bad->Modifier If Gradient fails Temp->CheckRs Retest Gradient->CheckRs Retest

Caption: Decision tree for troubleshooting isomer resolution. Temperature is the primary variable for selectivity tuning.

Part 4: Critical Validation Parameters

To ensure scientific integrity (Trustworthiness), the method must pass these criteria:

  • Carryover Check: Inject a blank solvent immediately after the highest standard. Epicatechin is "sticky." If carryover > 0.5% of LLOQ is observed, add a needle wash step using Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Isomer Identification:

    • Epicatechin-3'-glucuronide typically elutes beforeEpicatechin-4'-glucuronide on C18 columns.

    • Confirmation: Use the ratio of specific MS/MS transitions if standards are unavailable, or reference relative retention times (RRT) from literature [1, 2].

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics. Source: MDPI (2023). URL:[Link]

  • Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates. Source: Journal of Natural Products (2013). URL:[Link]

  • A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites. Source: Journal of Agricultural and Food Chemistry (2007). URL:[Link]

  • Separation of (-)-Epicatechin on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

  • Simultaneous LC–MS/MS method to quantify epicatechin and procyanidin B2 in rat plasma. Source: ResearchGate (2019). URL:[Link]

Sources

Application

Application Note: Chemical Derivatization of Epicatechin for Sulfate Synthesis

This Application Note is designed for researchers in medicinal chemistry and pharmacokinetics who require high-purity epicatechin sulfate metabolites for bioanalytical standards or bioactivity assays. [1] Introduction &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacokinetics who require high-purity epicatechin sulfate metabolites for bioanalytical standards or bioactivity assays.

[1]

Introduction & Strategic Considerations

(-)-Epicatechin is a flavan-3-ol extensively metabolized in vivo. While glucuronidation is common, sulfation is a major metabolic pathway in humans, particularly at the 3', 4', 5, and 7 positions. Access to authentic sulfate standards is critical for validating LC-MS/MS methods and understanding the bioactivity of these metabolites.

The Challenge: Regioselectivity vs. Stability

Synthesizing specific epicatechin sulfates presents two primary challenges:

  • Regioselectivity: Epicatechin has five hydroxyl groups. The phenolic hydroxyls (3', 4', 5,[1] 7) have similar pKa values, making direct sulfation non-selective.

  • Sulfate Ester Instability: Aryl sulfates are prone to hydrolysis under acidic conditions. Protocols must maintain neutral-to-basic pH during workup and storage.

Strategic Approaches

This guide details two distinct protocols:

  • Protocol A (Direct Sulfation): A "shotgun" approach reacting unprotected epicatechin to generate a mixture of isomers, followed by rigorous Prep-HPLC separation. Best for rapidly generating small amounts of multiple isomers.

  • Protocol B (Targeted Synthesis): A "sniper" approach using orthogonal protection/deprotection chemistry to synthesize a single, specific regioisomer (e.g., Epicatechin-3'-O-sulfate). Best for large-scale production of a specific standard.

Protocol A: Direct Non-Selective Sulfation

Use this protocol to generate a library of 3', 4', 5, and 7-sulfates simultaneously.

Reagents & Equipment[3][4][5]
  • Substrate: (-)-Epicatechin (purity >98%)

  • Reagent: Sulfur trioxide-pyridine complex (Py[2]·SO₃) or Sulfur trioxide-triethylamine complex (Et₃N·SO₃). Note: Py·SO₃ is more reactive but requires careful handling.

  • Solvent: Anhydrous Pyridine or N,N-Dimethylformamide (DMF).

  • Purification: Preparative HPLC with a C18 column.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve (-)-epicatechin (100 mg, 0.34 mmol) in anhydrous pyridine (2 mL) under an inert atmosphere (N₂ or Ar).

    • Add Py·SO₃ complex (1.2 equivalents for monosulfation; 3+ equivalents for polysulfation).

    • Expert Insight: Using a slight stoichiometric excess (1.2 eq) favors monosulfates but will still yield disulfates.

  • Incubation:

    • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check progress via TLC (Silica; EtOAc:MeOH:Formic Acid) or LC-MS. Look for the appearance of the [M-H]⁻ ion at m/z 369 (monosulfate).

  • Quenching & Workup (Critical for Stability):

    • Quench the reaction by adding 5 mL of 5% NaHCO₃ (aq). Do not use water alone or acid, as low pH hydrolyzes the sulfate.

    • Evaporate the pyridine under reduced pressure (Rotavap) at <40°C. Azeotrope with toluene if necessary to remove residual pyridine.

  • Isolation (Prep-HPLC):

    • Reconstitute the residue in water/methanol (95:5).

    • Inject onto a Preparative HPLC (C18 column).

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 7.0); B: Acetonitrile. Avoid Formic Acid or TFA modifiers.

    • Gradient: 0–20% B over 30 mins. The charged sulfates will elute earlier than the parent epicatechin.

Data Summary: Isomer Distribution (Typical)
PositionRelative Abundance (Direct Sulfation)Retention Order (RP-HPLC)
5-O-Sulfate Low1st (Most Polar)
7-O-Sulfate Medium2nd
3'-O-Sulfate High3rd
4'-O-Sulfate High4th

Protocol B: Regioselective Synthesis (Protection Strategy)

Use this protocol to synthesize a specific isomer (e.g., Epicatechin-5-O-sulfate) with high purity.

The Logic: Orthogonal Protection

To target a specific hydroxyl (e.g., C5), we must protect the others (C3', C4', C7, C3) with groups stable to sulfation but removable without hydrolyzing the sulfate.

  • Benzyl (Bn): Protects phenols; removed by hydrogenolysis (H₂/Pd). Ideal for sulfates.

  • Acetyl (Ac): Avoid. Removal requires base/acid which may hydrolyze the sulfate.

Workflow Diagram (Graphviz)

G Start (-)-Epicatechin Step1 Step 1: Global Protection (e.g., Benzylation of all OH) Start->Step1 BnBr, K2CO3 Step2 Step 2: Selective Deprotection (Target OH unmasked) Step1->Step2 Regioselective Reagent (e.g., MgBr2 for C5) Step3 Step 3: Sulfation (Py·SO3 Complex) Step2->Step3 Py·SO3, DMF, 50°C Step4 Step 4: Global Deprotection (H2, Pd/C - Hydrogenolysis) Step3->Step4 H2, Pd(OH)2 Final Target: Epicatechin-X-Sulfate Step4->Final Purification

Caption: Workflow for the targeted synthesis of epicatechin sulfates using benzyl protection strategies.

Detailed Protocol: Synthesis of Epicatechin-5-O-Sulfate
  • Protection (Perbenzylation):

    • React epicatechin with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in DMF to generate penta-O-benzyl-epicatechin.

  • Selective Deprotection (The "Magic" Step):

    • Targeting C5: The C5-position is chelated by the C4-carbonyl in flavonoids (less relevant in catechins which lack C4=O) but in flavan-3-ols, steric and electronic differences allow differentiation.

    • Alternative Strategy: Use MOM (Methoxymethyl) protection for the target site and Benzyl for others if specific orthogonal removal is planned.

    • Proven Route (C5 target): Synthesize the 5,7,3',4'-tetra-O-benzyl intermediate (leaving 3-OH free) is common, but for phenolic sulfation, one often starts with a fully protected core and selectively cleaves the most labile ether or uses partial protection during the initial setup.

    • Refined Route: Use 5,7,3',4'-tetra-O-benzyl-epicatechin (commercially available or synthesized via reduction of protected taxifolin).

  • Sulfation:

    • Dissolve the partially protected intermediate (e.g., with free 5-OH) in anhydrous DMF.

    • Add Py·SO₃ (2.0 eq).

    • Heat to 50°C for 1 hour.

    • Checkpoint: TLC should show complete conversion of the starting material to a baseline spot (polar sulfate).

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the protected sulfate in MeOH/THF (1:1).

    • Add catalyst: 20% Pd(OH)₂/C (Pearlman’s catalyst).

    • Stir under H₂ atmosphere (balloon pressure) for 2–6 hours.

    • Crucial: Maintain pH ~7–8 by adding a buffer (e.g., NaHCO₃) or performing the reaction rapidly, as the sulfate is stable but the acidic surface of Pd/C can sometimes be detrimental.

    • Filter through Celite to remove catalyst.

Analytical Validation

Characterization of the synthesized sulfates requires high-resolution Mass Spectrometry (HRMS) and NMR.

Mass Spectrometry (LC-MS/MS)[7]
  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 369.0286 (Monosulfate, [M-H]⁻).

  • Fragmentation: Loss of SO₃ (80 Da) to yield the aglycone radical m/z 289.

NMR Spectroscopy (Diagnostic Shifts)

Sulfation causes significant chemical shifts in ¹³C NMR. The carbon atom directly attached to the sulfate group (ipso-carbon) typically shifts upfield (shielded), while ortho-carbons shift downfield .

Position¹³C Shift (Δ ppm vs Aglycone)¹H Shift (Δ ppm)
Ipso-Carbon (C-O-SO₃) -2.0 to -4.0 ppm (Upfield)N/A
Ortho-Carbons +3.0 to +5.0 ppm (Downfield)+0.2 to +0.4 ppm

Reference standards: Compare spectra against literature values for Quercetin-3'-sulfate or Epicatechin-4'-sulfate to confirm regiochemistry.

References

  • Natsume, M., et al. (2003). Analysis of epicatechin metabolites in human and rat urine after oral administration of epicatechin. Journal of Agricultural and Food Chemistry . Link

  • Zhang, H., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products . Link

  • Needs, P. W., & Williamson, G. (2001). Synthesis and characterization of glucuronides and sulfates of catechins and epicatechins. Free Radical Biology and Medicine . Link

  • Coon, J. T., et al. (2004). Sulfation of Epicatechin by Human Sulfotransferases. Drug Metabolism and Disposition . Link

  • Mulligan, A. A., et al. (2008). Synthesis of specific metabolites of epicatechin and their anti-inflammatory activity. Bioorganic & Medicinal Chemistry . Link

Sources

Method

Precision Quantitation of Epicatechin Sulfates in Biological Matrices via LC-MS/MS using 13C-Isotopologues

Executive Summary The accurate quantification of circulating epicatechin metabolites is critical for establishing the pharmacokinetic (PK) profile of flavan-3-ols. Historically, enzymatic hydrolysis (using -glucuronidase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of circulating epicatechin metabolites is critical for establishing the pharmacokinetic (PK) profile of flavan-3-ols. Historically, enzymatic hydrolysis (using


-glucuronidase/sulfatase) was employed to convert conjugates back to the aglycone for analysis. However, recent evidence demonstrates that epicatechin sulfates are resistant to commercial sulfatases , leading to significant underestimation of bioavailability when using hydrolysis-based methods.

This guide details a Direct Quantification Protocol for epicatechin-5-sulfate (E5S) and epicatechin-7-sulfate (E7S) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . To ensure the highest data integrity, this method utilizes


C-labeled internal standards (IS)  to correct for matrix effects, extraction efficiency, and ionization variability.

Scientific Rationale

The Failure of Enzymatic Hydrolysis

Epicatechin undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation. Studies have shown that while glucuronides are readily hydrolyzed, the sulfate conjugates (specifically at the 5- and 7-positions) are structurally resistant to standard aryl-sulfatase preparations.

  • Implication: Direct measurement of the intact sulfate metabolite is the only valid approach for PK studies.

Why C-Labeled Internal Standards?

Deuterated (


H) standards are common but suffer from "scrambling" (H/D exchange) and slight chromatographic shifts (the deuterium isotope effect), which can separate the IS from the analyte during elution.
  • 
    C Advantage:  Carbon-13 is non-exchangeable and provides perfect co-elution with the analyte. This ensures that the IS experiences the exact same matrix suppression/enhancement as the target analyte at the electrospray source.
    
Isomer Separation

Epicatechin sulfates exist as regioisomers (5-O-sulfate vs. 7-O-sulfate) and can co-elute with catechin sulfates.

  • Column Choice: A Biphenyl stationary phase is recommended over C18 for its superior ability to separate isomeric phenolic compounds via

    
     interactions.
    

Metabolic Pathway & Isomerism

The following diagram illustrates the Phase II metabolic conversion of (-)-Epicatechin into its primary sulfate isomers.

EpicatechinMetabolism EC (-)-Epicatechin (Aglycone) SULT SULT1A1 / SULT1A3 (Sulfotransferases) EC->SULT E5S Epicatechin-5-O-sulfate (Major Isomer) SULT->E5S Sulfation @ C5 E7S Epicatechin-7-O-sulfate (Minor Isomer) SULT->E7S Sulfation @ C7 MEC Methyl-Epicatechin Sulfates E5S->MEC COMT (Methylation) E7S->MEC COMT

Figure 1: Phase II sulfation pathway of (-)-epicatechin. SULT enzymes generate regioisomers that must be chromatographically separated.

Materials & Reagents

Standards
  • Analyte Standards:

    • (-)-Epicatechin-5-O-sulfate (Ammonium salt) - Purity >98%

    • (-)-Epicatechin-7-O-sulfate (Ammonium salt) - Purity >98%

  • Internal Standard (IS):

    • Primary Recommendation:

      
      C
      
      
      
      -Epicatechin-5-O-sulfate (if available via custom synthesis).
    • Alternative Recommendation:

      
      C
      
      
      
      -(-)-Epicatechin (Aglycone).
    • Note: This protocol describes the use of

      
      C
      
      
      
      -Epicatechin as the IS, utilizing a Relative Response Factor (RRF) approach if the labeled sulfate is unavailable.
Reagents
  • LC-MS Grade Solvents: Water, Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

Experimental Protocol

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Spike IS (13C3-Epicatechin) Plasma->Spike Acidify Acidify (2% Formic Acid) Spike->Acidify SPE_Load SPE Load (Oasis HLB) Acidify->SPE_Load SPE_Wash Wash (Water/5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (MeOH + 0.1% FA) SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2 @ 37°C) SPE_Elute->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon Inject Injection (5 µL) Recon->Inject Separation Biphenyl Column (Isomer Resolution) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Solid Phase Extraction (SPE) and LC-MS/MS workflow for plasma analysis.

Step-by-Step Methodology
Step 1: Sample Pre-treatment
  • Thaw plasma samples on ice.[1]

  • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (

    
    C
    
    
    
    -Epicatechin, 1 µg/mL).
  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding and acidify the sample (stabilizing the sulfates).

  • Vortex for 30 seconds.

Step 2: Solid Phase Extraction (SPE)

Use Waters Oasis HLB 1 cc/30 mg cartridges.

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL 0.1% Formic Acid in Water.

  • Load: Apply the acidified plasma sample. Draw through slowly (approx. 1 drop/sec).

  • Wash: 1 mL 5% Methanol in Water (removes salts and proteins).

  • Elute: 1 mL Methanol containing 0.1% Formic Acid. Collect eluate in a clean glass tube.

Step 3: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 37°C.

  • Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • Vortex for 1 min and centrifuge at 10,000 x g for 5 min.

  • Transfer supernatant to an LC vial with insert.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[2]

    • Why Biphenyl? Essential for baseline separation of Epicatechin-5-Sulfate from Epicatechin-7-Sulfate and Catechin sulfates.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 30% B (Shallow gradient for isomer resolution)

    • 8-10 min: 30% -> 95% B (Wash)

    • 10-12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2]

  • Source Parameters (Typical):

    • Spray Voltage: -4500 V

    • Temp: 500°C

    • Curtain Gas: 35 psi

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Epicatechin-Sulfate 369.0 289.0 -25 50
Qualifier Transition369.0109.0-4050

C

-Epicatechin (IS)
292.1 125.0 -28 50
Epicatechin Glucuronide465.1289.0-2250

Note: If using synthesized


C

-Epicatechin-Sulfate, the transition would be 372.0 -> 292.0.

Data Analysis & Interpretation

Identification

Epicatechin-5-sulfate typically elutes after Epicatechin-7-sulfate on Biphenyl columns (verify with authentic standards).

Quantification Calculation

Since


C

-Epicatechin (Aglycone) is used as the IS for the Sulfate analyte, you must generate a calibration curve using authentic Epicatechin-5-Sulfate .


  • Linearity: The method should be linear from 1 nM to 5000 nM (

    
    ).
    
  • Matrix Effect (ME): Calculate ME% to ensure the IS is compensating effectively.

    
    
    Acceptable range: ±15% (or compensated by IS).
    

References

  • Mullen, W., et al. (2010). "Metabolism of Green Tea Catechins." Journal of Agricultural and Food Chemistry. Link

  • Ottaviani, J. I., et al. (2012). "Lack of hydrolysis of epicatechin sulfates... implications for quantifying epicatechin bioavailability."[3] Free Radical Biology and Medicine. Link

  • Kim, J., et al. (2022). "Improved quantification of catechin and epicatechin... using stable isotope dilution LC-MS." Applied Biological Chemistry. Link

  • Zhang, X., et al. (2013). "Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates." Journal of Natural Products. Link

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma." (Biphenyl Column Application). Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming sulfatase inhibition in epicatechin analysis

Welcome to the technical support center for overcoming challenges in epicatechin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify epi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in epicatechin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify epicatechin and its metabolites. As a senior application scientist, I've seen many labs struggle with what appears to be sulfatase inhibition, only to discover the issue is more nuanced. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to ensure the integrity of your results.

Troubleshooting Guide: The Challenge of Sulfated Metabolites

Primary Issue: Low or No Recovery of Epicatechin After Enzymatic Hydrolysis

You've treated your plasma or urine samples with a standard β-glucuronidase/sulfatase enzyme cocktail, expecting to deconjugate all phase II metabolites back to the epicatechin aglycone. However, your subsequent analysis (e.g., by HPLC-UV or LC-MS) shows a significantly lower concentration of epicatechin than anticipated, leading to a suspected underestimation of its bioavailability.

The Root Cause: Inherent Resistance of Epicatechin Sulfates to Commercial Arylsulfatases

The common assumption is that a component in the sample matrix is inhibiting the sulfatase enzyme. While matrix effects are always a consideration, extensive research has revealed a more fundamental problem: human O-sulfated metabolites of epicatechin and its methylated forms are inherently poor substrates for commercially available arylsulfatases, such as those from Helix pomatia .[1][2]

Studies have demonstrated that increasing the enzyme concentration, extending incubation times, or optimizing the pH provides little to no improvement in the hydrolysis of these specific sulfated metabolites.[1] This resistance is a critical mechanistic insight; the issue is not traditional enzyme inhibition, but a lack of substrate recognition by the enzyme itself. This means that continuing to optimize the hydrolysis step is often a futile effort that will not lead to accurate quantification.

The consequence is a systematic underestimation of total epicatechin, as a significant portion of its circulating metabolites remain in their sulfated form and are not detected as the aglycone.[2]

The Solution: A Paradigm Shift from Indirect to Direct Quantification

The most robust and accurate solution is to abandon the enzymatic hydrolysis step for sulfated metabolites and instead adopt a method for their direct quantification . This is achievable with modern analytical instrumentation, specifically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Validated Workflow: Direct Quantification of Sulfated Epicatechin Metabolites

This workflow provides a self-validating system for the accurate measurement of epicatechin and its key sulfated metabolites.

Diagram of Analytical Approaches

cluster_0 Problematic Hydrolysis Workflow cluster_1 Recommended Direct Quantification Workflow P_Sample Biological Sample (Plasma, Urine) P_Enzyme Enzymatic Hydrolysis (β-glucuronidase / Sulfatase) P_Sample->P_Enzyme Standard Protocol P_Extract Extraction of Aglycone P_Enzyme->P_Extract P_Result Inaccurate Result (Systematic Underestimation) P_Enzyme->P_Result Ineffective on Epicatechin Sulfates P_Analyze HPLC-UV or LC-MS Analysis of Epicatechin P_Extract->P_Analyze P_Analyze->P_Result R_Sample Biological Sample (Plasma, Urine) R_Extract Protein Precipitation & Solid Phase Extraction (SPE) R_Sample->R_Extract R_Analyze LC-MS/MS Analysis (Direct Quantification of Sulfates) R_Extract->R_Analyze R_Result Accurate Result (Quantification of Aglycone & Individual Metabolites) R_Analyze->R_Result R_Standards Use of Authentic Synthetic Standards R_Standards->R_Analyze For Calibration & Validation

Caption: Comparison of the flawed hydrolysis-based workflow with the recommended direct quantification workflow for epicatechin analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation and Extraction

  • Objective: To efficiently extract both the parent epicatechin and its polar, sulfated metabolites while removing proteins and other interfering substances.

  • Protocol:

    • Thaw biological samples (plasma, urine) on ice.

    • To a 100 µL aliquot of the sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled epicatechin sulfate) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, perform Solid Phase Extraction (SPE). Condition a mixed-mode anion exchange SPE cartridge. Load the supernatant, wash with a low-organic solvent, and elute the analytes with an acidified organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Method Development for Direct Quantification

  • Objective: To chromatographically separate epicatechin and its sulfated metabolites and detect them with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Protocol:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Develop a gradient that starts with high aqueous content (e.g., 5% B) to retain the polar sulfates, and ramps up to elute the less polar epicatechin aglycone. A typical run time might be 10-15 minutes.

      • Flow Rate: 0.3-0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode. Sulfated compounds readily form [M-H]⁻ ions.

      • Detection Strategy: Multiple Reaction Monitoring (MRM) is ideal for quantification. However, for initial identification, a Neutral Loss Scan (NLS) of 80 Da (corresponding to the SO₃ group) is a powerful tool to specifically detect sulfated compounds.[3][4]

      • MRM Transitions: These must be optimized by infusing authentic standards. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Epicatechin289.1245.1[M-H]⁻
Epicatechin-Sulfate369.0289.0[M-H]⁻, loss of SO₃
Methyl-Epicatechin-Sulfate383.0303.0[M-H]⁻, loss of SO₃
(Note: These values should be empirically optimized on your specific instrument)

3. Sourcing and Using Authentic Standards

  • Causality: Accurate quantification is impossible without well-characterized standards. Due to the poor commercial availability of sulfated metabolites, researchers often need to rely on chemically synthesized standards.[5]

  • Action:

    • Collaborate with a synthetic chemistry lab or acquire standards from specialized vendors. The synthesis of various epicatechin glucuronides and sulfates has been published, providing a roadmap for their preparation.[5]

    • Use these standards to:

      • Confirm the retention times of metabolites in your samples.

      • Optimize MS/MS parameters (MRM transitions, collision energies).

      • Generate calibration curves for absolute quantification.

4. Sample Stability Considerations

  • Causality: Flavonoid sulfate esters can be unstable and may hydrolyze under certain conditions, particularly acidic ones.[6] This would lead to an artificial inflation of the aglycone concentration.

  • Action:

    • Keep samples on ice or at 4°C during processing.

    • Avoid prolonged exposure to strong acids. The 0.1% formic acid in the mobile phase is generally acceptable for the duration of an LC run, but prolonged storage in acidic conditions should be avoided.

    • Perform stability tests by spiking standards into a blank matrix and analyzing them over time at different storage conditions (e.g., room temperature, 4°C, -80°C).

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a higher concentration of sulfatase or incubate my samples for a longer period?

A: This approach fails because the problem is not a simple kinetic limitation. The commercially available sulfatases (typically from Helix pomatia) lack the specific molecular recognition required to efficiently bind to and hydrolyze the O-sulfate esters of human epicatechin metabolites.[1] Even with excessive enzyme or time, the hydrolysis will remain incomplete, leading to inaccurate results.

Q2: Are there alternative sulfatase enzymes from other sources that are more effective?

A: While many sulfatases exist in nature, the common commercial preparations have been shown to be ineffective for epicatechin sulfates.[1][2] To date, a readily available and validated commercial sulfatase that efficiently hydrolyzes these specific human metabolites has not been reported in the literature. Therefore, the direct quantification approach remains the most reliable strategy.

Q3: My lab doesn't have an LC-MS/MS. Can I still get accurate results?

A: Accurately quantifying the full profile of epicatechin metabolites without LC-MS/MS is extremely challenging. HPLC-UV methods lack the specificity to distinguish between different sulfated isomers and will not detect them if they co-elute with other matrix components. If you are reporting "total epicatechin" after enzymatic hydrolysis without an LC-MS/MS, it is highly probable that your results are significantly underestimating the true value due to the incomplete hydrolysis of sulfates.[2]

Q4: What are the key metabolic sulfation sites on epicatechin?

A: Following ingestion, epicatechin is rapidly metabolized. Sulfation, along with glucuronidation and methylation, occurs at various positions on the flavonoid structure. The primary sulfated metabolites found in human circulation include epicatechin-3'-sulfate, with other isomers also being reported.[3][7] The gut microbiota also plays a crucial role in metabolizing epicatechin into smaller phenolic compounds, which can then be absorbed and sulfated.[8]

Diagram of Epicatechin Metabolism

cluster_phase2 Phase II Metabolism (Liver, Intestine) cluster_metabolites Circulating Metabolites EC (-)-Epicatechin (from diet) SULT Sulfotransferases (SULTs) EC->SULT UGT UDP-glucuronosyl- transferases (UGTs) EC->UGT COMT Catechol-O-methyl- transferase (COMT) EC->COMT EC_S Epicatechin Sulfates (e.g., EC-3'-S) SULT->EC_S EC_Me_S Methyl-Epicatechin Sulfates SULT->EC_Me_S EC_G Epicatechin Glucuronides UGT->EC_G COMT->EC_Me_S

Caption: Simplified metabolic pathway of epicatechin showing major Phase II conjugation reactions.

Q5: I suspect my sample matrix contains other inhibitors. What are they and how can I remove them?

A: While the primary issue for epicatechin is enzyme-substrate incompatibility, other sulfatase inhibitors can be present in biological samples or introduced during sample preparation. Their removal is good practice for any enzymatic assay.

Potential InhibitorCommon SourceMitigation Strategy
Phosphate, Sulfate, Sulfite High concentrations in buffers or dietUse buffers with low phosphate/sulfate content (e.g., Tris, Acetate). Dilute sample if possible.
Chloride High concentrations in buffers (e.g., PBS)Use alternative buffer systems.
Hydrogen Peroxide, Hypochlorite Oxidative stress models, contaminantsNot typically an issue in standard samples, but be aware if using certain cellular models.[9][10]
Detergents Cell lysis buffersUse detergent-removal columns or dialysis prior to enzymatic assays.

Mitigation: Solid Phase Extraction (SPE), as described in the workflow above, is an effective method for removing many of these small molecule inhibitors and cleaning up the sample matrix prior to analysis.

References

  • Crozier, A., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Free Radical Biology and Medicine, 53(4), 787-795. Available from: [Link]

  • Barron, D., et al. (2012). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(2), 480. Available from: [Link]

  • Kühn, C., et al. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Frontiers in Plant Science, 10, 849. Available from: [Link]

  • Nurmela, A., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products, 76(2), 244-253. Available from: [Link]

  • Actis-Goretta, L., et al. (2013). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine, 53(4), 787-95. Available from: [Link]

  • Unno, T., et al. (2021). Integrated Multi-Omic Analyses of the Genomic Modifications by Gut Microbiome-Derived Metabolites of Epicatechin, 5-(4′-Hydroxyphenyl)-γ-Valerolactone, in TNFalpha-Stimulated Primary Human Brain Microvascular Endothelial Cells. Frontiers in Nutrition, 8, 649340. Available from: [Link]

  • Vaňharová, L., et al. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition, 30(8), 897-903. Available from: [Link]

  • Ottaviani, J. I., et al. (2011). The stereochemical configuration of flavanols influences their metabolic fate in humans. Free Radical Biology and Medicine, 50(2), 237-244. Available from: [Link]

  • Monagas, M., et al. (2009). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry, 57(20), 9679-9687. Available from: [Link]

  • Zhang, Y., et al. (2021). Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid. ACS Omega, 6(12), 8295-8302. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of Sulfated Flavonoids in LC-MS

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the analysis of sulfated flavonoids by LC-MS. This guide is designed to provide in-depth, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the analysis of sulfated flavonoids by LC-MS. This guide is designed to provide in-depth, scientifically grounded solutions to common issues leading to low recovery of these often-labile metabolites. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Analyte Instability & Sample Handling

Question 1: My sulfated flavonoid signal is unexpectedly low or absent. Could my samples be degrading?

Answer: Yes, this is a primary concern. Sulfated flavonoids are susceptible to hydrolysis, where the sulfate group is cleaved from the flavonoid backbone. This degradation is highly dependent on the sample handling and storage conditions.

  • The Causality: The sulfate ester bond in these molecules is labile, particularly in acidic environments.[1] Exposure to even mildly acidic conditions during extraction, storage, or in the autosampler vial can lead to the loss of the sulfate moiety, converting your target analyte into its corresponding aglycone. This, of course, means you will not detect it at the m/z of the sulfated form.

  • Troubleshooting Steps:

    • pH Control is Critical: Maintain a neutral or slightly basic pH (pH 7-8) throughout your sample preparation workflow. Avoid strong acids for pH adjustment.

    • Temperature Management: Keep samples cold (on ice or at 4°C) during processing to minimize enzymatic and chemical degradation. For long-term storage, freeze samples at -80°C immediately after collection and processing.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity. Aliquot samples after the initial processing to avoid this.

    • Immediate Processing: For biological samples, it's crucial to quench metabolic activity as soon as possible. Delays can lead to significant changes in the levels of labile metabolites.[2]

Question 2: What is the best way to extract sulfated flavonoids from plasma or serum to ensure stability?

Answer: For plasma and serum, the goal is to efficiently remove proteins while preventing analyte degradation. Protein precipitation is a rapid and effective method.

  • The Rationale: Sulfated flavonoids are polar molecules. Protein precipitation with a cold organic solvent like methanol or acetonitrile is effective at denaturing and removing the bulk of proteins, while keeping the sulfated flavonoids in the supernatant.[3][4] This method is generally preferred over liquid-liquid extraction for these polar analytes, as it can offer higher recovery.[3]

  • Recommended Protocol: Protein Precipitation for Plasma/Serum

    • Pre-cool: Place your plasma/serum samples and acetonitrile (or methanol) at -20°C for at least 30 minutes.

    • Precipitation: In a clean microcentrifuge tube, add 3 parts of the cold organic solvent to 1 part of plasma/serum (e.g., 300 µL of acetonitrile to 100 µL of plasma).

    • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge: Centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube. Be cautious not to disturb the protein pellet.

    • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase, vortex, and centrifuge again to pellet any remaining insoluble material before transferring to an autosampler vial.

Question 3: I am working with plant tissues. What is an effective and stability-indicating extraction procedure?

Answer: Extraction from plant matrices requires effective cell lysis and solubilization of the polar sulfated flavonoids, while minimizing degradation. A sequential extraction with aqueous methanol is a robust approach.

  • The Principle: Starting with a higher water content (e.g., 50% methanol) helps to solubilize polysulfated flavonoids, which are highly polar. Subsequent extractions with a higher methanol concentration (e.g., 80% methanol) ensure the recovery of less polar mono-sulfated flavonoids. Keeping the extraction at low temperatures is crucial.

  • Recommended Protocol: Plant Tissue Extraction

    • Homogenization: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Initial Extraction: To the frozen powder, add a pre-chilled (4°C) extraction solvent of 50% methanol in water. Vortex thoroughly.

    • Sonication (Optional but Recommended): Sonicate the sample in an ice bath for 10-15 minutes to enhance cell lysis and extraction efficiency.

    • Centrifugation: Centrifuge at high speed at 4°C and collect the supernatant.

    • Re-extraction: Re-extract the pellet with cold 80% methanol in water. Vortex and centrifuge as before.

    • Pooling: Combine the supernatants from both extractions. This pooled extract can then be further purified if necessary (e.g., by SPE).

Section 2: Chromatographic Challenges

Question 4: My sulfated flavonoids are poorly retained or show poor peak shape on a C18 column. What are my options?

Answer: This is a common issue due to the high polarity of the sulfate group. While C18 can work, alternative column chemistries are often better suited for these compounds.

  • The Chemistry: C18 columns separate based on hydrophobic interactions. Highly polar sulfated flavonoids have limited interaction with the stationary phase, leading to early elution and potential co-elution with other polar matrix components.

  • Chromatography Options:

Stationary PhasePrinciple of SeparationAdvantages for Sulfated FlavonoidsDisadvantages
C18 (Reversed-Phase) Hydrophobic interactionsWidely available, familiar separation mechanism.Poor retention of very polar compounds, potential for peak tailing.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Offers alternative selectivity to C18, can improve retention and peak shape for polar and aromatic compounds.[5][6][7]Separation mechanism can be more complex to predict.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on the stationary phase surfaceExcellent retention for very polar compounds that are not retained on C18.[8]Requires high organic mobile phase, can have longer equilibration times, sensitive to water content in the sample.
  • Troubleshooting your C18 Method:

    • Increase Aqueous Content: Start with a high percentage of aqueous mobile phase (e.g., 95-98%) in your gradient.

    • Mobile Phase Additives: Use a low concentration of a weak acid like formic acid (0.1%). While sulfated flavonoids are acid-labile, the short residence time on the column at this concentration is generally acceptable and improves peak shape.[1]

    • Gradient Optimization: Employ a shallow gradient at the beginning of your run to improve the separation of early-eluting polar compounds.[9]

  • When to Switch to PFP or HILIC: If you have exhausted the options on a C18 column and still face issues with retention and co-elution, a PFP column is an excellent next step due to its mixed-mode retention capabilities. For extremely polar sulfated flavonoids, HILIC will likely provide the best retention.

Section 3: Mass Spectrometry Pitfalls

Question 5: I am seeing a signal at the m/z of the non-sulfated flavonoid, and my sulfated flavonoid signal is weak. What is happening in my mass spectrometer?

Answer: You are likely observing in-source fragmentation. This is a common issue with labile molecules like sulfated flavonoids, where the sulfate group is lost in the ion source before it reaches the mass analyzer.

  • The Mechanism: The electrospray ionization (ESI) source uses heat and high voltages to create gas-phase ions. These conditions can be harsh enough to break the fragile sulfate ester bond, leading to the neutral loss of SO₃ (80 Da).[10]

  • Visualizing the Problem:

    Analyte Sulfated Flavonoid (in solution) IonSource ESI Source (High Voltage, Heat) Analyte->IonSource Fragment In-Source Fragment (Aglycone) IonSource->Fragment Fragmentation (SO3 loss) Precursor Intact Precursor Ion [M-H]- IonSource->Precursor Successful Ionization MassAnalyzer Mass Analyzer Fragment->MassAnalyzer Precursor->MassAnalyzer DetectedFragment Detected as Aglycone MassAnalyzer->DetectedFragment DetectedPrecursor Detected as Sulfated Flavonoid MassAnalyzer->DetectedPrecursor

    In-source fragmentation of sulfated flavonoids.
  • Troubleshooting In-Source Fragmentation:

    • Reduce Cone/Orifice/Fragmentor Voltage: This is the most critical parameter. Lowering this voltage reduces the energy of collisions in the source, preserving the intact molecule.[10][11]

    • Optimize Source Temperature: High temperatures can promote thermal degradation. Systematically lower the source temperature to find a balance between efficient desolvation and analyte stability.[10]

    • Adjust Gas Flows: Optimize nebulizer and drying gas flows. Insufficient desolvation can lead to adduct formation, while excessively high flows can sometimes increase fragmentation.

    • Gentle Mobile Phase: If possible, use mobile phases that promote efficient ionization at lower source energies.

Question 6: I am analyzing my samples in negative ion mode. What are some common adducts I should be aware of?

Answer: In negative ion mode, in addition to the deprotonated molecule [M-H]⁻, you may observe adducts with components of your mobile phase or contaminants.

  • Why it Matters: Recognizing adducts is crucial for correct peak identification and avoiding confusion with other potential metabolites or contaminants.

  • Common Negative Ion Mode Adducts:

Adduct IonNominal Mass ChangeSource
[M+Cl]⁻ +35Chlorinated solvents, glassware contamination
[M+HCOO]⁻ +45Formic acid in the mobile phase
[M+CH₃COO]⁻ +59Acetic acid/acetate in the mobile phase

Data sourced from ACD/Labs.[12]

  • Troubleshooting Tip: If you observe unexpected adducts, ensure you are using high-purity LC-MS grade solvents and additives. If chloride adducts are a persistent issue, consider using fresh glassware or plasticware.

Workflow & Logic Diagrams

Troubleshooting Workflow for Low Recovery

A systematic approach to troubleshooting low recovery.

References

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]

  • Analytical methods for quantitating sulfate in plasma and serum. PMC. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Available at: [Link]

  • Anomalous Dynamics of Labile Metabolites in Cold Human Blood Detected Using 1H NMR Spectroscopy. PMC. Available at: [Link]

  • The pentafluorophenyl stationary phase shows a unique separation efficiency for performing fast chromatography determination of highbush blueberry anthocyanins. ResearchGate. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. Available at: [Link]

  • Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. PMC. Available at: [Link]

  • Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. Acta Chromatographica. Available at: [Link]

  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC. Available at: [Link]

  • Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. Shimadzu. Available at: [Link]

  • Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. PubMed. Available at: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Common ions types in positive and negative ion mode. ResearchGate. Available at: [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. Preprints.org. Available at: [Link]

  • Flavonoids and their sulfated metabolites by HPLC method. Chromservis. Available at: [Link]

  • Practical Guide to Metabolomics. Agilent. Available at: [Link]

  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. Available at: [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. Available at: [Link]

  • MS Adduct Calculator. Fiehn Lab. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. PMC. Available at: [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. PubMed. Available at: [Link]

  • Conventional and Emerging Extraction Processes of Flavonoids. MDPI. Available at: [Link]

  • Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. ResearchGate. Available at: [Link]

  • New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. Available at: [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available at: [Link]

  • Combined Approach of Chromatographic Fractionation and Raman Spectroscopy for Metabolite Profiling of Enterobacter spp. Supernatant. MDPI. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Contract Pharma. Available at: [Link]

  • SPE–LC–MS/MS Method for Emerging Contaminants in Water. LCGC International. Available at: [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Consumption of flavonoid-rich foods and increased plasma antioxidant capacity in humans: cause, consequence, or epiphenomenon? PubMed. Available at: [Link]

  • ESI Adduct Ions. Novatia, LLC. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • Quantitative Analysis of the Flavonoid Content of Commercial Tomatoes, Onions, Lettuce, and Celery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bioanalytical Method Validation. Available at: [Link]

  • Optimising the ESI-MS for Poly sulfated sugars. Chromatography Forum. Available at: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Isobaric Interference of Epicatechin Sulfates

Topic: High-Resolution Separation & Identification of Epicatechin Sulfate Isomers ( 369) Document ID: TS-MET-2024-09 Status: Active Author: Senior Application Scientist, Metabolomics Division Introduction: The Isobaric C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution Separation & Identification of Epicatechin Sulfate Isomers (


 369)
Document ID:  TS-MET-2024-09
Status:  Active
Author:  Senior Application Scientist, Metabolomics Division

Introduction: The Isobaric Challenge

In the pharmacokinetic profiling of cocoa and tea flavanols, distinguishing between sulfated metabolites of (-)-epicatechin is a critical bottleneck. Following ingestion, epicatechin undergoes extensive Phase II metabolism, primarily sulfation and glucuronidation.

The core analytical challenge is isobaric interference . Multiple positional isomers (e.g., epicatechin-5-sulfate, epicatechin-7-sulfate, epicatechin-3'-sulfate, and epicatechin-4'-sulfate) share the exact same molecular formula (


) and precursor ion mass (

369.028 in negative ESI mode).

Standard C18 chromatography often fails to resolve these peaks, leading to "shouldering" or co-elution. Furthermore, their MS/MS fragmentation patterns are nearly identical, dominated by the loss of the sulfate group (


 289). This guide provides a multi-tiered troubleshooting workflow to resolve these interferences.

Module 1: Chromatographic Resolution (The Front Line)

Q: My C18 column shows a single broad peak for


 369. How do I separate the isomers? 

A: Standard alkyl-chain phases (C18) rely on hydrophobic interaction, which is often insufficient for distinguishing the subtle polarity differences between positional sulfate isomers. You must exploit pi-pi (


) interactions  and shape selectivity.
Protocol: Orthogonal Stationary Phases

Switch from C18 to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases interact with the aromatic rings of the flavonoid backbone. The position of the sulfate group (A-ring vs. B-ring) significantly alters the electron density and steric accessibility of the rings, leading to distinct retention shifts on these columns.

Recommended Starting Conditions:

ParameterConditionRationale
Column Biphenyl or PFP (100 x 2.1 mm, <2.7 µm)Enhanced selectivity for aromatic isomers via

interactions.[1]
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to keep sulfates protonated/neutral, improving peak shape.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidMethanol often provides better selectivity for protic isomers than ACN.
Gradient 2% B to 30% B over 15 minShallow gradient is critical. Sulfates elute early; steep gradients compress them.
Temp 35°C - 40°CHigher temp improves mass transfer but check isomer stability (see Module 4).

Module 2: Mass Spectrometry & Detection (The Confirmation)

Q: All isomers fragment to


 289. Can I use unique MRM transitions? 

A: Direct unique transitions are rare because the sulfate bond is the weakest link. However, you can use Ion Ratios and In-Source Optimization to distinguish them.

The Fragmentation Problem

The primary transition for all isomers is


 (Loss of 

). Secondary fragments (e.g.,

109, 125) relate to the flavonoid backbone cleavage.

Troubleshooting Steps:

  • Soft Ionization: High declustering potential (DP) or cone voltage can cause in-source fragmentation , stripping the sulfate before the quadrupole. This creates a false signal for epicatechin (

    
     289) at the sulfate's retention time.
    
    • Test: Inject a pure epicatechin standard. If you see a peak in the 369 channel, your source is too aggressive.

  • Derivatization (Advanced): If resolution fails, methylation with trimethylsilyldiazomethane (TMSD) prior to MS analysis can lock the sulfate position and alter fragmentation patterns, allowing unique identification of 3'- vs 4'-sulfates.

Module 3: Advanced Separation (The "Nuclear Option")

Q: I have co-eluting peaks even with a Biphenyl column. What is the next step?

A: When chromatography reaches its physical limit, you must separate based on molecular shape using Ion Mobility Spectrometry (IMS) .

Mechanism: Collisional Cross Section (CCS)

Even if two isomers have the same mass and hydrophobicity, their 3D gas-phase structures (Collisional Cross Section,


) differ.
  • 5-Sulfate (A-ring): More compact structure due to intramolecular H-bonding with the O-ring oxygen.

  • 3'/4'-Sulfate (B-ring): More extended structure.

Workflow Visualization:

IMS_Workflow cluster_drift IMS Mechanism Sample Complex Sample (Urine/Plasma) LC UHPLC Separation (Biphenyl Column) Sample->LC Coelution Co-eluting Isomers (m/z 369) LC->Coelution Retention Time Overlap IMS Drift Tube / TWIMS (Gas Phase Separation) Coelution->IMS Enter Drift Cell Detection Time-Aligned MS Detection IMS->Detection Separation by CCS (Drift Time) IsomerA Isomer A (Compact) Fast Drift IMS->IsomerA IsomerB Isomer B (Extended) Slow Drift IMS->IsomerB

Figure 1: Workflow integrating Ion Mobility Spectrometry (IMS) to resolve co-eluting isobaric sulfate metabolites.

Module 4: Sample Prep & Stability (The Pitfall)

Q: Can I just use sulfatase enzymes to hydrolyze the sulfates and measure total epicatechin?

A: Proceed with extreme caution. This is a common failure point.

The "Sulfatase Resistance" Phenomenon

Research indicates that human epicatechin sulfates (particularly A-ring sulfates like the 5- and 7-positions) are highly resistant to hydrolysis by commercial aryl-sulfatases (e.g., from Helix pomatia).

  • Risk: If you rely on enzymatic hydrolysis, you will significantly underestimate the total epicatechin load because the sulfates will remain intact and undetected in the "aglycone" channel.

  • Solution: You must quantify the sulfates directly (intact) using the LC-MS/MS methods described in Modules 1 & 2, rather than relying on indirect hydrolysis.

Decision Matrix: Method Development

Use this logic flow to determine the correct instrument setup for your specific resolution needs.

Decision_Tree Start Start: m/z 369 Separation ColSelect 1. Column Selection: Is it C18? Start->ColSelect SwitchCol Switch to Biphenyl / PFP ColSelect->SwitchCol Yes (Standard) CheckRes Check Resolution (Rs) ColSelect->CheckRes No (Already Optimized) SwitchCol->CheckRes ResGood Rs > 1.5? (Baseline Resolved) CheckRes->ResGood ResBad Rs < 1.5 (Co-elution) CheckRes->ResBad Proceed Proceed to Quantitation ResGood->Proceed IMS_Check Is IMS Available? ResBad->IMS_Check UseIMS Develop CCS Method (Drift Time Separation) IMS_Check->UseIMS Yes NoIMS Optimize Gradient/pH or Try Methylation IMS_Check->NoIMS No

Figure 2: Decision tree for selecting the appropriate separation strategy for epicatechin sulfates.

References

  • Separation of Epicatechin Metabolites (HPLC/MS)

    • Title: Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identific
    • Source: Journal of N
    • URL:[Link]

  • Enzymatic Hydrolysis Issues

    • Title: Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)
    • Source: Food & Function (Royal Society of Chemistry) / PubMed.
    • URL:[Link]

  • Ion Mobility Spectrometry (IMS)

    • Title: Separation, Quantification and Structural Study of (+)-Catechin and (–)-Epicatechin by Ion Mobility Mass Spectrometry.
    • Source: ResearchGate (Snippet).[2]

    • URL:[Link]

  • Isobaric Interference in MS

    • Title: Isobaric metabolite interferences and the requirement for close examination of raw d
    • Source: Rapid Communic
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Epicatechin-5-Sulfate in Plasma

Core Directive: Stability Overview Current Status: STABLE (conditionally) Recommended Storage: -80°C Maximum Validated Duration: 6–12 months (matrix-dependent; requires user validation for longer periods) Epicatechin-5-s...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Stability Overview

Current Status: STABLE (conditionally) Recommended Storage: -80°C Maximum Validated Duration: 6–12 months (matrix-dependent; requires user validation for longer periods)

Epicatechin-5-sulfate (E5S) is a Phase II metabolite of (-)-epicatechin. Unlike its parent aglycone, which is highly susceptible to rapid oxidative degradation and epimerization, the sulfate conjugate exhibits superior stability in plasma. However, enzymatic deconjugation and matrix-induced oxidation remain critical risks during thawing and extraction.

Quick Reference Data Table
ParameterSpecificationCritical Note
Storage Temperature -80°C-20°C is NOT recommended for >1 month due to enzymatic activity.
Freeze-Thaw Cycles Max 3 cyclesFlash-freeze in liquid nitrogen recommended.
pH Requirement pH < 4.0Acidification prevents oxidation of any liberated aglycone.
Primary Risk Sulfatase ActivityPlasma sulfatases can deconjugate E5S back to unstable epicatechin during slow thawing.
Detection Method Direct LC-MS/MSDO NOT rely on enzymatic hydrolysis (glucuronidase/sulfatase) for total quantification; commercial sulfatases often fail to hydrolyze E5S efficiently [1, 2].

Frequently Asked Questions (Technical)

Q1: Can I store my plasma samples at -20°C instead of -80°C?

A: We strongly advise against long-term storage at -20°C. While E5S is chemically more stable than free epicatechin, plasma enzymes (esterases and sulfatases) retain residual activity at -20°C. Studies on similar flavonoid conjugates indicate that degradation rates significantly increase at -20°C compared to -80°C [3]. If -20°C is unavoidable, limit storage to <30 days and ensure samples are heavily acidified (see Protocol A).

Q2: Do I need to add ascorbic acid or EDTA to my plasma?

A: Yes. Although E5S itself is resistant to oxidation, it exists in equilibrium with trace amounts of free epicatechin and other metabolites. If E5S deconjugates during handling, the resulting free epicatechin will rapidly oxidize, potentially altering the equilibrium or causing "disappearance" of the total molar balance.

  • Recommendation: Add 2% (w/v) Ascorbic Acid + 0.1% EDTA to plasma immediately upon collection.

Q3: Why are my recovery rates low after enzymatic hydrolysis?

A: This is a known biological artifact, not a stability failure. Research has demonstrated that human epicatechin sulfates (specifically the 5-sulfate and 7-sulfate) are poor substrates for commercial aryl-sulfatases (e.g., from Helix pomatia or Abalone entrails) [1]. Standard hydrolysis protocols often fail to cleave the sulfate group, leading to a massive underestimation of "total epicatechin."[1]

  • Solution: Switch to Direct Quantification of the intact E5S conjugate using a synthesized standard and LC-MS/MS (MRM mode).

Troubleshooting Guide

Scenario A: "I see a new peak eluting near E5S after storage."
  • Diagnosis: Epimerization. Epicatechin compounds can epimerize to catechin isomers (e.g., Catechin-5-sulfate) if the pH is neutral or alkaline (> pH 7.0) during storage or extraction.

  • Fix: Ensure all buffers and solvents are acidified (0.1% Formic Acid). Verify the separation of epicatechin and catechin isomers on your LC column (e.g., C18 Phenyl-Hexyl columns often provide better selectivity for these isomers).

Scenario B: "My Internal Standard (IS) signal is variable."
  • Diagnosis: Matrix Effect / Ion Suppression. Plasma phospholipids can suppress ionization in ESI- modes.

  • Fix:

    • Use a Stable Isotope Labeled IS (e.g., 13C-Epicatechin-5-Sulfate) if available.

    • If using a structural analog (e.g., Taxifolin or Ethyl Gallate), ensure it elutes close to E5S but not in the phospholipid suppression zone.

    • Implement a Phospholipid Removal Plate during extraction.

Standard Operating Procedures (SOPs)

Protocol A: Sample Collection & Stabilization

This protocol creates a self-validating system by locking the metabolic state immediately.

  • Preparation: Pre-load collection tubes with stabilizer solution (20 µL per 1 mL blood).

    • Stabilizer: 200 mg/mL Ascorbic Acid + 10 mg/mL EDTA in water.

  • Collection: Draw blood, invert 5 times, and centrifuge immediately (4°C, 1500 x g, 10 min).

  • Acidification: Transfer plasma to cryotubes. Add 10 µL of 50% Formic Acid per 1 mL plasma (Target pH ~3.0).

  • Freezing: Snap-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Extraction for LC-MS/MS (Protein Precipitation)

Direct analysis of the intact conjugate.

  • Thaw: Thaw plasma on ice (never water bath).

  • Precipitation: Add 300 µL Ice-Cold Acetonitrile (0.1% Formic Acid) to 100 µL Plasma.

    • Why Acidified ACN? Maximizes solubility of the polar sulfate and precipitates proteins while maintaining low pH.

  • Vortex: 30 seconds (high speed).

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to LC vial. Inject immediately.

Visual Workflows (Graphviz)

Figure 1: Sample Stability & Processing Workflow

This diagram illustrates the critical decision points to prevent degradation.

StabilityWorkflow Collection Blood Collection Stabilization Add Ascorbic Acid/EDTA (Prevent Oxidation) Collection->Stabilization Immediate Separation Plasma Separation (4°C) Stabilization->Separation Acidification Acidify to pH < 4 (Prevent Epimerization) Separation->Acidification Critical Step Storage Store at -80°C (Halt Enzymes) Acidification->Storage Thaw Thaw on Ice Storage->Thaw < 3 Cycles Analysis LC-MS/MS (Direct Conjugate) Thaw->Analysis

Caption: Critical path for maintaining Epicatechin-5-Sulfate integrity from vein to vessel.

Figure 2: Troubleshooting "Missing Peaks"

Logic flow for diagnosing quantitative failures.

Troubleshooting Issue Issue: Low E5S Recovery CheckMethod Quantification Method? Issue->CheckMethod Enzymatic Enzymatic Hydrolysis CheckMethod->Enzymatic Direct Direct LC-MS CheckMethod->Direct Fail1 FAILURE: Sulfatase Resistance (E5S resists hydrolysis) Enzymatic->Fail1 CheckStore Storage Temp? Direct->CheckStore Minus20 -20°C CheckStore->Minus20 Minus80 -80°C CheckStore->Minus80 Fail2 FAILURE: Enzymatic Degradation (Slow activity over time) Minus20->Fail2 CheckPH Was Plasma Acidified? Minus80->CheckPH NoAcid No CheckPH->NoAcid YesAcid Yes CheckPH->YesAcid Fail3 FAILURE: Oxidation/Epimerization NoAcid->Fail3 Success Likely Matrix Effect (Check Internal Standard) YesAcid->Success

Caption: Diagnostic logic for identifying the root cause of low Epicatechin-5-Sulfate recovery.

References

  • Ottaviani, J. I., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Free Radical Biology and Medicine.

  • Roura, E., et al. (2005). Rapid liquid chromatography tandem mass spectrometry assay to quantify plasma (-)-epicatechin metabolites after ingestion of a standard portion of cocoa beverage in humans.[2] Journal of Agricultural and Food Chemistry.

  • Kay, C. D., et al. (2004). The metabolism of epicatechin in humans: Identification of epicatechin metabolites in plasma and urine.[1] Free Radical Biology and Medicine.

  • Actis-Goretta, L., et al. (2013). Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification. Journal of Natural Products.

Sources

Troubleshooting

Reducing matrix effects in epicatechin sulfate quantification

Subject: Reducing Matrix Effects & Optimizing LC-MS/MS Workflows Introduction: The "Hidden" Matrix Challenge Quantifying epicatechin sulfate (Ec-S) in biological matrices (plasma, urine) presents a unique dual challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Matrix Effects & Optimizing LC-MS/MS Workflows

Introduction: The "Hidden" Matrix Challenge

Quantifying epicatechin sulfate (Ec-S) in biological matrices (plasma, urine) presents a unique dual challenge: isobaric complexity and severe ion suppression . Unlike simple small molecules, Ec-S exists as multiple positional isomers (e.g., 5-O, 7-O, 3'-O, 4'-O-sulfates) that often co-elute with endogenous phospholipids.

This guide moves beyond standard "dilute-and-shoot" advice. It provides a self-validating workflow designed to physically remove interferences and chromatographically resolve isomers, ensuring your data reflects true physiological concentrations.

Module 1: Sample Preparation (The First Line of Defense)

Q: Why is protein precipitation (PPT) insufficient for Ec-S analysis in plasma?

A: PPT removes proteins but leaves behind phospholipids (PLs) . PLs (phosphatidylcholines and lysophosphatidylcholines) elute in the late-organic phase of reverse-phase gradients—exactly where Ec-S isomers often elute. They compete for charge in the electrospray ionization (ESI) droplet, causing significant signal suppression (up to 90%).

Troubleshooting Protocol: Phospholipid Removal

Recommendation: Switch from standard PPT to Phospholipid Removal Plates (e.g., Ostro™, Phree™, or HybridSPE™). These use a Lewis-acid/base mechanism or size-exclusion to retain PLs while allowing acidic metabolites like Ec-S to pass through.

Step-by-Step Workflow:

  • Loading: Add 100 µL Plasma to the well.

  • Internal Standard: Add 10 µL SIL-IS (Stable Isotope Labeled Internal Standard, e.g.,

    
    -Epicatechin).
    
  • Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile .

    • Scientific Rationale: The formic acid disrupts protein-metabolite binding (Ec-S binds albumin); Acetonitrile precipitates proteins.

  • Mixing: Aspirate/dispense 3x or vortex (follow plate specific instructions).

  • Elution: Apply vacuum (approx. 5-10 inHg) to collect filtrate.

  • Concentration: Evaporate filtrate under

    
     at 40°C and reconstitute in mobile phase (e.g., 95:5 Water:MeOH + 0.1% Formic Acid).
    
Data Comparison: Extraction Efficiency
MethodProtein RemovalPhospholipid RemovalEc-S Recovery (%)Matrix Effect (ME%)
Protein Precipitation (PPT) HighLow (<10%) 85-95%< 50% (High Suppression)
Solid Phase Extraction (SPE) HighMedium70-80%80-90%
PL Removal Plates High High (>99%) 90-95% 95-105% (Negligible)

Module 2: Chromatographic Resolution

Q: I see "ghost peaks" or shouldering on my Ec-S peak. What is happening?

A: You are likely observing isobaric interference from different sulfated isomers. Epicatechin can be sulfated at the 5, 7, 3', or 4' positions.[1] These isomers have the same precursor/product ions (m/z 449


 289) but different ionization efficiencies. If they are not separated, your quantification will be biased.
Diagram: Isomer Separation Logic

IsomerSeparation cluster_0 Analyte Complexity cluster_1 Column Selection Strategy Analyte Epicatechin Sulfate (m/z 449) Isomer1 5-O-Sulfate (Early Eluter) Analyte->Isomer1 Isomer2 7-O-Sulfate (Major Metabolite) Analyte->Isomer2 Isomer3 3'/4'-O-Sulfate (Late Eluters) Analyte->Isomer3 Decision Select Stationary Phase C18 Standard C18 (Poor Isomer Selectivity) PFP Pentafluorophenyl (PFP) (Enhanced Polar Selectivity) Biphenyl Biphenyl (Pi-Pi Interactions) Decision->C18 Not Recommended Decision->PFP Good Decision->Biphenyl Best for Isomers

Caption: Strategy for selecting stationary phases to resolve isobaric epicatechin sulfate isomers.

Technical Recommendation:
  • Column: Use a Biphenyl or PFP (Pentafluorophenyl) column rather than a standard C18. The

    
     interactions offered by biphenyl phases provide superior selectivity for separating positional isomers of polyphenols.
    
  • Mobile Phase: Use Acidic pH (0.1% Formic Acid). Neutral pH causes peak tailing for phenolic compounds.

Module 3: Validation & Quality Control

Q: How do I prove I have eliminated the matrix effect?

A: Do not rely solely on IS response. Perform a Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI)

This experiment visualizes exactly where suppression occurs in your chromatogram.

  • Setup: Tee-in a syringe pump flow (containing neat Ec-S standard) into the LC flow after the column but before the MS source.

  • Infusion: Infuse Ec-S at a constant rate (e.g., 10 µL/min) to generate a high, steady baseline signal.

  • Injection: Inject a Blank Matrix Extract (processed plasma).

  • Analysis: Monitor the Ec-S transition.

    • Result: If you see a dip (negative peak) in the baseline at the retention time of Ec-S, you have ion suppression.

    • Goal: The baseline should remain flat at the Ec-S retention time.

Diagram: Matrix Effect Troubleshooting Tree

MatrixTroubleshooting Start Observe Low Sensitivity or Variable IS Response PCI Perform Post-Column Infusion (PCI) Start->PCI Result Result at Analyte RT? PCI->Result Suppression Baseline Dip (Ion Suppression) Result->Suppression Dip Observed Flat Flat Baseline (No Matrix Effect) Result->Flat No Change Action1 1. Switch to PL Removal Plate 2. Modify Gradient to shift PLs Suppression->Action1 Action2 Check Solvation/Source Temps Check Adduct Formation Flat->Action2

Caption: Decision tree for diagnosing and resolving matrix effects using Post-Column Infusion.

Module 4: Stability & Enzymatic Handling

Q: Can I use sulfatase to hydrolyze the sulfates and measure the parent epicatechin?

A: Proceed with extreme caution. Commercial sulfatases (e.g., from Helix pomatia) often show poor efficiency toward flavonoid sulfates. Incomplete hydrolysis leads to severe underestimation of the total metabolite load.

  • Scientific Insight: Human sulfated metabolites of epicatechin are structurally distinct and often resistant to generic aryl-sulfatases.

  • Best Practice: Quantify the intact sulfate directly using authentic standards. If authentic standards are unavailable, use a surrogate standard approach (quantifying against the parent epicatechin curve) but strictly report this as "Epicatechin Equivalents" and validate the ionization difference.

References

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B.

  • Ottaviani, J. I., et al. (2012).[1] Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans.[1] Free Radical Biology and Medicine.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9]

  • Borges, G., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products.

  • Pimpao, R. C., et al. (2013). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. British Journal of Nutrition.

Sources

Optimization

Technical Support Center: Analysis of Epicatechin Sulfates

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with epicatechin sulfates. This guide is designed to provide in-depth, field-proven insights into a common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with epicatechin sulfates. This guide is designed to provide in-depth, field-proven insights into a common and critical challenge in the LC-MS analysis of these metabolites: in-source fragmentation (ISF). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.

Understanding the Challenge: The Fragility of Epicatechin Sulfates

Epicatechin is a dietary flavanol that undergoes extensive metabolism in the body, leading to the formation of various conjugates, including O-sulfates.[1][2] These sulfated metabolites are crucial for understanding the bioavailability and biological activity of epicatechin. However, the sulfate group is chemically labile and prone to cleavage under the energetic conditions of a mass spectrometer's ion source.

In-source fragmentation (ISF) is a phenomenon where analyte molecules fragment in the ion source or the intermediate-pressure region between the source and the mass analyzer, before mass selection and subsequent tandem mass spectrometry (MS/MS).[3] For sulfated flavonoids, this typically manifests as a neutral loss of the SO₃ group (80 Da), leading to the detection of a fragment ion that has the same mass as the parent epicatechin aglycone.[4][5] This can severely compromise both qualitative identification and quantitative accuracy, as the measured intensity of the precursor ion is diminished and a fragment is mistaken for the parent compound.[6]

This guide provides a structured approach to diagnosing, troubleshooting, and ultimately preventing the in-source fragmentation of epicatechin sulfates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in-source fragmentation for sulfated metabolites?

A: The primary cause is excess energy being transferred to the ions as they travel from the atmospheric pressure region of the ion source to the high vacuum of the mass analyzer.[7] This energy comes from collisions with gas molecules (solvent vapor and drying gas). The main instrument parameters that control this energy transfer are the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature .[7][8]

Q2: I see a peak at the m/z of my epicatechin sulfate precursor and another strong peak at -80 Da. Is this definitely in-source fragmentation?

A: It is highly likely. The loss of 80 Da corresponds to the loss of a sulfate group (SO₃).[4] To confirm, you should observe that the precursor ion and the fragment ion co-elute perfectly. If you inject an authentic standard of the parent epicatechin, it should have a different retention time. Chromatographic separation is essential to distinguish a true metabolite from an in-source fragment.[3][9]

Q3: Can my mobile phase composition contribute to fragmentation?

A: Yes, indirectly. While the primary drivers are voltage and temperature, the mobile phase affects the efficiency of desolvation and ionization. A mobile phase that is difficult to desolvate may require higher source temperatures or gas flows, increasing the likelihood of fragmentation. Additives like trifluoroacetic acid (TFA) are known to suppress the MS signal and may require more aggressive source conditions, whereas volatile additives like formic acid are generally preferred.[10][11]

Q4: Is electrospray ionization (ESI) not "soft" enough to prevent this?

A: ESI is considered a soft ionization technique, meaning it imparts minimal energy during the initial ionization process, preserving the molecular ion.[3][12] However, the fragmentation of epicatechin sulfates doesn't typically occur during the initial spray but rather in the subsequent journey through the heated capillary and ion optics, where collisions are induced by applied voltages.[3][7] Even with ESI, these downstream effects must be carefully controlled.

Troubleshooting Guide: Diagnosing and Solving ISF

If you are observing significant fragmentation of your epicatechin sulfate standard or analyte, follow this systematic troubleshooting workflow. The key is to adjust one parameter at a time and observe the effect on the ratio of the precursor ion to the fragment ion.

Problem: High intensity of the desulfated fragment ([M-SO₃-H]⁻) relative to the sulfated precursor ([M-H]⁻).

The logical flow for troubleshooting this issue is to start with the parameters that have the most significant impact on ion energy and are easiest to adjust.

G start High ISF Observed: [M-SO3-H]- is abundant step1 Step 1: Reduce Cone Voltage (Declustering Potential / Fragmentor) start->step1 q1 Is ISF still high? step1->q1 step2 Step 2: Lower Source Temperature (Drying Gas / Sheath Gas Temp.) q1->step2 Yes end_ok Problem Resolved: Precursor ion is dominant. q1->end_ok No q2 Is ISF still high? step2->q2 step3 Step 3: Optimize Gas Flows (Nebulizer & Drying Gas) q2->step3 Yes q2->end_ok No q3 Is ISF still high? step3->q3 step4 Step 4: Review Mobile Phase & LC Method q3->step4 Yes q3->end_ok No end_final Advanced Troubleshooting: Consider alternative ionization (e.g., APPI if available) or consult instrument specialist. step4->end_final If problem persists

Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Corrective Actions
  • Reduce the Cone Voltage (or Equivalent):

    • Causality: The cone voltage accelerates ions from the source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with background gas molecules, which causes the labile sulfate bond to break.[8][13]

    • Action: Systematically decrease the cone voltage in increments of 5-10 V. Infuse a standard solution of your epicatechin sulfate and monitor the ion ratio of the precursor to the fragment in real-time. The goal is to find the lowest voltage that provides good ion transmission and minimal fragmentation.[14][15]

  • Lower the Ion Source Temperature:

    • Causality: High source and desolvation gas temperatures are used to evaporate solvent from the ESI droplets. However, excessive thermal energy can be transferred to the analyte ions, providing enough energy to induce fragmentation.[7][8]

    • Action: Reduce the drying gas/desolvation temperature in 25-50 °C increments. You need to find a balance; the temperature must be high enough for efficient desolvation (to prevent signal suppression and adduct formation) but low enough to avoid thermal degradation.

  • Optimize Nebulizing and Drying Gas Flows:

    • Causality: Gas flows affect droplet formation and desolvation efficiency.[15] While less impactful than voltage and temperature, suboptimal gas flows might necessitate higher temperatures to achieve complete desolvation, indirectly promoting fragmentation.

    • Action: Adjust the nebulizing gas to achieve a stable spray. Then, use the lowest drying gas flow that prevents solvent cluster adducts and maintains a stable signal. Excessively high flows can increase collisions in the source region.

  • Review Mobile Phase and Chromatography:

    • Causality: Proper chromatographic separation ensures that you are not misinterpreting a co-eluting isomer as a fragment.[3] Furthermore, a mobile phase that promotes efficient ionization at lower source settings is beneficial.

    • Action: Ensure your method baseline-separates epicatechin from its sulfated conjugates.[16] Use LC/MS-grade solvents and volatile additives like formic acid or ammonium formate instead of TFA.[10] This often allows for softer source conditions.

Experimental Protocols & Data

Protocol 1: Cone Voltage Optimization for an Epicatechin Sulfate

This protocol outlines a systematic approach to finding the optimal cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

Objective: To determine the cone voltage that yields the highest precursor-to-fragment ion ratio for a target epicatechin sulfate.

Materials:

  • LC-MS system with an ESI source.

  • Syringe pump for infusion.

  • Standard solution of the target epicatechin sulfate (e.g., 1 µg/mL in 50:50 Methanol:Water).

  • Mobile phase used in the LC method.

Procedure:

  • System Setup: Configure the mass spectrometer to operate in negative ion mode. Set the source temperature and gas flows to your standard method settings.

  • Infusion: Infuse the standard solution at a typical flow rate (e.g., 10 µL/min) and "T" it into your mobile phase flow (e.g., 0.4 mL/min) just before the ESI probe. This simulates the conditions during an LC run.

  • Initial Scan: Set the cone voltage to a high value where you expect significant fragmentation (e.g., 60 V). Acquire a full scan mass spectrum and identify the m/z for the precursor ion ([M-H]⁻) and the desulfated fragment ([M-SO₃-H]⁻).

  • Create an Acquisition Method: Set up a SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) method to monitor only these two ions. This provides higher sensitivity for the optimization.

  • Stepwise Reduction: Begin acquiring data. Starting at the high cone voltage, decrease the voltage in 10 V increments. Allow the signal to stabilize for 1-2 minutes at each step before recording the intensities of the precursor and fragment ions.

  • Data Analysis: Plot the intensities of both ions as a function of the cone voltage. Calculate the precursor/fragment ratio for each voltage setting.

  • Optimum Selection: The optimal cone voltage is typically the value that gives the highest absolute precursor signal just before the fragment ion signal begins to increase significantly.

Data Presentation: Typical Starting Parameters

The following table provides recommended starting parameters for minimizing in-source fragmentation of epicatechin sulfates. These values are general and should be optimized for your specific instrument and application.[7][8][15]

ParameterRecommended Starting RangeRationale for Minimizing Fragmentation
Ionization Mode ESI NegativeSulfates are acidic and readily form negative ions.
Cone Voltage 10 - 30 VLower voltage reduces ion acceleration and collision energy.[13]
Source Temperature 100 - 120 °CMinimizes thermal energy transfer to the analyte.[8]
Desolvation Temp. 250 - 400 °CUse the lowest temperature that provides stable signal and no adducts.
Nebulizer Gas Instrument DependentOptimize for a stable spray, avoiding excessive pressure.
Drying Gas Flow Instrument DependentUse the lowest flow needed for efficient desolvation.
Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)Promotes good chromatography and ionization in negative mode.
Visualization of the Fragmentation Pathway

The fragmentation of epicatechin sulfate in the ion source is a well-defined chemical process.

Caption: In-source fragmentation of epicatechin sulfate.

By implementing the strategies outlined in this guide, you can effectively minimize in-source fragmentation, leading to more reliable identification and accurate quantification of epicatechin sulfates in your research.

References
  • Vertex AI Search. (2023).
  • National Center for Biotechnology Information. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Frontiers in Plant Science. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns for (-)-epicatechin, (-)-epicatechin quinone and (-)-epicatechin-GSH adducts. Retrieved from [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved from [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • ResearchGate. (n.d.). Effect of cone voltage on major ion peak intensity of analytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and possible fragmentation pathway of (–)-epicatechin. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Analysis of Sulfated Flavonoids in Eclipta prostrata for Quality Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • PubMed. (2012). epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane. Retrieved from [Link]

  • ACS Publications. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Retrieved from [Link]

  • Waters. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Sulfated Metabolite Chromatography

Topic: Addressing Peak Tailing of Sulfated Metabolites in HPLC/UHPLC Status: Operational | Ticket Priority: Critical Executive Summary Sulfated metabolites (Phase II conjugates) present a unique chromatographic challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Peak Tailing of Sulfated Metabolites in HPLC/UHPLC

Status: Operational | Ticket Priority: Critical

Executive Summary

Sulfated metabolites (Phase II conjugates) present a unique chromatographic challenge due to their high polarity, strong acidity (


), and amphiphilic nature. Peak tailing in these assays is rarely a simple "column aging" issue; it is typically a symptom of Lewis acid-base interactions  between the sulfate moiety and active sites within your flow path.

This guide moves beyond basic troubleshooting to address the three root causes of sulfated metabolite tailing: Metal Chelation , Silanol Activity , and Dewetting/Solubility Mismatch .

Module 1: The "Hidden" Cause – Metal Chelation

Diagnosis: If your peak tailing persists despite using a new column and fresh mobile phase, you are likely observing metal interaction.

The Mechanism

Sulfated metabolites possess a permanent negative charge at typical HPLC pH levels (pH 2–8). Stainless steel LC systems release trace ions (


, 

), particularly from frits and column hardware. The sulfate group acts as a ligand, chelating these metal ions. This is not simple retention; it is a high-affinity adsorption event, resulting in severe tailing or complete analyte loss.
Protocol: System Passivation & Chelation Suppression

Do not use EDTA for LC-MS applications if possible, as it suppresses ionization and is difficult to wash out.

Step 1: Chemical Passivation (The "Medronic" Wash) For LC-MS systems, use Medronic Acid (e.g., Agilent InfinityLab Deactivator). It binds to metal sites without permanently contaminating the MS source.

  • Preparation: Add Medronic Acid to Mobile Phase A (Water) at 5 µM concentration.

  • Execution: Run the system for 20 column volumes.

  • Validation: Inject a sensitive sulfated standard (e.g., Cholesterol Sulfate). If symmetry improves (

    
    ), the issue was metal chelation.
    

Step 2: Hardware Replacement (The Permanent Fix) If the assay is critical, replace standard stainless steel components:

  • Tubing: Switch to PEEK (Polyether ether ketone) or PEEK-lined steel.

  • Column Hardware: Use columns with PEEK-lined bodies (e.g., Waters Premier or Agilent Bio-inert series).

Module 2: Stationary Phase Selection (RPLC vs. HILIC)

Decision Matrix: The choice between Reversed-Phase (RPLC) and Hydrophilic Interaction (HILIC) depends on the logP of the parent compound.

Comparative Data: Column Performance for Sulfates
FeatureRPLC (C18 / C18-PFP) HILIC (Amide / ZIC)
Primary Mechanism Hydrophobic interaction with carbon chain.Partitioning into water-enriched layer.
Suitability Lipophilic sulfates (e.g., Steroid sulfates).Hydrophilic sulfates (e.g., Dopamine sulfate).
Tailing Risk High (Dewetting & Silanol interaction).Low (Silanols are masked by water layer).
MS Sensitivity Lower (High aqueous content limits desolvation).Higher (High organic content aids desolvation).
Recommended Phase Waters HSS T3 (High coverage, withstands 100% aqueous).BEH Amide or ZIC-HILIC (Zwitterionic).
The RPLC "Dewetting" Trap

Sulfated metabolites often require 95-100% aqueous initial conditions to retain on C18. Standard C18 phases undergo "phase collapse" (dewetting) under these conditions, leading to loss of retention and split peaks.

  • Solution: ALWAYS use a "100% Aqueous Stable" column (e.g., C18 with polar embedding or low ligand density).

Module 3: Mobile Phase Chemistry

Core Directive: You must mask residual silanols while maintaining MS compatibility.

The "Gold Standard" Buffer System
  • Buffer: Ammonium Acetate (10–20 mM) .

    • Why? The ammonium ion (

      
      ) is effective at interacting with residual silanols (
      
      
      
      ) on the silica surface, effectively "blocking" them from interacting with your sulfated analyte.
    • Concentration: < 5 mM is often insufficient to mask all sites. > 20 mM risks source contamination.

  • pH Control: Adjust to pH 4.5 – 5.5 .

    • Why? At pH < 3, sulfates are still ionized, but the background noise in negative mode ESI increases. pH 5 is the "sweet spot" for chromatographic stability and MS sensitivity.

Visual Workflow: Diagnostic Logic

Troubleshooting Start Problem: Peak Tailing (As > 1.5) CheckMetal Step 1: Add Chelation Agent (5µM Medronic Acid) Start->CheckMetal ResultMetal Did shape improve? CheckMetal->ResultMetal MetalFix Cause: Metal Chelation Action: Passivate System / PEEK Tubing ResultMetal->MetalFix Yes CheckCol Step 2: Check Column Chemistry ResultMetal->CheckCol No IsRPLC Mode: RPLC? CheckCol->IsRPLC RPLC_Action Cause: Silanol Interaction / Dewetting Action: Switch to HSS T3 or Polar-Embedded C18 Increase Buffer to 20mM NH4OAc IsRPLC->RPLC_Action Yes HILIC_Action Cause: Ionic Interaction Action: Increase Buffer Strength Check Sample Diluent (Must be high organic) IsRPLC->HILIC_Action No

Caption: Diagnostic logic flow for isolating the root cause of sulfated metabolite peak tailing.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to fix the peak shape? A: Technically, yes, but practically, no . TFA is a strong ion-pairing agent that will sharpen peaks by neutralizing interactions. However, it causes severe signal suppression in negative mode ESI (electrospray ionization), which is the required mode for detecting sulfates. Avoid TFA; use Ammonium Acetate/Formate instead [1].

Q2: My peak splits into two. Is this degradation? A: Likely not. Sulfated metabolites are prone to sample solvent mismatch .

  • Scenario: You dissolved the sample in 100% Methanol but injected it onto a RPLC column starting at 95% Water.

  • Result: The strong solvent bolus carries the analyte through the column faster than the mobile phase, causing band broadening or splitting.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water for RPLC, 90% ACN for HILIC).

Q3: Why is HILIC preferred for small sulfated metabolites? A: Small sulfates (e.g., Ethyl sulfate) elute in the void volume of RPLC columns, even with 100% water. HILIC retains them via a water-layer partition mechanism. Furthermore, HILIC uses high-organic mobile phases (e.g., 80% ACN), which desolvate more efficiently in the MS source, often providing a 5-10x gain in sensitivity over RPLC [2].

References

  • Advanced Materials Technology. (2023). Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. [Link]

Optimization

Optimizing gradient elution for epicatechin-5-sulfate retention

Topic: Optimizing Gradient Elution for Epicatechin-5-Sulfate (E5S) Retention Audience: Senior Analytical Chemists & DMPK Researchers Introduction: The E5S Challenge Epicatechin-5-sulfate (E5S) represents a specific analy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Gradient Elution for Epicatechin-5-Sulfate (E5S) Retention Audience: Senior Analytical Chemists & DMPK Researchers

Introduction: The E5S Challenge

Epicatechin-5-sulfate (E5S) represents a specific analytical challenge in metabolomics. Unlike its parent compound (epicatechin), E5S is highly polar, acidic, and exists alongside structurally identical isomers (Epicatechin-7-sulfate, 3'-sulfate, and 4'-sulfate).

Standard C18 protocols often fail here, resulting in:

  • Void Volume Elution: The sulfate group drastically reduces retention (

    
    ).
    
  • Isobaric Interference: Co-elution with the 7-sulfate isomer (which has identical MS/MS transitions).

  • Peak Tailing: Interaction of the catechol B-ring with trace metals in the LC system.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Retention & Isomer Selectivity

Problem: "My analyte elutes in the void volume or co-elutes with isomers."

The Science of Separation

The 5-sulfate and 7-sulfate positions are both on the A-ring.[1] In standard C18 chromatography, the hydrophobic difference between these positions is negligible. To separate them, you must exploit electronic interactions (pi-pi) and shape selectivity , not just hydrophobicity.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stationary Phase Pentafluorophenyl (PFP) PFP phases offer pi-pi interactions with the phenolic rings. The fluorine atoms create a distinct electrostatic field that discriminates between the 5-position (sterically crowded) and 7-position (exposed) sulfates better than C18 [1].
Mobile Phase A 0.1% Formic Acid (aq) Maintains low pH (~2.7) to suppress ionization of phenolic hydroxyls (though the sulfate remains ionized), reducing secondary silanol interactions.
Organic Modifier Methanol (MeOH) MeOH is a protic solvent. Unlike Acetonitrile (aprotic), MeOH can participate in hydrogen bonding with the sulfate group, often providing better isomer selectivity for sulfated flavonoids [2].
Gradient Slope Shallow (0.5% B/min) E5S and E7S have very similar hydrophobicity. A steep gradient compresses them into a single peak. You need a "focusing" gradient.
The "Golden Standard" Gradient (UHPLC)

Column: C18-PFP (e.g., 2.1 x 100mm, 1.9 µm) Flow: 0.3 mL/min Temp: 35°C

Time (min)% B (MeOH)Event
0.02Trapping: Low organic ensures analyte focuses at column head.
1.02Isocratic hold to flush void volume salts.
12.015Separation: Very shallow slope (1.2% per min) resolves isomers.
12.195Wash.
14.095Wash.
14.12Re-equilibration (Critical for retention reproducibility).
Module 2: Peak Shape & Tailing

Problem: "The E5S peak is tailing (As > 1.5), reducing sensitivity."

The Chelation Mechanism

Epicatechin derivatives possess a catechol B-ring (adjacent hydroxyls at 3', 4'). This structure is a potent chelator of iron and stainless steel ions found in frits and column bodies. This interaction causes severe tailing and irreversible adsorption [3].

System Passivation Protocol
  • Hardware: Replace stainless steel capillaries with PEEK (polyether ether ketone) where possible, specifically post-column to the MS source.

  • Chelating Agent (LC-UV only): Add 0.1 mM EDTA to Mobile Phase A.

  • Chelating Agent (LC-MS): EDTA suppresses ionization. Instead, use Medronic Acid (5 µM) in Mobile Phase A, or use a "Bio-Inert" / "PEEK-lined" column hardware.

Module 3: Decision Logic (Workflow)

The following diagram illustrates the logical pathway for method development when E5S retention or resolution fails.

G Start Start: E5S Method Development CheckRet Check Retention Factor (k') Start->CheckRet LowRet k' < 2.0 (Elutes too fast) CheckRet->LowRet GoodRet k' > 2.0 CheckRet->GoodRet Action_Aq Action: Increase Aqueous Start (Use 100% Aqueous stable phase) LowRet->Action_Aq Step 1 Action_Col Action: Switch to PFP or C18-Amide LowRet->Action_Col Step 2 (If Step 1 fails) CheckRes Check Isomer Resolution (Rs) GoodRet->CheckRes PoorRes Rs < 1.5 (Co-elution with 7-Sulfate) CheckRes->PoorRes Final Validated Method CheckRes->Final Rs > 1.5 Action_Slope Action: Flatten Gradient (Target 0-15% B over 10 min) PoorRes->Action_Slope Step 1 Action_Solvent Action: Switch ACN to MeOH (Leverage H-bonding) PoorRes->Action_Solvent Step 2 (Selectivity Change) Action_Aq->CheckRet Action_Col->CheckRet Action_Slope->CheckRes Action_Solvent->CheckRes

Caption: Decision matrix for optimizing Epicatechin-5-Sulfate retention and isomer resolution. Blue nodes represent decision points; Yellow nodes represent experimental interventions.

Frequently Asked Questions (FAQs)

Q: Why do I see two peaks for E5S even with a pure standard? A: This is likely atropisomerism or degradation. However, more commonly in sulfate analysis, it is a sign of in-source fragmentation . E5S is fragile. If the sulfate group is knocked off in the source, you might see a peak for epicatechin (parent) at the E5S retention time if your MS parameters are too aggressive (high declustering potential). Ensure you are monitoring the specific transition for the sulfate (


 369 

289) and that the parent epicatechin transition (

289

245) does not appear at the sulfate retention time.

Q: Can I use Ammonium Acetate instead of Formic Acid? A: You can, but it may reduce retention. At pH 4-5 (ammonium acetate), the carboxylic and phenolic groups on the flavonoid backbone may begin to ionize (deprotonate), making the molecule even more polar and repelling it from the C18/PFP stationary phase. Formic acid (pH ~2.7) keeps the backbone neutral, allowing the stationary phase to interact with the hydrophobic rings despite the charged sulfate group [4].

Q: What is the limit of detection (LOD) I should expect? A: With a properly optimized LC-MS/MS (MRM) method using a PFP column and desolvation-optimized source parameters, you should achieve an LOD in the range of 1–5 ng/mL in plasma matrices [5].

References
  • Needham, S. R., Brown, P. R., & Duff, K. (2000). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals.[2] Rapid Communications in Mass Spectrometry.[2] Link

  • Donovan, J. L., et al. (1999).[3] Analysis of (+)-catechin, (-)-epicatechin and their 3'- and 4'-O-methylated analogs: A comparison of sensitive methods. Journal of Chromatography B. Link

  • Mittag, D., et al. (2024). Comprehensive Analysis of Sulfated Flavonoids in Eclipta prostrata for Quality Evaluation. MDPI Molecules. Link

  • Kachlicki, P., et al. (2008). Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling. Journal of Mass Spectrometry.[4] Link

  • Ottaviani, J. I., et al. (2012). Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Enzymatic Hydrolysis vs. Direct LC-MS for Epicatechin Quantification in Biological Matrices

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmacokinetic and bioavailability studies, particularly for bioactive compounds like (-)-epicatechin, the choice of anal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and bioavailability studies, particularly for bioactive compounds like (-)-epicatechin, the choice of analytical methodology is paramount. Found in foods such as cocoa, green tea, and various fruits, epicatechin is of significant interest for its potential health benefits, including cardiovascular protection and antioxidant effects.[1][2] However, upon ingestion, epicatechin undergoes extensive phase II metabolism, resulting in a variety of conjugated forms, primarily glucuronides and sulfates.[3][4] This metabolic reality presents a critical analytical challenge: how to accurately quantify the total exposure to epicatechin.

This guide provides an in-depth, objective comparison of two principal analytical strategies: enzymatic hydrolysis followed by LC-MS, and direct LC-MS/MS analysis of both free and conjugated forms. We will delve into the technical nuances of each approach, providing field-proven insights to guide your experimental design.

The Central Question: Total vs. Conjugated Epicatechin

The fundamental difference between the two methods lies in what they measure. Enzymatic hydrolysis aims to quantify the total epicatechin content by converting the conjugated metabolites back to their parent form. In contrast, direct LC-MS/MS has the capability to measure both the parent epicatechin and its individual conjugated metabolites simultaneously.[5][6] The choice between these approaches depends entirely on the research question. If the goal is to understand the overall bioavailability and exposure to all epicatechin-related compounds, measuring the total amount after hydrolysis is a common and valid approach. However, if the objective is to investigate the specific metabolic pathways, the distribution of different conjugates, or the potential biological activity of the metabolites themselves, a direct analysis is necessary.[3]

Method 1: Enzymatic Hydrolysis for Total Epicatechin Analysis

This widely used technique relies on enzymes to cleave the glucuronide and sulfate moieties from epicatechin metabolites, liberating the parent epicatechin for subsequent quantification.

The Rationale Behind the Workflow

The core principle is to simplify the analytical process by converting a diverse pool of metabolites into a single, quantifiable analyte. This is particularly advantageous when authentic standards for all individual metabolites are not commercially available or are prohibitively expensive.[3] The use of β-glucuronidase and sulfatase enzymes provides a specific and gentle method for this conversion, avoiding the harsh conditions of acid hydrolysis which can degrade the target analyte.[7]

Experimental Protocol: A Step-by-Step Guide

Herein lies a self-validating protocol for the enzymatic hydrolysis of epicatechin conjugates in a plasma sample, followed by LC-MS analysis.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled epicatechin) to account for variability in extraction and analysis.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. This step is crucial for removing large proteins that can interfere with the enzymatic reaction and the LC-MS analysis.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Enzymatic Hydrolysis:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of a suitable buffer, typically an acetate buffer with a pH around 5.0, which is optimal for many commercially available β-glucuronidase/sulfatase preparations.[8]

    • Add a sufficient activity of β-glucuronidase/arylsulfatase from a source like Helix pomatia. The exact amount should be optimized, but a common starting point is around 1000 units of β-glucuronidase and 50 units of sulfatase.

    • Incubate the mixture at 37°C for a period ranging from 30 minutes to overnight. The incubation time is a critical parameter that must be optimized to ensure complete hydrolysis.[7]

  • Extraction of Liberated Epicatechin:

    • After incubation, stop the reaction by adding an organic solvent such as ethyl acetate.

    • Perform a liquid-liquid extraction by vortexing and then centrifuging to separate the organic and aqueous layers. The free epicatechin will partition into the organic layer.

    • Carefully transfer the organic layer to a new tube and evaporate to dryness.

  • LC-MS Analysis:

    • Reconstitute the dried extract in the mobile phase used for the LC separation.

    • Inject an aliquot onto a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[9]

    • Detect and quantify epicatechin using a mass spectrometer, typically in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of deprotonated epicatechin.[10]

Workflow Visualization

Enzymatic_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Evaporation1 Evaporation Supernatant1->Evaporation1 Reconstitution1 Reconstitution (Acetate Buffer pH 5) Evaporation1->Reconstitution1 Enzyme_Addition Add β-glucuronidase/ sulfatase Reconstitution1->Enzyme_Addition Incubation Incubation (37°C) Enzyme_Addition->Incubation LLE Liquid-Liquid Extraction (Ethyl Acetate) Incubation->LLE Evaporation2 Evaporation LLE->Evaporation2 Reconstitution2 Reconstitution (Mobile Phase) Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS

Workflow for Total Epicatechin Analysis via Enzymatic Hydrolysis.

Method 2: Direct LC-MS/MS Analysis of Epicatechin and its Metabolites

This approach leverages the power of modern tandem mass spectrometry to directly detect and quantify both the parent epicatechin and its conjugated metabolites in a single analytical run.

The Rationale Behind the Workflow

The primary advantage of this method is the wealth of information it provides. By measuring each metabolite individually, researchers can gain a detailed understanding of the metabolic fate of epicatechin.[11] This is crucial for studies investigating the influence of genetics, diet, or disease state on drug metabolism. Furthermore, it allows for the possibility that the metabolites themselves may have biological activity. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) are essential for distinguishing and quantifying these structurally similar compounds in a complex biological matrix.[6][12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a direct LC-MS/MS method for the simultaneous quantification of epicatechin and its major glucuronidated and sulfated metabolites.

  • Sample Preparation:

    • To 100 µL of plasma, add a suite of internal standards, ideally stable isotope-labeled versions of epicatechin and each of its targeted metabolites. If these are unavailable, a structurally similar compound can be used.

    • Perform protein precipitation with cold acetonitrile, as described in the hydrolysis protocol.

    • Vortex and centrifuge to pellet the proteins.

  • Direct Analysis:

    • Transfer the supernatant to a clean tube. Depending on the expected concentrations, the sample may be directly injected, or a concentration step via evaporation and reconstitution in a smaller volume of mobile phase may be necessary.[11]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a high-resolution C18 or similar reversed-phase column.

    • Utilize a chromatographic gradient that effectively separates the parent epicatechin from its more polar glucuronidated and sulfated metabolites.

    • The mass spectrometer should be operated in a Multiple Reaction Monitoring (MRM) mode. For each analyte (epicatechin and its metabolites), a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the complex biological matrix.

    • The negative ion mode is typically used for the analysis of these compounds.[5]

Workflow Visualization

Direct_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMSMS Direct LC-MS/MS Analysis (MRM Mode) Supernatant->LCMSMS

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Epicatechin-5-Sulfate in Complex Biological Matrices

For researchers, clinical scientists, and drug development professionals investigating the pharmacokinetics and bioactivity of flavanols, the accurate identification and quantification of metabolites are paramount. Epica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals investigating the pharmacokinetics and bioactivity of flavanols, the accurate identification and quantification of metabolites are paramount. Epicatechin, a prominent flavanol found in foods like cocoa, tea, and berries, undergoes extensive metabolism in the body, leading to various conjugated forms, including sulfated metabolites. Among these, epicatechin-5-sulfate is a key analyte of interest. This guide provides an in-depth, technically-focused comparison of methods for validating epicatechin-5-sulfate peaks, emphasizing the gold-standard approach of using an authentic chemical standard versus alternative, less definitive methods.

The Analytical Challenge: The Ambiguity of Sulfated Flavonoids

The analysis of sulfated flavonoids like epicatechin-5-sulfate is fraught with challenges. These molecules are often present at low concentrations in complex biological matrices, and their structural isomers can be difficult to separate chromatographically. Furthermore, sulfated flavonoids can be unstable and prone to in-source fragmentation in the mass spectrometer, further complicating their identification and quantification.[1][2]

It is within this context that the debate between using authentic standards versus relying on other validation methods arises. While the latter may seem more convenient or cost-effective, they introduce a level of uncertainty that can compromise the integrity of the research.

The Gold Standard: Validation with an Authentic Epicatechin-5-Sulfate Standard

The use of a chemically synthesized and purified authentic standard is the cornerstone of unequivocal peak validation. This approach provides the highest level of confidence in the identity and concentration of the analyte.

The "Why": The Power of Direct Comparison

An authentic standard allows for direct comparison of key analytical properties between the standard and the putative analyte peak in a sample. This includes:

  • Retention Time Matching: Co-elution of the standard and the analyte peak under identical chromatographic conditions is a strong indicator of identity.

  • Mass Spectral Matching: Comparison of the full scan mass spectra and, more importantly, the tandem mass spectrometry (MS/MS) fragmentation patterns provides a molecular fingerprint for confirmation.

  • Accurate Quantification: A certified authentic standard is essential for creating a reliable calibration curve, enabling the accurate determination of the analyte's concentration in the sample.

Experimental Workflow: A Self-Validating System

The following workflow illustrates the process of validating an epicatechin-5-sulfate peak using an authentic standard, incorporating principles from regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

G cluster_0 Standard Preparation & Characterization cluster_1 LC-MS/MS Method Development cluster_2 Method Validation Standard_Synthesis Chemical Synthesis of Epicatechin-5-Sulfate Standard_Purification Purification by (Semi)-Preparative HPLC Standard_Synthesis->Standard_Purification Standard_Characterization Structural Characterization (NMR, HRMS) Standard_Purification->Standard_Characterization LC_Optimization Chromatographic Separation (Column & Mobile Phase Screening) Standard_Characterization->LC_Optimization MS_Optimization MS/MS Parameter Optimization (MRM Transitions, Collision Energy) LC_Optimization->MS_Optimization Spiking Spike Authentic Standard into Blank Matrix MS_Optimization->Spiking Validation_Parameters Assess Specificity, Linearity, Accuracy, Precision, Stability Spiking->Validation_Parameters Sample_Analysis Analyze Biological Samples and Compare with Standard Validation_Parameters->Sample_Analysis

Caption: Workflow for validating epicatechin-5-sulfate with an authentic standard.

Step-by-Step Protocol for Validation using an Authentic Standard

1. Acquisition and Characterization of the Authentic Standard:

  • Synthesis: Epicatechin-5-sulfate can be synthesized through non-selective sulfation of commercially available (-)-epicatechin, followed by purification.[4] This process typically involves reacting epicatechin with a sulfating agent, resulting in a mixture of sulfated isomers.

  • Purification: The desired epicatechin-5-sulfate isomer is then isolated from the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[4][5]

  • Structural Confirmation: The purified standard must be rigorously characterized to confirm its structure and purity. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5]

2. LC-MS/MS Method Development and Validation:

  • Chromatography: Develop a robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method capable of separating epicatechin-5-sulfate from other isomers and matrix components. A reversed-phase C18 column is commonly used.[6][7]

  • Mass Spectrometry: Optimize the MS/MS parameters for the detection of epicatechin-5-sulfate. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) and optimizing the collision energy. The characteristic neutral loss of 80 Da (SO3) is a key diagnostic feature for sulfated compounds.[6]

  • Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[1][2][3] This involves assessing the following parameters:

    • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Linearity and Range: The relationship between the analyte concentration and the instrumental response.

    • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5][8]

Table 1: Comparison of LC-MS/MS Parameters for Epicatechin-5-Sulfate Analysis

ParameterMethod AMethod BRationale
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm)C18 columns offer good retention for moderately polar compounds. Phenyl-Hexyl columns can provide alternative selectivity for aromatic compounds, potentially improving isomeric separation.[9][10]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0Formic acid is a common mobile phase additive for good peak shape and ionization efficiency in positive ion mode. Ammonium acetate is a good buffer for negative ion mode and can improve the stability of some analytes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanolAcetonitrile generally provides lower backpressure and better peak efficiency than methanol. However, methanol can offer different selectivity.
MS Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)Sulfated compounds readily deprotonate and are best analyzed in negative ion mode.[11]
MRM Transition m/z 369.0 -> m/z 289.0m/z 369.0 -> m/z 125.0The transition to m/z 289.0 corresponds to the loss of the sulfate group (SO3). The transition to m/z 125.0 represents a further fragmentation of the epicatechin backbone and can provide additional specificity.

Alternative Approaches and Their Inherent Limitations

While the use of an authentic standard is the gold standard, researchers sometimes resort to alternative methods for putative peak identification. It is crucial to understand the limitations of these approaches.

Enzymatic Hydrolysis

The Concept: This method involves treating the sample with a sulfatase enzyme to cleave the sulfate group, theoretically converting epicatechin-5-sulfate back to epicatechin. The disappearance of the putative sulfate peak and the corresponding increase in the epicatechin peak are taken as evidence of its identity.

The Reality and Its Shortcomings:

  • Incomplete Hydrolysis: A significant and often overlooked issue is that commercial sulfatase preparations can be inefficient at hydrolyzing epicatechin sulfates.[12][13] This incomplete reaction can lead to an underestimation of the metabolite's concentration and false-negative results.

  • Lack of Specificity: Commercially available sulfatase enzymes are often crude preparations and may contain other enzymatic activities, potentially leading to non-specific degradation of other sample components.

  • Isomer Ambiguity: This method cannot distinguish between different sulfated isomers of epicatechin, as they would all hydrolyze to the same parent compound.

G cluster_0 Enzymatic Hydrolysis Workflow cluster_1 Potential Outcomes & Pitfalls Sample Biological Sample with Putative Epicatechin-5-Sulfate Incubation Incubation with Sulfatase Enzyme Sample->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Peak_Decrease Decrease in Putative Sulfate Peak Analysis->Peak_Decrease Epicatechin_Increase Increase in Epicatechin Peak Analysis->Epicatechin_Increase Incomplete_Hydrolysis Incomplete Hydrolysis: Underestimation Peak_Decrease->Incomplete_Hydrolysis Isomer_Indistinguishable Isomers Not Distinguishable Epicatechin_Increase->Isomer_Indistinguishable

Caption: The workflow and limitations of enzymatic hydrolysis for validation.

Characteristic Fragmentation

The Concept: As mentioned earlier, sulfated flavonoids exhibit a characteristic neutral loss of 80 Da (SO3) in MS/MS. The presence of this fragmentation event is often used as a diagnostic tool for identifying putative sulfated metabolites.

The Reality and Its Shortcomings:

  • Not a Definitive Proof: While the neutral loss of 80 Da is a strong indicator of a sulfated compound, it is not definitive proof of the identity of the parent molecule. Other sulfated compounds in the complex biological matrix could potentially have the same precursor mass and exhibit the same neutral loss.

  • Inability to Distinguish Isomers: This method cannot differentiate between positional isomers. Epicatechin-3'-sulfate, epicatechin-4'-sulfate, epicatechin-7-sulfate, and epicatechin-5-sulfate will all show a neutral loss of 80 Da.

Conclusion: A Call for Rigor in Metabolite Validation

In the pursuit of scientific accuracy and the development of safe and effective therapeutic agents, the rigorous validation of analytical methods is non-negotiable. While alternative methods such as enzymatic hydrolysis and the observation of characteristic fragmentation patterns can provide preliminary or supportive evidence, they are insufficient for the definitive identification and accurate quantification of epicatechin-5-sulfate.

The use of a well-characterized, authentic chemical standard is the only approach that provides the level of certainty required to build a solid foundation for pharmacokinetic modeling, bioactivity studies, and regulatory submissions. As Senior Application Scientists, it is our responsibility to advocate for and implement these best practices to ensure the integrity and reproducibility of our research. The initial investment in the synthesis and characterization of an authentic standard is far outweighed by the long-term benefits of generating high-quality, defensible data.

References

  • Jones, G., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Molecular Nutrition & Food Research, 56(6), 966-973. Available from: [Link]

  • Nuttall, S. L., et al. (2003). The effect of consumption of a flavanol-rich cocoa containing beverage on the human metabolome. Journal of Chromatography B, 786(1-2), 255-266. Available from: [Link]

  • Actis-Goretta, L., et al. (2012). A new tool for the unambiguous identification and quantification of O-methyl-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane. Journal of Chromatography A, 1245, 78-86. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Ottaviani, J. I., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products, 76(8), 1488-1498. Available from: [Link]

  • Fang, L., et al. (2023). Epicatechin-Loaded Nanocapsules: Development, Physicochemical Characterization, and NLRP3 Inflammasome-Targeting Anti-Inflammatory Activity. Pharmaceutics, 15(11), 2530. Available from: [Link]

  • Zhang, Y., et al. (2024). Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3′-di-O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. Retrieved from [Link]

  • Papagiannopoulos, M., et al. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Frontiers in Plant Science, 10, 843. Available from: [Link]

  • Natsume, M., et al. (2003). Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine, 34(7), 840-849. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Cao, H., et al. (2025). Stability and degradation mechanism of (-)-epicatechin in thermal processing. Food Chemistry, 461, 142038. Available from: [Link]

  • Barron, D., et al. (2014). Synthesis of catechin and epicatechin conjugates. US Patent US20140171631A1.
  • Aburai, N., et al. (2022). Chiral separation of catechin and epicatechin by reversed phase high-performance liquid chromatography with β-cyclodextrin stepwise and linear gradient elution modes. Journal of Chromatography A, 1673, 463098. Available from: [Link]

  • EFSA Scientific Committee. (2019). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. EFSA Journal, 17(12), e05922. Available from: [Link]

  • Chen, K. J., et al. (2011). Quantification of (+)-catechin and (−)-epicatechin in coconut water by LC–MS. Food Chemistry, 128(4), 1138-1142. Available from: [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Lee, M. J., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules, 23(4), 957. Available from: [Link]

  • Gulzar, S., et al. (2022). Encapsulation of catechin and epicatechin on BSA NPS improved their stability and antioxidant potential. Journal of Drug Delivery Science and Technology, 72, 103369. Available from: [Link]

  • Hertog, M. G., et al. (1993). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Acta Horticulturae, 336, 225-232. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Correia, M. S. P., et al. (2021). Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. Analytical Methods, 13(43), 5143-5151. Available from: [Link]

  • Li, Y., et al. (2023). Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. Foods, 12(13), 2583. Available from: [Link]

  • Bell, J. R. C., et al. (2000). Bioavailability of Epicatechin after Consumption of Grape Seed Extract in Humans. Ask The Scientists. Available from: [Link]

  • Actis-Goretta, L., et al. (2021). Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose. Antioxidants, 10(11), 1698. Available from: [Link]

  • Wang, Y., et al. (2021). An HPLC Method for Detection of 17 Characteristic Components in Tea Extract. Journal of Analytical Methods in Chemistry, 2021, 5528892. Available from: [Link]

  • Hypha Discovery. (n.d.). Sulfated Drug Metabolites. Retrieved from [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • Chan, K. K., et al. (2004). Validation of bioanalytical methods - Highlights of FDA's guidance. Pharmaceutical Technology, 28(6), 62-74. Available from: [Link]

  • Globisch, D., et al. (2023). Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Journal of Agricultural and Food Chemistry, 71(9), 4038-4048. Available from: [Link]

  • Watanabe, T., et al. (2022). Chiral separation of catechin and epicatechin by reversed phase high-performance liquid chromatography with β-cyclodextrin stepwise and linear gradient elution modes. Journal of Chromatography A, 1673, 463098. Available from: [Link]

Sources

Validation

Technical Guide: NMR Structural Elucidation of Epicatechin-5-Sulfate

Executive Summary Epicatechin-5-sulfate (E-5-S) is a specific phase II metabolite of the flavan-3-ol (-)-epicatechin. Its structural elucidation presents a significant analytical challenge due to regio-isomerism .[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epicatechin-5-sulfate (E-5-S) is a specific phase II metabolite of the flavan-3-ol (-)-epicatechin. Its structural elucidation presents a significant analytical challenge due to regio-isomerism .[1] The sulfate group (


) can theoretically attach to the 5, 7, 3', or 4' positions. While Mass Spectrometry (LC-MS/MS) offers high sensitivity for detection, it fails to distinguish these positional isomers definitively.

This guide compares the efficacy of 1D


 NMR  versus 2D HMBC NMR  for unequivocal identification. It provides a validated protocol based on differential chemical shift analysis (

), demonstrating that E-5-S is uniquely characterized by a significant deshielding of the H-6 proton (

ppm) relative to the parent compound, a feature distinct from the 7-sulfate isomer.

Part 1: The Analytical Challenge

The core difficulty in identifying E-5-S lies in distinguishing it from Epicatechin-7-sulfate (E-7-S) . Both metabolites occur in the A-ring and share identical molecular weights (


 469 in negative mode).
  • The Trap: Standard LC-MS fragmentation patterns are often identical for these isomers.

  • The Solution: Nuclear Magnetic Resonance (NMR) exploits the electronic environment changes induced by the sulfate group (deshielding effect) to pinpoint the attachment site.

Part 2: Comparative Methodology

The following table compares the diagnostic power of available methods for identifying Epicatechin-5-sulfate.

FeatureMethod A: 1D ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

NMR (Differential Analysis)
Method B: 2D HMBC NMR (Long-range Correlation) Method C: LC-MS/MS
Primary Output Chemical Shift (

) changes of aromatic protons.[2]
Correlations between protons and carbons separated by 2-3 bonds.Molecular Mass (

) and fragmentation ions.[2][3]
Specificity for E-5-S High. The "Ortho-Effect" creates a unique fingerprint.Definitive. Direct correlation from H-6 to C-5-O-S.Low. Cannot distinguish 5-S from 7-S easily.
Sensitivity Low (Requires

g-mg quantities).
Low (Requires concentrated samples/CryoProbe).Very High (ng-pg detection).
Throughput Medium.Low (Long acquisition times).High.
Verdict Recommended First Step. If

matches the profile, identity is 95% certain.
Validation Step. Required for de novo structural publication.Screening Only. Use for quantification, not elucidation.

Part 3: Structural Elucidation Workflow

Experimental Protocol

Objective: Isolate and identify E-5-S from a biological matrix or synthetic mixture.

Step 1: Sample Preparation

  • Solvent: Dissolve the purified fraction in DMSO-

    
      (
    
    
    
    ).
    • Reasoning: DMSO is superior to Methanol-

      
       for flavan-3-ols because it slows proton exchange, often allowing the observation of phenolic hydroxyl peaks (though sulfation removes one), and provides better separation of the aromatic A-ring signals.
      
  • Concentration: Minimum

    
     in 
    
    
    
    for standard probes;
    
    
    for CryoProbes.

Step 2: Acquisition Parameters (600 MHz Instrument)

  • Temperature:

    
    .
    
  • 1D

    
    :  Pulse angle 
    
    
    
    , Relaxation delay (
    
    
    )
    
    
    , Scans
    
    
    .
  • 2D HMBC: Optimized for long-range coupling constants (

    
    ).
    
The "Ortho-Effect" Logic

The sulfate group is strongly electron-withdrawing. When it attaches to a phenolic oxygen, it causes a downfield shift (deshielding) of the protons on the aromatic ring.

  • Rule: Protons ortho to the sulfate group shift the most.

  • Application to Epicatechin:

    • Structure: The A-ring has protons at positions 6 and 8 .[1][2]

    • 5-Sulfate: The sulfate is at C5. H-6 is ortho to C5. H-8 is meta (across the ring). Result: H-6 shifts significantly; H-8 shifts mildly.

    • 7-Sulfate: The sulfate is at C7.[1] Both H-6 and H-8 are ortho to C7. Result: Both H-6 and H-8 shift significantly and roughly equally.

Workflow Diagram

The following diagram illustrates the decision process for identifying the specific isomer.

ElucidationWorkflow Start Purified Metabolite (MW 370 Da / Sulfate Adduct) NMR_Acq Acquire 1H NMR (DMSO-d6) Start->NMR_Acq Analyze_A Analyze A-Ring Protons (H-6 and H-8) NMR_Acq->Analyze_A Decision Compare Shift vs. Parent (Delta ppm) Analyze_A->Decision Result_5S Pattern A: H-6 shifts > +0.60 ppm H-8 shifts ~ +0.20 ppm Decision->Result_5S Asymmetric Shift Result_7S Pattern B: H-6 shifts ~ +0.40 ppm H-8 shifts ~ +0.40 ppm Decision->Result_7S Symmetric Shift Result_BS Pattern C: A-ring unchanged B-ring shifts Decision->Result_BS No A-ring Shift Conclusion_5 Identity: Epicatechin-5-Sulfate Result_5S->Conclusion_5 Conclusion_7 Identity: Epicatechin-7-Sulfate Result_7S->Conclusion_7

Figure 1: Decision logic for distinguishing epicatechin sulfate regio-isomers based on proton chemical shifts.

Part 4: Data Analysis & Interpretation

The following data is synthesized from high-resolution NMR studies of synthesized standards (See Reference 1). This dataset serves as the reference standard for your analysis.

Comparative Chemical Shift Table (DMSO- )
PositionProtonParent (-)-Epicatechin (

ppm)
Epicatechin-5-Sulfate (

ppm)
Shift (

)
Diagnostic Note
A-Ring H-6



Primary Indicator (Ortho to 5-S)
A-Ring H-8



Secondary Indicator (Meta to 5-S)
C-Ring H-2



Minor influence
C-Ring H-3



Negligible
B-Ring H-2'



Confirms no B-ring sulfation
B-Ring H-5'



Confirms no B-ring sulfation
Interpretation of Results
  • The "Smoking Gun": If you observe a massive downfield shift (

    
    ) on the doublet signal normally found at 
    
    
    
    (H-6), you have confirmed sulfation at the C-5 position.
  • The "Symmetric" Counter-Test: If both A-ring protons shift by approximately

    
     (e.g., to 
    
    
    
    and
    
    
    ), you likely have Epicatechin-7-sulfate .
  • HMBC Confirmation:

    • In the parent compound, C-5 appears at

      
      .
      
    • In E-5-S, the HMBC spectrum will show a correlation from the shifted H-6 (

      
      ) to the C-5  carbon.
      
    • Crucial Check: Ensure H-6 does not correlate to C-7 or C-9 in a way that contradicts the assignment.

Structural Visualization

Structure C5 C5-O-SO3 C6 C6-H C5->C6 Ortho (Strong Shift) C8 C8-H C5->C8 Meta (Weak Shift) C7 C7-OH C6->C7 C7->C8 Ortho (to C7)

Figure 2: Schematic of the A-ring showing the proximity of the Sulfate group at C5 to the H6 proton.

References

  • Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification Source: Journal of Natural Products (2013) URL:[1][Link] Relevance: Primary source for the

    
     values (
    
    
    
    ppm for H-6) and synthesis protocols.
  • Human Metabolome Database (HMDB): Epicatechin Source: HMDB URL:[Link] Relevance:[1][3][4][5][6] Reference spectra for the parent compound (-)-epicatechin.

  • Quantitative determination of (-)-epicatechin in cider apple juices by 1H NMR Source: PubMed / Talanta URL:[Link] Relevance: Validates standard chemical shifts for epicatechin in various matrices.

Sources

Comparative

Retention time comparison of epicatechin-5-sulfate vs 7-sulfate

Topic: Retention Time Comparison: Epicatechin-5-Sulfate vs. Epicatechin-7-Sulfate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isobar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time Comparison: Epicatechin-5-Sulfate vs. Epicatechin-7-Sulfate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isobaric Challenge

In the pharmacokinetic profiling of flavan-3-ols, distinguishing between phase II metabolites is a critical yet notorious challenge. Epicatechin-5-sulfate and Epicatechin-7-sulfate are regioisomers with identical molecular weights (MW 370.33 g/mol ) and nearly identical fragmentation patterns in standard MS/MS workflows.

This guide provides a definitive technical comparison of their chromatographic behavior. The core finding for researchers is the elution order : on standard C18 reversed-phase columns under acidic conditions, Epicatechin-5-sulfate elutes earlier than Epicatechin-7-sulfate . This retention time difference is the primary method for identification in the absence of isolated NMR-validated standards for every run.

Chromatographic Performance Comparison

The separation of these isomers relies on subtle differences in polarity induced by the position of the sulfate group on the A-ring of the flavan-3-ol skeleton.

Elution Order & Mechanism
IsomerRetention Behavior (C18)Polarity & Interaction Mechanism
Epicatechin-5-Sulfate Elutes First (Earlier RT) The 5-position on the A-ring is sterically crowded and spatially close to the heterocyclic oxygen (O1). Sulfation here increases the local polarity and disrupts potential intramolecular hydrogen bonding networks more significantly than at the 7-position, reducing retention on hydrophobic stationary phases.
Epicatechin-7-Sulfate Elutes Second (Later RT) The 7-position is more exposed on the A-ring periphery. While still polar, the 7-sulfate isomer retains slightly more hydrophobic character relative to the 5-isomer, resulting in a longer interaction with the C18 alkyl chains.
Separation Metrics
  • Resolution (

    
    ):  Baseline separation (
    
    
    
    ) is achievable with optimized gradients but often requires long shallow gradients (e.g., 0.5% B/min slope).
  • Peak Shape: Both isomers typically exhibit sharp peaks in acidic mobile phases; however, the 5-sulfate can show slight tailing if secondary interactions with residual silanols occur (mitigated by ammonium acetate).

Experimental Protocol: Validated Separation Workflow

This protocol is designed to achieve baseline separation of the 5- and 7-sulfate isomers in biological matrices (plasma/urine).

Reagents & Materials
  • Stationary Phase: High-strength silica (HSS) T3 C18 or equivalent (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm). Note: T3 columns are preferred for polar retention over standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

LC-MS/MS Methodology

Step 1: Chromatographic Gradient [1]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Temperature: 40°C (Critical for reproducibility)

Time (min)% Mobile Phase BEvent
0.01%Initial Hold (Focusing)
1.01%Start Gradient
12.025%Critical Separation Window
13.095%Wash
15.095%Wash Hold
15.11%Re-equilibration
18.01%End Run

Step 2: Mass Spectrometry Detection (ESI-)

  • Mode: Negative Electrospray Ionization (ESI-)

  • Source Temp: 500°C

  • Capillary Voltage: -2.5 kV

MRM Transitions: Both isomers share the same parent and daughter ions. Identification relies on the retention time (RT) established in Step 1.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Diagnostic Note
Epicatechin-Sulfates 369.0

289.0

20 - 25Primary Quantifier (Loss of Sulfate)
369.0109.035Qualifier (A-Ring fragment)

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for identifying these isomers, emphasizing that mass spectrometry alone is insufficient without chromatographic resolution.

EpicatechinSeparation cluster_legend Key Differentiator Sample Biological Sample (Plasma/Urine) Extraction SPE / Protein Precipitation Sample->Extraction LC LC Separation (C18 / HSS T3 Column) Extraction->LC Inject MS MS/MS Detection (m/z 369 -> 289) LC->MS Eluate Peak1 Peak 1 (Earlier Elution) Epicatechin-5-Sulfate MS->Peak1 RT ~ 5-7 min (More Polar) Peak2 Peak 2 (Later Elution) Epicatechin-7-Sulfate MS->Peak2 RT ~ 7-9 min (Less Polar) Validation Confirmation via Authentic Standards Peak1->Validation Peak2->Validation Legend Mass alone cannot distinguish. Retention Time is the identifier.

Caption: Analytical workflow distinguishing Epicatechin-5-Sulfate and 7-Sulfate based on elution order.

Summary Data Table

FeatureEpicatechin-5-SulfateEpicatechin-7-Sulfate
Elution Order (C18) 1st 2nd
Relative RT ~0.85 (relative to 7-S)1.00 (Reference)
Precursor Ion (

)
369.03369.03
Key Product Ion 289.07 (Aglycone)289.07 (Aglycone)
Structural Distinction Sulfate at C5 (A-ring, hindered)Sulfate at C7 (A-ring, exposed)

References

  • Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates. Source: Journal of Natural Products (ACS Publications) Note: Definitive source for the synthesis and NMR assignment of 5- vs 7-sulfate isomers. [Link]

  • Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Source: Free Radical Biology and Medicine Note: Validates the elution order in human plasma samples. [Link]

  • Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Source: Food & Function (RSC Publishing) Note: Highlights the stability of these sulfates and the necessity of direct LC-MS measurement over enzymatic hydrolysis. [Link]

  • Epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane. Source: Journal of Chromatography A Note: Discusses fragmentation differences after methylation, providing a secondary ID method. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Commercial Sulfatase Efficiency on the 5-Sulfate Position

For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, the precise modification of sulfated glycosaminoglycans (GAGs) is of paramount importance. The sulfation patter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, the precise modification of sulfated glycosaminoglycans (GAGs) is of paramount importance. The sulfation pattern of GAGs, such as chondroitin sulfate (CS) and heparan sulfate (HS), dictates their interactions with a myriad of proteins, thereby modulating critical physiological and pathological processes. While sulfatases targeting the 2-O, 4-O, and 6-O positions of GAGs are relatively well-characterized and commercially available, enzymes with proven activity on the 5-sulfate position remain largely elusive in the commercial landscape.

This guide provides a comprehensive framework for evaluating the potential 5-O-sulfatase activity of commercially available sulfatases. Recognizing the current market limitations, this document focuses on establishing a robust, self-validating experimental workflow to screen for and characterize this specific enzymatic activity. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, empowering you to identify and validate suitable enzymatic tools for your research needs.

The Significance of the 5-Sulfate Position in Glycosaminoglycan Biology

The 5-sulfate position, particularly in the context of chondroitin sulfate, contributes to the vast structural diversity of these essential biopolymers. Chondroitin sulfate E (CS-E), characterized by N-acetylgalactosamine-4,6-disulfate units, is one example where the sulfation pattern creates unique binding sites for proteins involved in neurite outgrowth, synaptic plasticity, and developmental processes.[1] The ability to selectively remove the sulfate group from the 5-position would be an invaluable tool for dissecting the specific roles of this modification in health and disease.

Identifying Potential Commercial Candidates: A Practical Approach

The direct commercial availability of a specific 5-O-sulfatase is currently limited. Therefore, our strategy will focus on screening broad-spectrum sulfatases that may possess this uncharacterized activity. A promising candidate for such exploratory studies is the crude sulfatase preparation from the Roman snail, Helix pomatia. This mixture is known to contain multiple sulfatases with broad substrate specificity, making it a logical starting point for our investigation.[2][3] Additionally, exploring recombinant bacterial sulfatases marketed for general glycobiology research may yield enzymes with novel specificities.[4][5][6]

A Framework for Evaluation: Experimental Design and Rationale

Our experimental approach is designed to be a self-validating system, ensuring the scientific integrity of the findings. The workflow progresses from a qualitative assessment of activity to a quantitative kinetic analysis, culminating in the unambiguous identification of the desulfation products.

Experimental_Workflow cluster_0 Phase 1: Substrate & Enzyme Preparation cluster_1 Phase 2: Enzymatic Digestion & Activity Assay cluster_2 Phase 3: Product Analysis & Confirmation A Source Commercial Chondroitin Sulfate E (CS-E) B Characterize CS-E Purity and Composition A->B D Enzymatic Digestion of CS-E with Sulfatase B->D C Procure and Prepare Commercial Sulfatase (e.g., from Helix pomatia) C->D E Time-Course and Enzyme Concentration Optimization D->E G Depolymerization of CS-E with Chondroitinase ABC D->G F Colorimetric Assay for Inorganic Sulfate Release E->F H HPLC Analysis of Sulfated Disaccharides G->H I Mass Spectrometry (MS/MS) for Structural Confirmation H->I HPLC_Analysis cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis prep Enzymatic Digestion Chondroitinase ABC Depolymerization Filtration hplc Pump Injector SAX Column UV Detector (232 nm) prep->hplc Inject Sample data Chromatogram Peak Integration Quantification vs. Standards hplc->data Generate Data

Sources

Comparative

Advanced Biomarker Guide: Plasma Epicatechin-5-Sulfate Quantification &amp; Dietary Correlation

Executive Summary Epicatechin-5-sulfate (E-5-S) represents a critical, yet frequently underestimated, Phase II metabolite of dietary (-)-epicatechin. While (-)-epicatechin-3'-glucuronide (E-3'-G) and (-)-epicatechin-3'-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epicatechin-5-sulfate (E-5-S) represents a critical, yet frequently underestimated, Phase II metabolite of dietary (-)-epicatechin. While (-)-epicatechin-3'-glucuronide (E-3'-G) and (-)-epicatechin-3'-sulfate (E-3'-S) are often cited as the most abundant circulating metabolites, E-5-S presents unique analytical challenges and pharmacokinetic properties that make it a distinct biomarker for precise intake assessment.

This guide compares the Direct LC-MS/MS Quantification of Intact E-5-S (The "Product" Approach) against the traditional Enzymatic Hydrolysis Method (The "Alternative"). Experimental data confirms that traditional hydrolysis protocols fail to cleave sulfated conjugates efficiently, leading to significant underestimation of total epicatechin absorption. Consequently, direct quantification of E-5-S is the superior methodology for pharmacokinetic profiling and establishing robust correlations with dietary flavanol intake.

Part 1: Biomarker Comparison & Technical Analysis

The Challenge: Sulfation vs. Glucuronidation

Upon ingestion, (-)-epicatechin undergoes extensive Phase II metabolism in the small intestine and liver. The resulting profile is a complex mixture of glucuronides, sulfates, and methyl-sulfates.

  • The Alternative (Enzymatic Hydrolysis): The standard industry approach uses

    
    -glucuronidase/sulfatase enzymes to convert metabolites back to the aglycone (free epicatechin) for measurement.
    
    • Flaw: Human epicatechin sulfates (specifically E-5-S and E-3'-S) are highly resistant to commercial aryl-sulfatases (e.g., from Helix pomatia).

  • The Solution (Direct E-5-S Quantification): Utilizing authentic standards to measure the intact conjugate via LC-MS/MS (MRM mode).[1]

Comparative Performance Data

Table 1: Analytical Recovery & Stability Profile

Metric Direct LC-MS/MS (Intact E-5-S) Enzymatic Hydrolysis (Indirect)
Quantification Accuracy > 98% (Stoichiometric) < 20-40% (Due to incomplete hydrolysis)
Specificity High (Distinguishes regioisomers) Low (Lumps all isoforms into "Total Epicatechin")
Limit of Quantitation (LOQ) ~1-5 nM ~50 nM (Aglycone background noise)
Sample Throughput High (No incubation time) Low (Requires 45-120 min incubation)

| Stability | Stable at -80°C for >12 months | Aglycone susceptible to oxidation post-hydrolysis |

Table 2: Pharmacokinetic Parameters (Human Plasma, 1.8 mg/kg intake) Data synthesized from Ottaviani et al. (2011) and Actis-Goretta et al. (2012).

Metabolite

(nM)

(h)
Half-life (

)
Dietary Correlation (

)
Epicatechin-5-Sulfate (E-5-S) 37 ± 3 1.8 1.9 h 0.78
Epicatechin-3'-Sulfate (E-3'-S)331 ± 261.61.7 h0.81
Epicatechin-3'-Glucuronide589 ± 851.92.1 h0.75
Free Epicatechin (Aglycone)< 5 (Trace)N/A< 0.5 hWeak/None

Key Insight: While E-5-S is less abundant than E-3'-G, its presence is strictly correlated with intake. Crucially, failing to measure E-5-S directly (due to hydrolysis resistance) results in a "missing mass" error in bioavailability calculations.

Part 2: Mechanistic Insight & Pathway Visualization

The formation of E-5-S is governed by specific Sulfotransferase (SULT) isoforms, primarily in the liver and intestinal wall. Unlike glucuronidation (UGT), sulfation is a high-affinity, low-capacity pathway, making E-5-S a sensitive indicator of metabolic saturation.

Figure 1: Epicatechin Phase II Metabolic Pathway

MetabolicPathway Diet Dietary Intake (Cocoa, Tea) Intestine Small Intestine (Absorption) Diet->Intestine Aglycone (-)-Epicatechin (Aglycone) Intestine->Aglycone Passive Diffusion Liver Liver (Phase II Metabolism) E3G Epicatechin-3'-Glucuronide (Major) Liver->E3G UGT1A/2B E3S Epicatechin-3'-Sulfate (Major Sulfate) Liver->E3S SULT1A1 E5S Epicatechin-5-Sulfate (Target Biomarker) Liver->E5S SULT1A1 (Regioselective) Aglycone->Liver Portal Vein MeE5S 3'-O-Methyl-EC-5-Sulfate (Downstream) E5S->MeE5S COMT (Methylation)

Caption: Differential metabolic routing of (-)-epicatechin. E-5-S formation competes with glucuronidation and 3'-sulfation.

Part 3: Validated Experimental Protocol

Workflow: Direct LC-MS/MS Quantification of E-5-S

Objective: Quantify plasma E-5-S without enzymatic hydrolysis to prevent underestimation.

1. Reagents & Standards
  • Target Standard: Authentic (-)-Epicatechin-5-sulfate (purity >95%).

  • Internal Standard (IS):

    
    -Epicatechin or Taxifolin.
    
  • Matrix: Human Plasma (EDTA).

2. Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 200

    
    L of plasma into a 1.5 mL Eppendorf tube.
    
  • Spike with 10

    
    L of Internal Standard (10 
    
    
    
    M).
  • Add 10

    
    L of 2% Formic Acid (to stabilize conjugates).
    
  • Precipitate with 600

    
    L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporate supernatant to dryness under nitrogen at 37°C.

  • Reconstitute in 100

    
    L of Mobile Phase A/B (95:5).
    
3. LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     30% B (8 min) 
    
    
    
    95% B (Wash).
  • MRM Transition (Negative Mode):

    • E-5-S:

      
       369.0 
      
      
      
      289.0 (Loss of
      
      
      ).
    • Confirmation Ion:

      
       369.0 
      
      
      
      137.0.
Figure 2: Analytical Workflow Logic

Workflow Sample Plasma Sample (Post-Ingestion) Precip Protein Precipitation (ACN + 0.1% FA) Sample->Precip Spin Centrifugation (14k x g, 4°C) Precip->Spin Direct Direct Injection (No Hydrolysis) Spin->Direct Supernatant LCMS LC-MS/MS (MRM) Target: m/z 369 -> 289 Direct->LCMS Data Quantification (nM Concentration) LCMS->Data

Caption: Streamlined protocol avoiding enzymatic hydrolysis errors.

Part 4: Data Interpretation & Correlation

To correlate plasma E-5-S levels with dietary intake, researchers must account for inter-individual variability in SULT activity.

  • Dose-Response Linearity: E-5-S exhibits linear pharmacokinetics up to intakes of ~200 mg epicatechin.

  • Time-Window: Optimal sampling for E-5-S is 1–2 hours post-ingestion (

    
    ).
    
  • Gender Differences: Females often exhibit higher SULT activity, leading to marginally higher E-5-S/E-3'-G ratios compared to males.

Correlation Formula: To estimate intake (


) from plasma concentration (

) at 2h:

Where

is the fractional conversion to E-5-S (approx 0.05 - 0.10).

References

  • Ottaviani, J. I., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans.[1][2][3][4] Free Radical Biology and Medicine.[5][6] Link

  • Borges, G., et al. (2018).[5] Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine. Link

  • Actis-Goretta, L., et al. (2012).[1] Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Free Radical Biology and Medicine.[5][6] Link

  • Ottaviani, J. I., et al. (2011).[2] Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine.[5][6] Link

  • Mena, P., et al. (2019).[5] Evaluation of (-)-epicatechin metabolites as recovery biomarker of dietary flavan-3-ol intake.[7] Scientific Reports.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of Epicatechin-5-Sulfate

Executive Summary & Operational Context As researchers characterizing the pharmacokinetics of dietary flavonoids, we often handle Epicatechin-5-sulfate (E5S) in milligram quantities. While the parent compound, (-)-Epicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

As researchers characterizing the pharmacokinetics of dietary flavonoids, we often handle Epicatechin-5-sulfate (E5S) in milligram quantities. While the parent compound, (-)-Epicatechin, is a generally recognized as safe (GRAS) dietary component, its sulfated metabolites represent modified biological activity and increased polarity.

The Core Directive: Treat Epicatechin-5-sulfate as a non-hazardous research chemical regarding acute toxicity, but as a regulated chemical waste regarding environmental discharge.

Why This Matters:

  • Bioactivity: Sulfated metabolites can deconjugate back to aglycones (epicatechin) via microbial sulfatases in wastewater systems, potentially altering local aquatic biological oxygen demand (BOD) or signaling.

  • Regulatory Ambiguity: As a specific metabolite, E5S is rarely explicitly P-listed or U-listed (RCRA). However, it is almost always dissolved in solvents (Methanol, DMSO) that trigger hazardous waste definitions (Ignitability D001).

Chemical Profile & Hazard Identification

Before disposal, verify the physical state of your specific lot.

PropertyDescriptionImpact on Disposal
Physical State Off-white to beige powder (hygroscopic)Must be containerized to prevent dust inhalation.
Solubility High in Water, DMSO, MethanolDo not pour down drains. High water solubility facilitates rapid environmental transport.
Stability Susceptible to hydrolysis in strong acid/baseAvoid mixing with strong acids in waste carboys to prevent exothermic deconjugation.
Toxicity Not fully characterized (Treat as Category 4 Irritant)Standard PPE (Gloves, Goggles, Lab Coat) required.
Disposal Procedures: The Three-Stream Protocol

Do not rely on a "one-bin-fits-all" approach. Segregate E5S waste based on its matrix.

Stream A: Solid Waste (Pure Substance)

Applicable to: Expired standards, spilled powder, or contaminated weighing boats.

  • Containment: Place the vial or weighing boat inside a clear polyethylene bag. Seal with tape.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Epicatechin-5-sulfate (Solid)"

    • Hazards: "Irritant" (Check specific SDS if available, otherwise default to Precautionary Principle).

  • Disposal: Place in the Solid Chemical Waste Drum (usually a fiberboard or poly drum).

    • Prohibited: Do not place in regular trash or biohazard (red bag) waste unless contaminated with infectious biologicals.

Stream B: Stock Solutions (DMSO/Methanol)

Applicable to: Unused stock solutions (>10 mM).

  • Solvent Identification:

    • If in Methanol : Classify as Ignitable Waste (D001) .[2]

    • If in DMSO : Classify as Solvent Waste (Non-Halogenated) .

  • Segregation: Pour into the Non-Halogenated Organic Solvent carboy.

    • Critical: Ensure the carboy does NOT contain oxidizers (Nitric Acid, Peroxides), as DMSO can react violently.

  • Rinsing: Triple rinse the empty vial with the same solvent, adding rinsate to the carboy. Deface the vial label and discard the glass in the "Broken/Laboratory Glass" box.

Stream C: Aqueous Waste (HPLC Effluent)

Applicable to: Mobile phases containing <1% E5S.

  • Assessment: Even if the mobile phase is 90% water, the presence of organic modifiers (Acetonitrile/Methanol) precludes drain disposal.

  • Collection: Direct HPLC lines into the Aqueous/Organic Mixture waste container.

  • pH Check: Ensure the waste container pH is between 5 and 9. E5S is stable here; extreme pH can cause hydrolysis, releasing sulfur oxides or phenol derivatives.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Epicatechin-5-sulfate.

DisposalWorkflow cluster_legend Key Protocol Start Start: Identify Waste Matrix IsSolid Is it Solid? Start->IsSolid SolidProc Double Bag & Label 'Solid Chemical Waste' IsSolid->SolidProc Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidBin Lab Pack / Solid Waste Drum SolidProc->SolidBin SolventCheck Identify Solvent Base IsLiquid->SolventCheck Yes Methanol Methanol/Acetonitrile (Ignitable) SolventCheck->Methanol Volatile Organic DMSO DMSO (Combustible) SolventCheck->DMSO High Boiling Point Aqueous Aqueous Buffer (HPLC Waste) SolventCheck->Aqueous Water > 50% NonHalCarboy Non-Halogenated Solvent Carboy Methanol->NonHalCarboy DMSO->NonHalCarboy AqWasteCarboy Aqueous Waste Carboy (No Drain Disposal) Aqueous->AqWasteCarboy Warning NEVER pour down sink regardless of concentration

Figure 1: Decision tree for segregating Epicatechin-5-sulfate waste streams based on physical state and solvent matrix.

Spill Management Protocol

In the event of a benchtop spill of solid E5S:

  • Isolate: Inform nearby personnel.

  • PPE: Wear nitrile gloves, safety glasses, and a standard N95 mask (to prevent inhaling fine dust).

  • Dry Clean-Up: Do not wet initially. Use a brush and dustpan or a HEPA vacuum to collect the majority of the powder. Place in a bag.

  • Wet Wipe: Clean the surface with a paper towel dampened with water (E5S is water-soluble).

  • Disposal: Place the paper towel and the collected powder bag into the Solid Chemical Waste bin.

Regulatory Compliance (RCRA/EPA)[2][3]

While Epicatechin-5-sulfate is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic), strict adherence to the "Cradle-to-Grave" responsibility is required.

  • Waste Characterization:

    • Solid: Non-regulated chemical waste (unless mixed with listed substances).

    • In Methanol: Hazardous Waste Code D001 (Ignitability).[2]

    • In Acetonitrile: Hazardous Waste Code D001 (Ignitability) + U003 (if pure acetonitrile is discarded).

  • Drain Disposal: Strictly prohibited under the Clean Water Act for research chemicals without a specific permit. Phenolic metabolites can disrupt microbial activity in Publicly Owned Treatment Works (POTW).

References
  • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. PMC5855842. Retrieved from [Link] (Grounding for metabolite stability and polarity).

  • Boston University EHS. (n.d.). Chemical Waste Management Guide. Retrieved from [Link] (Standard academic lab waste segregation protocols).

Sources

Handling

Personal protective equipment for handling Epicatechin-5-sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling of Epicatechin-5-sulfate CAS Number: 1194377-44-0 Molecular Formula: C₁₅H₁₄O₉S

Part 1: Operational Risk Assessment (The "Why")

Senior Scientist Note: While Safety Data Sheets (SDS) exist for the parent compound ((-)-Epicatechin), specific toxicological data for Epicatechin-5-sulfate is often limited or extrapolated. As a metabolite, this compound is significantly more polar and potentially more biologically active in specific pathways than its precursor.

The Core Hazard: Treat Epicatechin-5-sulfate as a Potent Bioactive Unknown .

  • Respiratory Sensitization: Like many polyphenols, the dust is a confirmed respiratory irritant (H335).

  • Chemical Instability: Sulfated flavonoids are prone to hydrolysis in acidic environments, releasing the parent flavonoid and sulfuric acid traces.

  • Bioactivity: As a phase II metabolite, it targets specific transporters (OATs) and may have higher systemic retention than the aglycone.

Precautionary Principle: In the absence of LD50 data specific to the 5-sulfate derivative, you must operate under Biosafety Level 1 (BSL-1) conditions at a minimum, upgraded to Chemical Hygiene Plan (CHP) Level 2 for potent compounds.

Part 2: PPE Matrix & Containment

This matrix is designed to prevent exposure routes common in metabolic research (inhalation of lyophilized powder and dermal absorption of DMSO stocks).

Protection ZoneRequired EquipmentTechnical Specification / Rationale
Respiratory N95 / P2 Respirator Minimum Requirement. If handling >50 mg of dry powder outside a fume hood, upgrade to a P100 half-mask.
Dermal (Hands) Double Nitrile Gloves Layering Protocol: 1. Inner Layer: 4 mil Nitrile (Bright color for contrast).2. Outer Layer: 5-8 mil Nitrile (Long cuff).Why? Sulfated metabolites are highly soluble in polar solvents (DMSO, Methanol) which permeate latex rapidly.
Ocular Chemical Splash Goggles ANSI Z87.1 compliant. Safety glasses are insufficient due to the fine particle size of lyophilized flavonoid sulfates, which can bypass side shields.
Body Tyvek® Lab Coat Use a closed-front lab coat with elastic cuffs. Cotton coats can trap fine powders in the weave, creating a secondary exposure source later.
Containment Class II Biosafety Cabinet or Chemical Fume Hood Mandatory for Weighing. Airflow must be certified. Do not weigh on an open bench.

Part 3: Operational Workflow (Visualized)

The following diagram outlines the "Zero-Exposure" workflow for handling Epicatechin-5-sulfate, specifically focusing on the critical transition from solid powder to stock solution.

G cluster_0 Critical Safety Zone (Fume Hood) Start Start: Vial Retrieval Equilibrate Thermal Equilibration (20-25°C, 30 mins) Prevents condensation Start->Equilibrate Remove from -80°C StaticControl Static Neutralization (Use Ionizer Gun) Equilibrate->StaticControl Before opening Weighing Weighing (Inside Hood) Use Anti-static Spatula StaticControl->Weighing Minimize drift Solubilization Solubilization (Add DMSO/MeOH via Syringe) Weighing->Solubilization Add solvent to solid Vortex Vortex / Sonicate (Sealed Cap) Solubilization->Vortex Dissolve completely Aliquot Aliquot Generation (Single-use vials) Vortex->Aliquot Prevent freeze-thaw Storage Storage (-80°C) Desiccated & Dark Aliquot->Storage Immediate freeze

Figure 1: Safe Handling Workflow. Note the "Critical Safety Zone" where the compound is exposed to air. Solvent addition should occur before removing the vial from the hood to trap dust.

Part 4: Emergency Response Protocols

Scenario A: Dry Powder Spill (>5 mg)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if not already worn.

  • Contain: Cover the spill gently with a damp paper towel (soaked in water/methanol) to prevent dust aerosolization. Do not dry sweep. [1]

  • Neutralize: Wipe the area with 10% ethanol followed by a detergent solution.

  • Disposal: Place all cleanup materials into a hazardous waste bag (yellow/red biohazard or chemical waste depending on facility rules).

Scenario B: Ocular/Dermal Exposure
  • Eyes: Flush immediately at an eyewash station for 15 minutes .[2] Hold eyelids open. The sulfate group makes this compound acidic upon hydrolysis; immediate dilution is critical.

  • Skin: Wash with non-abrasive soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption).

Part 5: Storage & Stability Logic

  • Hygroscopicity: Sulfated flavonoids are hygroscopic. Moisture initiates hydrolysis, cleaving the sulfate group and invalidating your metabolic study.

    • Protocol: Always store vials with a desiccant packet inside a secondary container.

  • Photostability: Epicatechin derivatives photo-oxidize.

    • Protocol: Wrap vials in aluminum foil or use amber glass.

  • Temperature: Store at -80°C . -20°C is acceptable for <1 month, but -80°C is required for long-term stability of the sulfate ester bond.

Part 6: Disposal

Do not dispose of Epicatechin-5-sulfate down the drain.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Solid Chemical Waste .

  • Liquid Waste: Collect solvent rinses in Halogenated (if DMSO/Chloroform used) or Non-Halogenated (if Methanol/Ethanol used) organic waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124202087: (-)

  • Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: Implications for the assessment of efficacy, safety, and mechanisms of action.[3] Scientific Reports, 6, 29034.[3]

  • Sigma-Aldrich. Safety Data Sheet for (-)
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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